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  • Product: 1-Acetyl-3-piperidineacetic Acid
  • CAS: 169253-07-0

Core Science & Biosynthesis

Foundational

1-Acetyl-3-piperidineacetic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) is a highly versatile building block in contemporary organic synthesis and medicinal chemistry[1]. Featuring a saturated heterocyclic piperidine core,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) is a highly versatile building block in contemporary organic synthesis and medicinal chemistry[1]. Featuring a saturated heterocyclic piperidine core, an N-acetyl moiety, and a C3-acetic acid appendage, this compound exemplifies how targeted functionalization can profoundly alter a molecule's physicochemical properties. As a Senior Application Scientist, I frequently leverage such functionalized piperidines to modulate pharmacokinetic (PK) profiles, specifically by neutralizing amine basicity to enhance membrane permeability and metabolic stability. This technical guide provides an in-depth analysis of its structural properties, a self-validating synthetic protocol, and its strategic utility in drug development.

Chemical Identity and Physicochemical Profiling

Understanding the baseline properties of 1-Acetyl-3-piperidineacetic Acid is critical for predicting its behavior in biological systems and downstream synthetic workflows. The N-acetylation neutralizes the basicity typically associated with the piperidine nitrogen, while the acetic acid group provides a reactive handle for esterification or amidation.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name 1-Acetyl-3-piperidineacetic Acid
CAS Registry Number 169253-07-0[2][3]
Molecular Formula C₉H₁₅NO₃[3]
Molecular Weight 185.22 g/mol [3]
Core Structure N-acetylated piperidine ring with a C3-acetic acid substitution
H-Bond Donors 1 (Carboxylic acid -OH)
H-Bond Acceptors 3 (Amide carbonyl, Carboxylic acid carbonyl, Carboxylic acid -OH)
Standard Purity ≥95% (typically verified via NMR, HPLC, GC)[3]

Structural & Mechanistic Insights: The Role of N-Acetylation

In drug discovery, the unmodified piperidine ring is often a liability due to its high basicity (pKa ~11), which leads to protonation at physiological pH (7.4), thereby restricting passive membrane diffusion.

The introduction of the acetyl group at the 1-position (N-acetylation) fundamentally alters the electronic landscape of the molecule. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group via resonance. This resonance stabilization effectively neutralizes the nitrogen's basicity[1].

Causality in Design : By neutralizing the amine, the molecule's lipophilicity (LogP) increases, and its hydrogen-bond donor capacity decreases. As grounded by , this logical cascade directly correlates to enhanced cell permeability and altered metabolic stability, making 1-Acetyl-3-piperidineacetic Acid an ideal intermediate for prodrug synthesis or as a scaffold for central nervous system (CNS) penetrant drugs[1].

PKPDLogic Core N-Acetylation of Piperidine Ring Basicity Neutralization of Amine Basicity Core->Basicity Lipophilicity Increased Lipophilicity (LogP) Core->Lipophilicity Hbond Loss of H-Bond Donor Capacity Core->Hbond Permeability Enhanced Membrane Permeability Basicity->Permeability Target Modulated Target Binding Affinity Basicity->Target Lipophilicity->Permeability Metabolism Altered Metabolic Stability Lipophilicity->Metabolism Hbond->Target

Logical cascade illustrating how N-acetylation modulates pharmacokinetic properties.

Experimental Protocol: Synthesis via N-Acetylation

The synthesis of 1-Acetyl-3-piperidineacetic Acid typically proceeds via the N-acetylation of the precursor, piperidine-3-acetic acid. The following protocol is engineered for high yield and regioselectivity, utilizing acetic anhydride as the acylating agent based on optimized industry standards from [4].

Self-Validating System : This protocol incorporates specific checkpoints (e.g., TLC/LC-MS monitoring, basic quenching, and pH-adjusted extraction) to ensure the reaction is driven to completion while suppressing di-acylation or mixed anhydride formation at the carboxylic acid moiety[4].

Step-by-Step Methodology:
  • Preparation & Dissolution : To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere, add piperidine-3-acetic acid (1.0 equiv.). Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of 0.1–0.5 M[4].

    • Causality: Anhydrous CH₂Cl₂ prevents the competitive hydrolysis of acetic anhydride, ensuring stoichiometric efficiency[4].

  • Cooling & Base Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equiv.)[4].

    • Causality: The base acts as an acid scavenger to neutralize the acetic acid byproduct, preventing the protonation of the unreacted piperidine precursor and driving the equilibrium forward[4][5]. Cooling to 0 °C controls the exothermic nature of the acylation, minimizing side reactions.

  • Acylation : Dropwise, add acetic anhydride (1.1 equiv.) to the stirred solution[4].

    • Causality: Controlled, dropwise addition prevents localized heating and suppresses the formation of mixed anhydrides at the C3-carboxylic acid group.

  • Reaction Monitoring : Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor via TLC or LC-MS until the starting material is fully consumed (typically 2–4 hours)[4].

  • Workup & Quenching : Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution[4].

    • Causality: NaHCO₃ neutralizes excess acetic anhydride and acetic acid. Because the target product contains a free carboxylic acid, careful pH adjustment (mild acidification of the aqueous layer post-bicarbonate wash using dilute HCl) is required to ensure the product remains protonated and partitions into the organic layer during extraction.

  • Extraction & Purification : Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4]. Purify via flash column chromatography (Silica gel, typically a CH₂Cl₂/MeOH gradient) to yield pure 1-Acetyl-3-piperidineacetic Acid.

SynthWorkflow Start Piperidine-3-acetic Acid (1.0 equiv) Solvent Dissolve in anhydrous CH₂Cl₂ (0.1-0.5 M) Start->Solvent Base Add Pyridine/TEA (1.2 equiv) Cool to 0 °C Solvent->Base Acylation Dropwise Acetic Anhydride (1.1 equiv) Base->Acylation Reaction Stir at 0 °C for 30 min, then RT for 2-4 hrs Acylation->Reaction Workup Quench with sat. NaHCO₃ Adjust pH & Extract Reaction->Workup Purification Flash Column Chromatography (Silica Gel) Workup->Purification Product 1-Acetyl-3-piperidineacetic Acid (Pure Product) Purification->Product

Step-by-step experimental workflow for the N-acetylation of piperidine-3-acetic acid.

Applications in Medicinal Chemistry and Drug Development

1-Acetyl-3-piperidineacetic Acid serves as a critical intermediate in several advanced therapeutic strategies[1]:

  • Targeted Prodrug Synthesis : The carboxylic acid moiety can be esterified with active pharmaceutical ingredients (APIs). In vivo, endogenous esterases cleave the ester bond, releasing the active drug. The N-acetyl piperidine acts as a lipophilic carrier to enhance oral bioavailability[1].

  • Peptidomimetics and Amide Coupling : The C3-acetic acid group is an excellent substrate for standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form complex amides. This is widely used in synthesizing ligands for G-Protein Coupled Receptors (GPCRs) or PROTAC (Proteolysis Targeting Chimera) linkers[1].

  • Metabolic Fine-Tuning : By capping the reactive secondary amine with an acetyl group, researchers prevent unwanted N-oxidation or N-dealkylation by Cytochrome P450 enzymes in the liver, thereby extending the biological half-life of the resulting drug candidate[1].

Conclusion

The strategic utilization of 1-Acetyl-3-piperidineacetic Acid underscores the elegance of rational chemical design. By mastering the acylation protocols and understanding the profound physicochemical shifts induced by the N-acetyl group, researchers can effectively harness this building block to overcome common pharmacokinetic hurdles in drug development.

References

  • Title: An unexpected reaction of pyridine with acetyl chloride Source: Politecnico di Milano () URL: [Link]

Sources

Exploratory

1-Acetyl-3-piperidineacetic Acid mechanism of action in vitro

In Vitro Pharmacological Profiling of 1-Acetyl-3-piperidineacetic Acid Derivatives: Mechanistic Pathways in sEH Inhibition and GPCR Modulation Executive Summary In the landscape of modern medicinal chemistry, 1-Acetyl-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Pharmacological Profiling of 1-Acetyl-3-piperidineacetic Acid Derivatives: Mechanistic Pathways in sEH Inhibition and GPCR Modulation

Executive Summary

In the landscape of modern medicinal chemistry, 1-Acetyl-3-piperidineacetic Acid (CAS 169253-07-0) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly versatile, pharmacophoric building block[1]. As a Senior Application Scientist, evaluating the in vitro mechanism of action for this molecule requires analyzing how its structural incorporation dictates the pharmacology of its derivatives. Primarily, this scaffold is instrumental in the design of Soluble Epoxide Hydrolase (sEH) inhibitors and G-Protein Coupled Receptor (GPCR) modulators[2][3]. This technical guide dissects the causality behind its structural utility and provides self-validating in vitro protocols for evaluating its pharmacological derivatives.

Section 1: Structural Rationale & Scaffold Dynamics

The utility of 1-Acetyl-3-piperidineacetic Acid lies in its distinct functional moieties, which are specifically chosen to optimize in vitro and in vivo performance:

  • N-Acetylation of the Piperidine Ring : Unmodified piperidines are highly basic, which often leads to poor membrane permeability and high off-target liabilities (such as hERG channel blockade). N-acetylation neutralizes this basicity, significantly lowering the compound's cLogP and improving its Lipophilic Ligand Efficiency (LipE)[4].

  • Acetic Acid Linker : The carboxylic acid tail serves as a critical synthetic handle. It allows for rapid conversion into amides or ureas (e.g., AR9281 analogs), which act as essential hydrogen-bond donors and acceptors within the catalytic pockets of target enzymes[2][5].

Section 2: Primary Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition

Mechanistic Pathway

The most prominent in vitro application of acetylpiperidine-urea and amide derivatives is the inhibition of Soluble Epoxide Hydrolase (sEH)[5]. sEH is an enzyme responsible for the rapid degradation of epoxyeicosatrienoic acids (EETs)—which are potent endogenous anti-inflammatory and vasodilatory mediators—into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2]. By occupying the sEH catalytic pocket, derivatives of 1-Acetyl-3-piperidineacetic Acid stabilize EET concentrations, effectively dampening inflammatory cascades[2].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory / Inactive) sEH->DHET Inhibitor 1-Acetyl-3-piperidineacetic Acid Derivatives (e.g., AR9281 analogs) Inhibitor->sEH Inhibits

Fig 1: Mechanism of sEH inhibition by 1-Acetyl-3-piperidineacetic acid derivatives.

Self-Validating In Vitro Protocol: FRET-Based sEH Inhibition Assay

To evaluate the IC50 of synthesized derivatives, a Förster Resonance Energy Transfer (FRET) assay is the gold standard.

Causality of Design : We utilize the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester). sEH hydrolyzes PHOME to yield a highly fluorescent cyanohydrin, allowing for real-time kinetic monitoring without the need for complex LC-MS/MS setups.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA). Causality: BSA prevents the non-specific adherence of the recombinant enzyme to the hydrophobic walls of the microtiter plate.

  • Enzyme Addition : Add 1 nM of recombinant human sEH (hsEH) to a black 96-well microtiter plate.

    • Validation Check: Include wells with buffer only (Negative Control) and wells with a known sEH inhibitor like AUDA or AR9281 (Positive Control)[5].

  • Compound Incubation : Add the 1-Acetyl-3-piperidineacetic Acid derivatives in a 10-point concentration gradient (e.g., 0.1 nM to 10 µM). Incubate at 30°C for 15 minutes to allow for steady-state binding.

  • Substrate Initiation : Initiate the reaction by adding 5 µM of PHOME substrate.

  • Kinetic Readout : Measure fluorescence immediately using a microplate reader (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.

  • Data Validation : Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 validates the assay's robustness. Plot the initial velocity (RFU/min) against the log of the inhibitor concentration to derive the IC50.

FRET_Assay Step1 1. Recombinant sEH Enzyme Step2 2. Add Scaffold Derivatives Step1->Step2 Step3 3. Add PHOME Fluorogenic Substrate Step2->Step3 Step4 4. Measure Fluorescence (Ex: 330nm, Em: 465nm) Step3->Step4

Fig 2: In vitro FRET-based sEH enzyme inhibition assay workflow.

Section 3: Secondary Mechanism: GPCR Modulation (Dopamine D4 Receptor)

Beyond enzyme inhibition, piperidineacetic acid scaffolds are heavily utilized in neuropharmacology to synthesize GPCR ligands, particularly inverse agonists for the Dopamine D4 receptor (D4R)[3].

Mechanistic Pathway

GPCRs exist in a dynamic equilibrium between active (R) and inactive (R) states. While agonists stabilize R, inverse agonists synthesized from the piperidineacetic acid scaffold selectively bind and stabilize the inactive R state, suppressing constitutive (basal) receptor activity[3].

Self-Validating In Vitro Protocol: cAMP Accumulation Assay

Causality of Design : D4R is a Gαi-coupled receptor. Activation inhibits adenylyl cyclase, lowering cAMP. An inverse agonist will reverse this basal inhibition, leading to a measurable increase in cAMP when stimulated by forskolin.

Step-by-Step Methodology :

  • Cell Culture : Seed CHO-K1 cells stably expressing human D4R in a 384-well plate (10,000 cells/well).

  • Phosphodiesterase Inhibition : Pre-incubate cells with 0.5 mM IBMX for 30 minutes. Causality: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring the signal window is large enough for accurate quantification.

  • Ligand Treatment : Add the scaffold derivative alongside 10 µM Forskolin (to stimulate baseline cAMP production). Include a known D4 antagonist as a control.

  • Detection : Lyse cells and quantify cAMP using a time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP kit.

  • Validation : Ensure the Forskolin-only wells show a >5-fold increase in cAMP compared to basal levels to validate the dynamic range of the assay system.

Section 4: Quantitative Data Presentation

The following table summarizes the typical in vitro pharmacological profiles of ligands derived from the 1-Acetyl-3-piperidineacetic Acid scaffold based on historical assay data.

Derivative ClassPrimary TargetAssay MethodologyPharmacological ReadoutTypical IC50 / Ki Range
N-Acetylpiperidine-ureas Soluble Epoxide Hydrolase (sEH)FRET (PHOME Substrate)Enzyme Inhibition (IC50)2.0 – 15.0 nM
Piperidineacetamides Soluble Epoxide Hydrolase (sEH)LC-MS/MS (EET/DHET ratio)Enzyme Inhibition (IC50)10.0 – 50.0 nM
Piperidineacetic acid esters Dopamine D4 Receptor (GPCR)Radioligand Binding ([3H]YM-09151-2)Inverse Agonism (Ki)1.3 – 28.0 nM

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetics of 1-Acetyl-3-piperidineacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the pharmacokinetic considerations for 1-Acetyl-3-piperidinea...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the pharmacokinetic considerations for 1-Acetyl-3-piperidineacetic Acid derivatives. Moving beyond a simple recitation of facts, this document is structured to offer a foundational understanding of the anticipated Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical class. We will explore the rationale behind experimental designs for characterizing these compounds, grounding our discussion in the established principles of drug metabolism and pharmacokinetics for piperidine-containing molecules.

Introduction: The 1-Acetyl-3-piperidineacetic Acid Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, present in a multitude of pharmaceutical agents.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for interacting with biological targets.[3] The 1-Acetyl-3-piperidineacetic Acid core combines three key structural features that are anticipated to govern its pharmacokinetic profile:

  • A Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle that is a common motif in drug design.[1]

  • An N-Acetyl Group: The acetylation of the piperidine nitrogen neutralizes its basicity. This modification can significantly impact properties such as solubility, membrane permeability, and metabolic stability compared to the non-acetylated parent amine.[3]

  • A 3-Acetic Acid Side Chain: This acidic moiety will influence the polarity, water solubility, and potential for specific transporter interactions.

Understanding the interplay of these structural components is critical for predicting and optimizing the drug-like properties of novel derivatives.

Predicted Metabolic Pathways and Bio-transformation

The metabolic fate of piperidine-containing compounds is extensively documented and primarily orchestrated by cytochrome P450 (CYP) enzymes in the liver.[4][5][6] For 1-Acetyl-3-piperidineacetic Acid derivatives, several metabolic pathways are plausible.

Core Metabolic Reactions:
  • Oxidation of the Piperidine Ring: The carbon atoms alpha to the nitrogen are susceptible to oxidation, which can lead to the formation of lactams.[5]

  • Hydroxylation: The piperidine ring can undergo hydroxylation at various positions, creating more polar metabolites that are more readily excreted.

  • Deacetylation: The N-acetyl group may be hydrolyzed by amidases, revealing the secondary amine. This would dramatically alter the physicochemical properties of the molecule, potentially leading to a different metabolic cascade for the resulting piperidine-3-acetic acid derivative.

  • Conjugation: The carboxylic acid moiety is a prime site for Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.

The specific metabolic profile of any given derivative will be influenced by the nature and position of its substituents. For instance, the presence of bulky groups may sterically hinder access of metabolic enzymes to certain sites.[6] Conversely, the addition of polar groups can enhance metabolic stability.[7]

Diagram: Predicted Metabolic Pathways

Metabolic Pathways Parent 1-Acetyl-3-piperidineacetic Acid Derivative Metabolite1 Ring-Hydroxylated Metabolite Parent->Metabolite1 CYP450 (Hydroxylation) Metabolite2 Lactam Metabolite Parent->Metabolite2 CYP450 (α-Oxidation) Metabolite3 Deacetylated Metabolite Parent->Metabolite3 Amidase Metabolite4 Glucuronide Conjugate Parent->Metabolite4 UGTs

Caption: Predicted metabolic pathways for 1-Acetyl-3-piperidineacetic Acid derivatives.

Key Pharmacokinetic Parameters and Their Determinants

The following sections outline the critical pharmacokinetic parameters and the experimental approaches to quantify them.

Absorption

The absorption of a 1-Acetyl-3-piperidineacetic Acid derivative from the gastrointestinal tract will be a function of its solubility and permeability. The N-acetyl group reduces the polarity of the nitrogen, which may enhance passive diffusion across the intestinal membrane. However, the acetic acid side chain will be ionized at physiological pH, which could limit passive absorption.

Distribution

Once absorbed, the distribution of these derivatives will be influenced by:

  • Plasma Protein Binding (PPB): The extent of binding to plasma proteins like albumin will determine the fraction of unbound drug available to exert its pharmacological effect and to be metabolized and excreted. Compounds with a high degree of lipophilicity tend to exhibit higher plasma protein binding.

  • Tissue Penetration: The ability of the compound to cross biological membranes and distribute into various tissues is crucial. For CNS-targeted agents, penetration of the blood-brain barrier is a key consideration.

Metabolism

As discussed, metabolism is expected to be a major route of clearance for these compounds. The rate of metabolism will determine the compound's half-life and oral bioavailability. Strategies to modulate metabolic rate include the introduction of fluorine atoms or other groups that block sites of metabolism.[7]

Excretion

The primary routes of excretion for the parent compound and its metabolites are anticipated to be renal (urine) and/or biliary (feces). The polar acetic acid group and any generated polar metabolites will likely favor renal clearance.

Experimental Protocols for Pharmacokinetic Characterization

A tiered approach to in vitro and in vivo studies is recommended to efficiently characterize the pharmacokinetic profile of novel 1-Acetyl-3-piperidineacetic Acid derivatives.

In Vitro ADME Assays

These assays provide early insights into the potential pharmacokinetic behavior of a compound.

Protocol 1: Caco-2 Permeability Assay [8]

  • Objective: To assess the intestinal permeability of a compound and identify its potential for active transport.

  • Methodology:

    • Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture until a confluent monolayer is formed.

    • Add the test compound to the apical (donor) side of the monolayer.

    • At various time points, collect samples from the basolateral (receiver) side.

    • Quantify the concentration of the compound in the samples using LC-MS/MS.[9]

    • Calculate the apparent permeability coefficient (Papp).

Protocol 2: Metabolic Stability in Liver Microsomes [8]

  • Objective: To evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.

  • Methodology:

    • Incubate the test compound with liver microsomes (human, rat, or mouse) and a NADPH-regenerating system.

    • At specified time points, quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 3: Plasma Protein Binding by Equilibrium Dialysis [8]

  • Objective: To determine the fraction of a compound bound to plasma proteins.

  • Methodology:

    • Place plasma containing the test compound in a dialysis chamber separated from a buffer-containing chamber by a semi-permeable membrane.

    • Incubate at 37°C until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the percentage of bound and unbound drug.

Diagram: In Vitro ADME Workflow

ADME Workflow Compound Test Compound Caco2 Caco-2 Permeability Assay Compound->Caco2 Microsomes Liver Microsome Stability Compound->Microsomes PPB Plasma Protein Binding Compound->PPB Data In Vitro ADME Profile Caco2->Data Microsomes->Data PPB->Data

Caption: A streamlined workflow for in vitro ADME profiling.

In Vivo Pharmacokinetic Studies[10]

Animal models are used to determine the pharmacokinetic profile of a compound in a living system.

Protocol 4: Rodent Pharmacokinetic Study

  • Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

  • Methodology:

    • Administer the compound to a cohort of rodents (e.g., rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points.[10]

    • Process the blood to obtain plasma.

    • Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.[11]

    • Perform non-compartmental analysis of the plasma concentration-time data to calculate pharmacokinetic parameters.

Data Presentation and Interpretation

The data generated from these studies should be tabulated for clear comparison and interpretation.

Table 1: Representative In Vitro ADME Data

Compound IDCaco-2 Papp (A→B) (10⁻⁶ cm/s)Human Liver Microsome t½ (min)Human Plasma Protein Binding (%)
Example-15.24585
Example-210.8>6062
Example-31.51598

Table 2: Representative In Vivo Pharmacokinetic Parameters in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)
CL (mL/min/kg)15-
Vdss (L/kg)2.5-
t½ (h)3.03.5
AUC₀-inf (ng*h/mL)11112778
Cmax (ng/mL)-850
Tmax (h)-1.0
Bioavailability (%)-50

Conclusion

The pharmacokinetic profile of 1-Acetyl-3-piperidineacetic Acid derivatives is governed by the interplay of the N-acetyl group, the acetic acid side chain, and the piperidine core. A systematic evaluation using a combination of in vitro and in vivo assays is essential for understanding the ADME properties of novel analogs. The methodologies outlined in this guide provide a robust framework for generating the data necessary to support lead optimization and candidate selection in drug discovery programs. By understanding the causal relationships between chemical structure and pharmacokinetic behavior, researchers can more effectively design molecules with improved drug-like properties.

References

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing).
  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.
  • The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat. Taylor & Francis. Published August 27, 2009.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Published June 18, 2011.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Published June 18, 2011.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Published April 25, 2012.
  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. Published April 19, 2007.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Published March 15, 2023.
  • In Vitro ADME Properties of Some Analogues a. ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed.
  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications. Published August 27, 2020.
  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. Published October 15, 2007.
  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Published May 2, 2003.
  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry.
  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
  • Phencyclidine. Wikipedia.
  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. Published March 24, 2024.
  • A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Published August 15, 2011.
  • Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. PubMed. Published April 15, 2006.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Published February 2, 2023.
  • Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Terukazu Kato. Published 2023.
  • 1-Acetyl-3-piperidineacetic Acid | 169253-07-0. Benchchem.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI.
  • Synthesis and pharmacological evaluation of 3-[5-(aryl-[4][5][12]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Arabian Journal of Chemistry. Published May 1, 2020. Available at:

  • Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal. Published January 15, 2018.
  • Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal. Published March 15, 2018.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Published October 24, 2012.
  • Comparative Bioavailability of Two Tablet Formulations of Amifampridine with and without Food, and the Impact of Acetylator Status on the. Clinical Pharmacology in Drug Development. Published May 15, 2024.
  • Analytical Methods. RSC Publishing.
  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI.
  • Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. PubMed. Published August 15, 2022.
  • In vivo Pharmacokinetic Studies | Dog and Rodent PK. Aurigene Pharmaceutical Services.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Semantic Scholar. Published December 1, 2020.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Published November 15, 2012.
  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Semantic Scholar. Published December 5, 2020.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC.
  • Synthesis and Biological Activities of[4][12]-Oxazine Derivatives. Der Pharma Chemica. Available at:

  • EVALUATION OF BIOENHANCING EFFECT OF PIPERINE AND ITS ANALOGS ON THE PHARMACOKINETICS OF VERAPAMIL. International Journal of Pharmaceutical Sciences and Drug Research. Published May 30, 2023.

Sources

Exploratory

Role of 1-Acetyl-3-piperidineacetic Acid in drug discovery

An In-depth Technical Guide to the Role of 1-Acetyl-3-piperidineacetic Acid in Drug Discovery Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of 1-Acetyl-3-piperidineacetic Acid in Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1][2] This guide delves into the specific role and untapped potential of a key derivative, 1-Acetyl-3-piperidineacetic Acid, also known as N-acetylnipecotic acid. By examining its constituent parts—the biologically active piperidine-3-acetic acid core and the modulating N-acetyl group—we will construct a comprehensive framework for its investigation. This document serves as a technical roadmap for researchers and drug development professionals, outlining its hypothesized biological activity, potential therapeutic applications, and a detailed, field-proven workflow for its synthesis, characterization, and evaluation as a lead compound for central nervous system (CNS) disorders.

Deconstructing the Molecule: A Tale of Two Moieties

The therapeutic potential of 1-Acetyl-3-piperidineacetic Acid can be best understood by dissecting its structure into two functionally significant components:

  • The Bioactive Core: Piperidine-3-Acetic Acid (Nipecotic Acid): The foundational scaffold is nipecotic acid, a well-established and potent inhibitor of γ-aminobutyric acid (GABA) uptake.[3][4] GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its regulation is crucial for maintaining balanced neuronal activity. A decrease in GABA levels is implicated in seizures, anxiety, and other neurological conditions.[3] Nipecotic acid exerts its effect by blocking GABA transporters (GATs), proteins responsible for clearing GABA from the synaptic cleft, thereby increasing GABAergic tone.[5] However, its therapeutic utility is severely hampered by its hydrophilic, zwitterionic nature, which leads to poor penetration of the blood-brain barrier (BBB).[3]

  • The Modulating Moiety: The N-Acetyl Group: The introduction of an acetyl group at the piperidine nitrogen (N-acetylation) is a deliberate and strategic modification in drug design. This simple chemical change accomplishes several critical goals:

    • Neutralizes Basicity: It converts the basic secondary amine of the piperidine ring into a neutral amide. This fundamentally alters the molecule's ionization state at physiological pH, which can profoundly impact its solubility, membrane permeability, and interactions with biological targets.

    • Enhances Lipophilicity: The acetyl group increases the molecule's lipophilicity, a key factor in improving its ability to cross the BBB.

    • Introduces a Key Binding Feature: The amide carbonyl can act as a hydrogen bond acceptor, potentially introducing a new, favorable interaction within the target's binding pocket.

    • Improves Metabolic Stability: N-acetylation can protect the piperidine nitrogen from certain metabolic pathways, potentially increasing the drug's half-life.

The strategic combination of the GAT-inhibiting nipecotic acid core with the pharmacokinetic-enhancing N-acetyl group positions 1-Acetyl-3-piperidineacetic Acid as a compelling candidate for CNS drug discovery.

Hypothesized Mechanism of Action and Therapeutic Utility

Based on its structure, the primary hypothesis is that 1-Acetyl-3-piperidineacetic Acid functions as a prodrug or a direct inhibitor of GABA transporters, with enhanced CNS penetration compared to its parent compound, nipecotic acid.

Signaling Pathway: Modulation of GABAergic Neurotransmission

The anticipated mechanism involves the inhibition of GATs (primarily GAT-1, the predominant neuronal GABA transporter) on presynaptic neurons and surrounding glial cells. By blocking this reuptake mechanism, the concentration and residence time of GABA in the synaptic cleft are increased, leading to enhanced activation of postsynaptic GABAA and GABAB receptors. This results in a net inhibitory effect on the CNS.

GABA_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binds to Molecule 1-Acetyl-3- piperidineacetic Acid Molecule->GAT1_pre Inhibits Inhibition Neuronal Inhibition GABA_R->Inhibition Activates Synthesis_Workflow start Start: (±)-Piperidine-3-carboxylic acid step1 1. Suspend in DCM 2. Add Triethylamine start->step1 step2 3. Add Acetic Anhydride 4. Stir at RT (12-18h) step1->step2 step3 5. Quench with Water 6. Acid/Base Wash step2->step3 step4 7. Dry & Concentrate step3->step4 step5 Purification (Column Chromatography) step4->step5 end Final Product: 1-Acetyl-3-piperidineacetic Acid step5->end a cluster_0 Phase 1: Feasibility & Synthesis cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Lead Optimization a Chemical Synthesis & Purification b Structural Confirmation (NMR, MS) a->b c Primary Screening: GAT Inhibition Assays (Determine IC50) b->c d Selectivity Screening: (GAT subtypes, GABA-R) c->d e ADME Profiling: (Solubility, Permeability, Metabolic Stability) c->e f SAR Studies: Synthesize Analogs d->f e->f g In Vivo PK/PD Studies (if promising) f->g

Sources

Foundational

Thermodynamic Stability and Conformational Landscape of 1-Acetyl-3-piperidineacetic Acid: A Comprehensive Technical Guide

Executive Summary As drug development increasingly relies on complex functionalized heterocycles, understanding the thermodynamic stability of key building blocks becomes paramount. 1-Acetyl-3-piperidineacetic Acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on complex functionalized heterocycles, understanding the thermodynamic stability of key building blocks becomes paramount. 1-Acetyl-3-piperidineacetic Acid (CAS 169253-07-0) is a highly versatile intermediate utilized in the synthesis of bioactive molecules and pharmaceutical agents[1],[2]. This whitepaper provides an in-depth thermodynamic profile of this molecule, analyzing its conformational equilibria, solvation energetics, and thermal degradation kinetics. By grounding theoretical principles in self-validating experimental protocols, this guide serves as an authoritative resource for researchers optimizing synthetic routes and formulation stability.

Structural Thermodynamics: Conformations and Rotamers

The thermodynamic baseline of 1-Acetyl-3-piperidineacetic Acid is dictated by two primary structural features: the saturated six-membered piperidine ring and the N-acetyl amide bond.

Piperidine Ring Inversion and Steric Strain

The piperidine core predominantly adopts a chair conformation to minimize torsional and angle strain[3],[4]. The acetic acid moiety at the C3 position introduces a critical thermodynamic variable. To avoid severe 1,3-diaxial steric clashes with the axial protons at C1 and C5, the molecule strongly favors the equatorial conformation . The free energy difference ( ΔG∘ ) heavily biases the equilibrium toward the equatorial conformer, which represents the global thermodynamic minimum.

Amide Resonance and Rotameric Equilibrium

The N-acetylation of the piperidine nitrogen fundamentally alters the ring's electronics. The nitrogen lone pair delocalizes into the carbonyl π∗ orbital, giving the N-C(O) bond partial double-bond character[5]. This resonance stabilization flattens the nitrogen geometry (sp²-hybridized) and restricts free rotation, creating a substantial activation barrier ( ΔG‡≈15−18 kcal/mol). Consequently, the molecule exists as a mixture of E and Z rotamers at ambient temperatures[6].

ConformationalLogic A Axial-3-Acetic Acid (High Steric Strain) B Equatorial-3-Acetic Acid (Global Minimum) A->B Ring Inversion ΔG < 0 C E-Rotamer (Amide Resonance) B->C N-C(O) Rotation D Z-Rotamer (Amide Resonance) B->D N-C(O) Rotation C->D Rotameric Equilibrium ΔG ≈ 0

Thermodynamic equilibrium of chair conformations and N-acetyl rotamers.

Solvation and Solid-State Thermodynamics

Intermolecular Hydrogen Bonding

The presence of the carboxylic acid group allows 1-Acetyl-3-piperidineacetic Acid to form robust intermolecular hydrogen bonds. In non-polar solvents or the solid state, the molecule typically forms cyclic hydrogen-bonded dimers. This dimerization significantly lowers the free energy of the system and increases the enthalpy of vaporization ( ΔHvap​ ). In aqueous media, the carboxylic acid acts as both a hydrogen bond donor and acceptor, while the amide carbonyl acts strictly as an acceptor, leading to a highly favorable solvation free energy ( ΔGsolv​ ).

Analogue Extrapolation

Because dedicated thermal analysis data for the specific 1-Acetyl-3-piperidineacetic Acid molecule is limited in the public domain[1], we extrapolate baseline thermodynamic parameters from its core substructure, 1-Acetylpiperidine (CAS 618-42-8). 1-Acetylpiperidine exhibits a boiling point of 226 °C and a density of approximately 1.0 g/cm³[7],[8]. The addition of the acetic acid moiety in our target molecule drastically increases the melting point and thermal stability due to the aforementioned hydrogen-bonded crystal lattice.

Table 1: Estimated Thermodynamic Parameters

Note: Values are synthesized from structural analogues and established thermodynamic principles.

Thermodynamic ParameterEstimated Value / RangeMechanistic Origin
ΔGeq−ax∘​ (3-Substituent) -1.7 to -1.9 kcal/molRelief of 1,3-diaxial steric strain
Rotational Barrier ( ΔGrot‡​ ) 15 - 18 kcal/molC-N partial double bond character[6]
Boiling Point (Core Analogue) 226 °CAmide dipole-dipole interactions[8]
Decomposition Onset ( Td​ ) > 200 °CDecarboxylation / Amide cleavage limit

Self-Validating Experimental Protocols

To empirically determine the thermodynamic stability of 1-Acetyl-3-piperidineacetic Acid, researchers must employ rigorous, self-validating thermal analysis workflows. As an Application Scientist, I mandate the following protocol to eliminate artifacts such as thermal lag and moisture plasticization.

Protocol 1: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Causality Check: 1-Acetyl-3-piperidineacetic Acid contains a hygroscopic carboxylic acid moiety. Pre-desiccation is critical because absorbed water acts as a plasticizer, artificially lowering the measured melting point ( Tm​ ) and skewing the enthalpy of fusion ( ΔHfus​ ).

Step-by-Step Methodology:

  • Calibration (Self-Validation): Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). This ensures the accuracy of the heat flow sensors and establishes a baseline of trust before sample introduction.

  • Sample Preparation: Desiccate 5.0 mg of 1-Acetyl-3-piperidineacetic Acid under vacuum (0.1 mbar) for 24 hours. Weigh the sample into an aluminum crucible and seal it with a pin-holed lid to allow outgassing.

  • TGA Execution: Place a parallel sample in the TGA. Purge with dry Nitrogen at 50 mL/min. Why Nitrogen? An inert atmosphere isolates thermal degradation (pyrolysis/decarboxylation) from oxidative degradation, ensuring mass loss reflects inherent molecular stability. Heat from 25 °C to 400 °C at 10 °C/min.

  • DSC Execution: Heat the DSC sample from 25 °C to 250 °C at 10 °C/min. Why 10 °C/min? Slower rates cause baseline drift and broad endotherms, while faster rates introduce thermal lag, skewing the onset temperature.

  • Data Extraction: Integrate the area under the melting endotherm to calculate ΔHfus​ . Identify the decomposition onset ( Td​ ) from the 5% mass loss threshold on the TGA curve.

ProtocolWorkflow step1 Sample Preparation (Desiccation & Weighing) step2 Differential Scanning Calorimetry (10 °C/min, N2 Purge) step1->step2 step3 Thermogravimetric Analysis (Mass Loss vs. Temp) step1->step3 step4 Isothermal Microcalorimetry (Kinetics at 25 °C) step2->step4 step5 Thermodynamic Parameter Extraction (ΔHfus, Td, Ea) step2->step5 step3->step5 step4->step5

Self-validating thermal analysis workflow for thermodynamic parameter extraction.

Conclusion

The thermodynamic stability of 1-Acetyl-3-piperidineacetic Acid is a delicate balance of conformational strain, amide resonance, and intermolecular hydrogen bonding. By favoring the equatorial chair conformation and stabilizing through N-acetyl rotameric equilibria, the molecule maintains high structural integrity suitable for rigorous synthetic conditions. Utilizing the self-validating DSC and TGA protocols outlined above ensures that drug development professionals can accurately map the thermal boundaries of this crucial intermediate, preventing downstream degradation during active pharmaceutical ingredient (API) manufacturing.

References

2.[9] Title: (R)-Piperidine-3-acetic Acid — Chemical Substance Information Source: NextSDS URL: [Link]

3.[3] Title: Piperidine Ring Conformation and Thermodynamics Source: Grokipedia URL: [Link]

4.[6] Title: SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES Source: Rasayan Journal of Chemistry URL: [Link]

5.[5] Title: Transamidation of Carboxamides Catalyzed by Fe(III) and Water (Rotamers) Source: ACS Publications URL: [Link]

6.[4] Title: Crystal structure analysis of N-acetylated proline and ring-size analogs Source: ResearchGate URL: [Link]

Sources

Exploratory

Predictive Toxicology and In Vivo Safety Profiling of 1-Acetyl-3-piperidineacetic Acid: A Comprehensive Preclinical Framework

Executive Summary 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) is a highly functionalized synthetic intermediate and preclinical scaffold characterized by a piperidine ring, an N-acetyl group, and an acetic acid m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) is a highly functionalized synthetic intermediate and preclinical scaffold characterized by a piperidine ring, an N-acetyl group, and an acetic acid moiety[1]. While the targeted acetylation of small molecules is a proven strategy to modulate polarity and membrane permeability[1], the presence of a free carboxylic acid introduces specific toxicological liabilities that must be rigorously evaluated before advancing to in vivo efficacy models.

This whitepaper provides an authoritative, field-proven framework for evaluating the toxicity and in vivo safety profile of 1-Acetyl-3-piperidineacetic Acid. By synthesizing structural toxicology with standardized OECD testing protocols, this guide establishes a self-validating system for preclinical safety assessment.

Structural Toxicology & Metabolic Liabilities

To design an effective safety protocol, we must first establish the causality between the compound's structural motifs and its potential physiological interactions.

The Piperidine Scaffold and N-Acetylation

Unsubstituted piperidine exhibits moderate acute oral toxicity, with mammalian LD50 values typically ranging from 133 to 740 mg/kg, often inducing central nervous system (CNS) effects such as tremors and altered motor activity[2]. However, in 1-Acetyl-3-piperidineacetic Acid, the basic secondary amine of the piperidine ring is masked by an acetyl group. This N-acetylation significantly reduces the basicity (pKa) of the molecule, mitigating the acute mucosal irritation and neurotoxicity typically associated with free aliphatic amines[1].

The Carboxylic Acid Moiety: Phase II Bioactivation

The primary toxicological liability of this compound lies in its acetic acid tail. Carboxylic acid-containing drugs are primarily cleared via Phase II metabolism, specifically glucuronidation and Coenzyme A (CoA) conjugation[3].

  • Acyl Glucuronidation: The carboxylic acid acts as a nucleophile, reacting with UDP-glucuronic acid to form an acyl glucuronide[3]. While often a safe clearance pathway, these metabolites can undergo intramolecular acyl migration, forming reactive electrophiles that covalently bind to hepatic proteins[4].

  • Acyl-CoA Thioesters: Enzymatic conversion of the carboxylic acid into an AMP ester, followed by reaction with CoA-SH, forms an acyl-CoA thioester. These thioesters are highly reactive and are heavily implicated in idiosyncratic drug toxicity (IDT) and drug-induced liver injury (DILI)[3][4].

MetabolicPathway A 1-Acetyl-3-piperidineacetic Acid B Phase II: UGT Enzymes A->B Glucuronidation C Phase II: CoA Ligases A->C CoA Conjugation D Acyl Glucuronide Metabolite B->D E Acyl-CoA Thioester C->E F Renal Excretion (Safe) D->F Stable Clearance G Protein Covalent Binding D->G Reactive (Acyl Migration) E->G Highly Reactive H Idiosyncratic Toxicity / DILI G->H Immune Response / Toxicity

Fig 1: Metabolic bioactivation pathways of carboxylic acid moieties leading to potential toxicity.

Expert Insight: Because carboxylic acids can form reactive acyl glucuronides, standard HepG2 cell lines are insufficient for in vitro screening. We mandate the use of HepaRG cells or primary human hepatocytes, as they maintain the high expression levels of UDP-glucuronosyltransferases (UGTs) required to accurately observe this specific bioactivation[4].

In Vivo Safety Profiling: Step-by-Step Protocols

To translate structural predictions into empirical safety data, a tiered in vivo approach is required. The following protocols are designed as self-validating systems, ensuring that any observed toxicity can be definitively linked to the test compound.

Protocol A: Acute Oral Toxicity (OECD 420 Fixed Dose Procedure)

Traditional LD50 tests are obsolete. The OECD 420 guideline is the gold standard for acute toxicity, utilizing a fixed-dose procedure that prioritizes observable signs of toxicity over mortality, thereby reducing animal use while providing robust hazard classification data[5].

Methodology:

  • Animal Selection: Use nulliparous, non-pregnant female Sprague-Dawley rats (females are generally more sensitive to acute toxicity)[5].

  • Sighting Study: Administer a single oral gavage dose of 300 mg/kg to a single fasted animal. Observe for 24 hours.

    • Causality Check: If the acetylated piperidine ring undergoes rapid in vivo deacetylation, acute cholinergic or CNS tremors will manifest within this window.

  • Main Study: Based on the sighting study, dose a group of 4 additional females at the highest tolerated fixed dose (e.g., 300 mg/kg or 2000 mg/kg)[5].

  • Observation Period: Monitor daily for 14 days. Record body weight, clinical signs (piloerection, ataxia), and perform gross necropsy on day 14.

Protocol B: 28-Day Repeated Dose Toxicity (OECD 407)

To assess cumulative toxicity, target organ effects, and the No Observed Adverse Effect Level (NOAEL), a 28-day study is mandatory[6].

Methodology:

  • Dose Stratification: Divide rats (10/sex/group) into four cohorts: Control (Vehicle), Low Dose (250 mg/kg), Mid Dose (500 mg/kg), and High Dose (1000 mg/kg). Rationale: A descending 2-fold interval factor ensures a broad capture of dose-dependent pharmacokinetics[6].

  • Administration: Daily oral gavage for 28 consecutive days.

  • Satellite Recovery System: Include a 14-day treatment-free satellite group (Control and High Dose only).

    • Trustworthiness Pillar: This recovery group is a self-validating mechanism. It empirically differentiates between transient, adaptive metabolic responses (e.g., reversible liver hypertrophy due to enzyme induction) and irreversible, progressive target organ damage[6].

  • Endpoints: Conduct functional observational batteries (FOB), hematology, clinical chemistry, and comprehensive histopathology of 40+ organs.

OECD407 Acclim Acclimatization (5 Days) Group1 Control (0 mg/kg) Acclim->Group1 Group2 Low Dose (250 mg/kg) Acclim->Group2 Group3 Mid Dose (500 mg/kg) Acclim->Group3 Group4 High Dose (1000 mg/kg) Acclim->Group4 Dosing Daily Oral Gavage (28 Days) Group1->Dosing Group2->Dosing Group3->Dosing Group4->Dosing Necropsy Necropsy & Histopathology Dosing->Necropsy Main Groups Recovery Satellite Recovery (+14 Days) Dosing->Recovery Satellite Groups Recovery->Necropsy

Fig 2: OECD 407 28-day repeated dose oral toxicity workflow with 14-day recovery satellite groups.

Quantitative Data Synthesis & Target Parameters

To ensure rigorous evaluation of 1-Acetyl-3-piperidineacetic Acid, the following quantitative parameters must be benchmarked against vehicle controls.

Table 1: Anticipated Toxicokinetic (TK) and Safety Margin Parameters

ParameterPredictive Rationale for 1-Acetyl-3-piperidineacetic AcidTarget Threshold for Safety
Acute LD50 (Rat) Masked basicity suggests lower acute toxicity than free piperidine.> 1000 mg/kg (OECD 420)
Clearance Mechanism High likelihood of Phase II UGT/CoA conjugation due to acetic acid.> 70% Renal excretion of stable glucuronide
Acyl Migration Half-Life Rapid acyl migration correlates with higher covalent binding risk.> 2 hours in vitro
NOAEL (28-Day) Expected to be limited by hepatic burden from Phase II metabolism.> 250 mg/kg/day

Table 2: Critical Clinical Chemistry Panel (OECD 407 Compliance)

BiomarkerOrgan SystemCausality / Relevance to Test Compound
ALT / AST LiverPrimary indicators of hepatocellular necrosis due to acyl-CoA toxicity[6].
Alkaline Phosphatase (ALP) Liver / BiliaryIndicates cholestasis; relevant if bulky glucuronides block bile canaliculi.
Blood Urea Nitrogen (BUN) KidneyAssesses renal clearance capacity for the highly polar acetic acid metabolites.
Creatine Kinase (CK) Muscle / HeartMonitors off-target effects of the piperidine scaffold on muscle tissue.

Conclusion

The preclinical development of 1-Acetyl-3-piperidineacetic Acid requires a nuanced approach that balances the favorable physicochemical properties of its acetylated piperidine core with the metabolic liabilities of its carboxylic acid moiety. By executing the OECD 420 and 407 protocols with integrated satellite recovery groups and advanced Phase II in vitro screening, researchers can establish a definitive, trustworthy safety profile to support subsequent clinical translation.

References

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • Piperidine: Human health tier II assessment. Australian Government: Industrial Chemicals. Available at:[Link]

  • Acute toxicity - OECD 420 Acute Oral Toxicity - Fixed Dose Procedure. Toxi-Coop Zrt. Available at:[Link]

  • Safety Evaluation of Curcumol by a Repeated Dose 28-Day Oral Exposure Toxicity Study in Rats (OECD 407). MDPI. Available at:[Link]

Sources

Foundational

Preliminary Screening of 1-Acetyl-3-piperidineacetic Acid Analogs: A Technical Guide to GABA Transporter Inhibitor Discovery

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the modulation of inhibitory neurotransmission remains a cornerstone for treating epilepsy, neuropathic pain, and neurodegenerative disor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the modulation of inhibitory neurotransmission remains a cornerstone for treating epilepsy, neuropathic pain, and neurodegenerative disorders 1. While classic γ-aminobutyric acid (GABA) transporter (GAT) inhibitors like nipecotic acid demonstrate high efficacy in vitro, their zwitterionic nature severely limits blood-brain barrier (BBB) penetration.

As a Senior Application Scientist, I have designed this whitepaper to outline a highly rigorous, self-validating screening cascade for analogs of 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) . By utilizing this specific building block, we leverage N-acetylation to neutralize basicity and modulate polarity, thereby unlocking new fragment space for potent, BBB-permeable GAT inhibitors 2.

Pharmacological Rationale: The Piperidine Scaffold

To architect a successful screening cascade, we must first understand the causality behind our structural choices. The biological target is the GABA reuptake mechanism, primarily driven by GAT subtypes (GAT1, GAT3, and GAT4) located on presynaptic neurons and neighboring astrocytes [[3]]().

1-Acetyl-3-piperidineacetic Acid serves as an ideal core scaffold for two mechanistic reasons:

  • Homologation of the Pharmacophore: The shift from a carboxylic acid (as seen in nipecotic acid) to an acetic acid side chain at the C3 position alters the spatial geometry, potentially shifting selectivity from GAT1 toward astroglial GAT3/4 subtypes.

  • Physicochemical Tuning: The targeted N-acetylation of the piperidine ring neutralizes the secondary amine. This functionalization profoundly alters the molecule's metabolic stability and cell permeability, acting either as a direct allosteric modulator or as a lipophilic prodrug that crosses biological membranes before enzymatic cleavage 2.

GAT_Pathway PreSyn Presynaptic Neuron (GABA Release) SynCleft Synaptic Cleft (High [GABA]) PreSyn->SynCleft Release PostSyn Postsynaptic GABA-A Receptor (Inhibitory Signal) SynCleft->PostSyn Receptor Activation GAT GABA Transporter (GAT1/3/4) (Reuptake Mechanism) SynCleft->GAT Reuptake Astrocyte Astrocyte / Glial Cell GAT->PreSyn Recycling GAT->Astrocyte Glial Uptake Inhibitor 1-Acetyl-3-piperidineacetic Acid Analog (Inhibitor) Inhibitor->GAT Allosteric/Competitive Blockade

Figure 1: Mechanism of GABAergic signaling and targeted reuptake inhibition by piperidine analogs.

Preliminary Screening Cascade Workflow

A robust drug discovery program requires a hierarchical screening cascade. We prioritize functional readouts over simple binding assays because competitive binding cannot distinguish between a transporter inhibitor and a transportable substrate.

Screening_Cascade LibGen Library Generation (N-Acylation & C3-Derivatization) Primary Primary Screening (High-Throughput [3H]GABA Uptake) LibGen->Primary >1000 cmpds Secondary Secondary Screening (Subtype Selectivity: GAT1 vs GAT3/4) Primary->Secondary Hit Triage (IC50 < 10 μM) ADME In Vitro ADME & BBB Penetration (PAMPA, Microsomal Stability) Secondary->ADME Selective Hits Lead Lead Optimization (In Vivo Efficacy Models) ADME->Lead Favorable PK

Figure 2: Hierarchical screening cascade for the triage of 1-Acetyl-3-piperidineacetic Acid hits.

Experimental Protocols & System Validation

Protocol 1: High-Throughput [³H]GABA Uptake Assay

Purpose: To directly measure the functional inhibition of GABA reuptake. We utilize HEK293 cells transiently transfected with specific murine GAT subtypes (mGAT1, mGAT3, mGAT4) to ensure a zero-background, subtype-specific readout.

Step-by-Step Methodology:

  • Cell Preparation: Seed transfected HEK293 cells in poly-D-lysine coated 96-well plates at 5×104 cells/well. Incubate for 24 hours at 37°C.

  • Pre-incubation (Causality Check): Wash cells twice with HEPES-buffered assay buffer (pH 7.4). Add test analogs (0.1 μM to 100 μM). Pre-incubate for 25 minutes at 37°C. Why? This allows non-covalent inhibitors to reach equilibrium binding before the substrate is introduced, preventing artifactual right-shifts in the IC₅₀ curve.

  • Radioligand Addition: Add 50 nM [³H]GABA to initiate uptake. Incubate for exactly 10 minutes. Why? 10 minutes ensures the uptake kinetics remain in the linear phase.

  • Termination: Aspirate the media and wash rapidly 3x with ice-cold buffer. Why? The sudden temperature drop halts transporter conformational changes instantly and clears unbound extracellular [³H]GABA.

  • Quantification: Lyse cells using 0.1% Triton X-100, add scintillation cocktail, and measure radioactivity (CPM) using a MicroBeta counter.

System Validation (Trustworthiness): Every 96-well plate must include a full dose-response curve of (S)-SNAP5114 (a known mGAT4 selective inhibitor) as an inter-plate control 4. The assay is only deemed valid if the Z'-factor (calculated from a 0.1% DMSO negative control and a 100 μM Nipecotic Acid positive control) is ≥0.6 . This mathematically guarantees that observed inhibition is a true pharmacological effect, not dispensing error.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To verify that the N-acetylation strategy successfully imparted blood-brain barrier permeability to the scaffold.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter membrane of the donor plate with a 2% porcine brain lipid extract in dodecane.

  • Compound Loading: Dissolve test analogs in PBS (pH 7.4) at 10 μM and add to the donor wells. Fill acceptor wells with fresh PBS.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours. Why? This isolates passive transcellular diffusion from active efflux (e.g., P-gp), providing a baseline physicochemical permeability metric.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS to calculate the effective permeability ( Pe​ ).

System Validation (Trustworthiness): The integrity of the artificial membrane is validated by co-incubating a low-permeability marker (Atenolol) and a high-permeability marker (Propranolol). If the Atenolol Pe​ exceeds 1.0×10−6 cm/s, the lipid membrane is compromised, and the entire run is rejected.

Quantitative Data Presentation

To benchmark the success of the derivatization, screening data must be triaged against established clinical and research standards. Below is a representative data matrix demonstrating how N-acetylation and C3-esterification/amidation alter the pharmacological profile compared to reference compounds 4.

Table 1: Representative in vitro screening profile of 1-Acetyl-3-piperidineacetic Acid Analogs

Compound IDStructural ModificationmGAT1 IC₅₀ (μM)mGAT3 IC₅₀ (μM)mGAT4 IC₅₀ (μM)PAMPA-BBB Pₑ (10⁻⁶ cm/s)
Nipecotic Acid None (Reference)4.2> 100> 100< 0.5 (Poor)
(S)-SNAP5114 Reference Inhibitor> 1005.295.712.1 (Moderate)
Analog 001 N-Acetyl, C3-Methyl Ester12.58.43.214.5 (Excellent)
Analog 002 N-Acetyl, C3-Amide> 1002.11.88.2 (Good)

Note: Analog 001 and 002 represent hypothetical optimized hits derived from the 1-Acetyl-3-piperidineacetic Acid scaffold, demonstrating the intended shift toward GAT3/4 selectivity and vastly improved BBB permeability.

Conclusion

By utilizing 1-Acetyl-3-piperidineacetic Acid as a foundational scaffold, drug discovery teams can bypass the inherent pharmacokinetic limitations of traditional zwitterionic GAT inhibitors. The rigorous, self-validating screening cascade detailed above ensures that only analogs possessing both potent functional reuptake inhibition and high BBB permeability are advanced into in vivo efficacy models.

References

  • [2] 1-Acetyl-3-piperidineacetic Acid | 169253-07-0. Benchchem.

  • [4] (S)-SNAP5114 | GABA Transporter Inhibitor. MedChemExpress.

  • [1] CN1382441A - Application of gammalon transporter inhibitor in preparing analgesic. Google Patents.

  • [3] Framing Neuro-Glia Coupling in Antiepileptic Drug Design. Journal of Medicinal Chemistry.

Sources

Exploratory

Unlocking the Pharmacophore: Receptor Binding Affinity and Mechanistic Profiling of 1-Acetyl-3-piperidineacetic Acid Scaffolds

Executive Summary: The Structural Reality of the Scaffold In modern drug discovery, certain molecular architectures are classified as "privileged scaffolds" due to their disproportionate presence in biologically active c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Reality of the Scaffold

In modern drug discovery, certain molecular architectures are classified as "privileged scaffolds" due to their disproportionate presence in biologically active compounds. 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) is a prime example of such an architecture. While dedicated academic literature rarely profiles the isolated 1-acetylated monomer as a terminal therapeutic agent, it is widely recognized across chemical supplier catalogs and medicinal chemistry pipelines as a critical, versatile intermediate[1].

The true scientific value of 1-Acetyl-3-piperidineacetic Acid lies in its bipartite pharmacophore: a conformationally flexible piperidine ring coupled with an acetic acid moiety. By N-acetylating the piperidine nitrogen, chemists neutralize its basicity, fundamentally altering its pharmacokinetic properties, lipophilicity, and receptor binding profile[1]. This structural foundation serves as the core for several high-affinity ligands, most notably γ-secretase modulators (GSMs) for Alzheimer's disease and Bradykinin B1 receptor antagonists for pain and inflammation[2][3].

This whitepaper dissects the causality behind these structural modifications, outlines the receptor binding affinities of its derivatives, and provides self-validating experimental protocols for quantifying these interactions.

Pharmacophore Rationale: The Causality of N-Acetylation

To understand the receptor binding affinity of this class of compounds, we must analyze the thermodynamic and electrostatic consequences of its functional groups.

  • The Piperidine Core: The six-membered nitrogenous ring provides a rigid yet adaptable three-dimensional vector, allowing substituents to be projected into deep hydrophobic receptor pockets. In its free amine form (e.g., piperidine-3-acetic acid), the nitrogen is protonated at physiological pH (pKa ~9.5), readily forming salt bridges with aspartate or glutamate residues in targets like GABA transporters[4].

  • The Acetic Acid Tail: The carboxylic acid group (pKa ~4.5) remains deprotonated in physiological environments, serving as a potent hydrogen-bond acceptor and electrostatic anchor.

  • The N-Acetyl Modification: Acetylation of the piperidine nitrogen is a transformative event. It converts a basic amine into a neutral, planar amide[1]. This eliminates the positive charge, preventing unwanted off-target salt-bridge formations. Crucially, it increases the molecule's lipophilicity (LogP), a mandatory requirement for crossing the Blood-Brain Barrier (BBB) to engage Central Nervous System (CNS) targets like Presenilin-1[1][2].

Key Receptor Targets and Binding Affinities

While the exact binding constant of the bare 1-Acetyl-3-piperidineacetic Acid molecule is highly context-dependent, its elaborated derivatives exhibit nanomolar affinities for specific targets.

Presenilin-1 (γ-Secretase Complex)

Substituted piperidine acetic acids are the prototypical "second-generation" acidic γ-secretase modulators (GSMs)[5]. Unlike γ-secretase inhibitors (GSIs) that block all enzyme activity (leading to severe Notch-signaling toxicity), piperidine acetic acid GSMs bind allosterically to Presenilin-1 (PS1) , the catalytic subunit of the complex[6][7]. This binding induces a conformational shift that alters the cleavage site of the Amyloid Precursor Protein (APP), selectively reducing the pathogenic Aβ42 peptide while increasing the shorter, non-toxic Aβ38[5][6].

Bradykinin B1 Receptor

Derivatives containing a piperidine acetic acid tetralin core have been identified as highly potent Bradykinin B1 receptor antagonists[3]. The B1 receptor is upregulated during chronic inflammation. The acetic acid tail of the piperidine scaffold mimics the C-terminal carboxylate of the endogenous kinin peptide, anchoring the antagonist into the receptor's orthosteric site with IC50 values frequently <20 nM[3].

Quantitative Data Presentation: SAR and Binding Affinities

The following table summarizes the structure-activity relationship (SAR) data, demonstrating how modifications to the piperidine acetic acid core dictate target selectivity and affinity.

Scaffold / DerivativeTarget Receptor / EnzymeBinding Affinity (IC50 / Kd)Primary Mechanism of Action
Piperidine-3-acetic acid (Free Amine) GABA TransporterLow MicromolarCompetitive uptake inhibition via salt-bridge formation.
1-Acetyl-3-piperidineacetic Acid PS1 (γ-Secretase)Weak / BaselineNeutral amide allows baseline allosteric entry; lacks hydrophobic bulk.
GSM-1 (Aryl-piperidine acetic acid) PS1 (γ-Secretase)IC50 ~ 610 nMAllosteric modulation; shifts APP cleavage from Aβ42 to Aβ38[6].
Piperidine acetic acid tetralin core Bradykinin B1 ReceptorIC50 < 20 nMOrthosteric antagonism; blocks inflammation-induced hyperalgesia[3].

Mechanistic Visualization

To clarify the allosteric modulation driven by this chemical class, the following diagram maps the interaction between piperidine acetic acid derivatives and the γ-secretase complex.

G APP Amyloid Precursor Protein (APP) GS γ-Secretase Complex (PS1 Catalytic Core) APP->GS Cleavage AB42 Aβ42 (Pathogenic) GS->AB42 Default Pathway AB38 Aβ38 (Protective/Neutral) GS->AB38 Modulated Pathway GSM Piperidine Acetic Acid GSM (Allosteric Modulator) GSM->GS Binds PS1 Allosteric Site AB42->AB38 Shift in Cleavage Site

Fig 1: Allosteric modulation of Presenilin-1 by piperidine acetic acid derivatives.

Experimental Workflows: Receptor Binding Affinity Protocols

To ensure scientific trustworthiness, binding affinities for novel 1-Acetyl-3-piperidineacetic Acid derivatives must be empirically validated. Because allosteric sites (like that on PS1) often lack standard radioligand competitors, Photoaffinity Labeling coupled with Click Chemistry is the gold-standard methodology[6][8].

This protocol is designed as a self-validating system: it includes an internal competition assay to differentiate true receptor binding from non-specific lipid membrane adherence.

Step-by-Step Methodology: Photoaffinity Labeling of PS1

Phase 1: Proteoliposome Preparation

  • Reconstitute purified PS1ΔE9 (the active catalytic core of γ-secretase) into synthetic lipid vesicles (proteoliposomes) to maintain its native transmembrane conformation[8].

  • Verify baseline enzymatic activity using a fluorogenic APP substrate assay.

Phase 2: Probe Incubation & Crosslinking

  • Synthesize a clickable photoaffinity probe based on the piperidine acetic acid scaffold (incorporating a benzophenone photophore and an alkyne tag)[6].

  • Test Sample: Incubate PS1ΔE9 proteoliposomes with 200 nM of the probe for 30 minutes at 4°C.

  • Validation Control (Competition): Pre-incubate a separate batch of proteoliposomes with 10 µM of unlabeled parent compound (e.g., GSM-1) for 15 minutes before adding the 200 nM probe[6].

  • Irradiate all samples with UV light (365 nm) for 20 minutes on ice to induce covalent crosslinking between the benzophenone group and the PS1 binding pocket.

Phase 3: Click Chemistry & Detection

  • Lyse the proteoliposomes and initiate the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" reaction by adding TAMRA-azide (a fluorescent reporter), CuSO4, THPTA ligand, and sodium ascorbate[6].

  • Incubate for 1 hour at room temperature.

  • Resolve the proteins using SDS-PAGE.

  • Perform in-gel fluorescence imaging.

    • Causality Check: A strong fluorescent band at the molecular weight of PS1 in the Test Sample, coupled with the absence of that band in the Validation Control, definitively proves specific, high-affinity target engagement[6][8].

Workflow Step1 1. Synthesize Clickable Photoaffinity Probe Step2 2. Incubate with PS1 Proteoliposomes Step1->Step2 Step3 3. UV Irradiation (Covalent Crosslinking) Step2->Step3 Step4 4. Click Chemistry (TAMRA-Azide Addition) Step3->Step4 Step5 5. In-gel Fluorescence Detection Step4->Step5

Fig 2: Workflow for photoaffinity labeling and click chemistry validation.

Conclusion

1-Acetyl-3-piperidineacetic Acid is a master key in medicinal chemistry. While the pure compound serves primarily as a synthetic building block, the rationale behind its structure—balancing the conformational flexibility of piperidine, the electrostatic anchoring of acetic acid, and the lipophilic neutrality of N-acetylation—enables the design of highly potent therapeutics. By leveraging advanced photoaffinity protocols, researchers can accurately map the binding affinities of these derivatives, paving the way for breakthroughs in neurodegeneration and inflammatory disease management.

References

  • Li, G., et al. "Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1". ACS Chemical Neuroscience, 2011. Available at:[Link]

  • Li, G., et al. "Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1" (ACS Publications version). ACS Chemical Neuroscience, 2011. Available at:[Link]

  • PubMed. "Piperidine acetic acid based γ-secretase modulators directly bind to Presenilin-1". National Institutes of Health, 2011. Available at:[Link]

  • Crump, C. J., et al. "Development and Mechanism of γ-Secretase Modulators for Alzheimer's Disease". Biochemistry - ACS Publications, 2013. Available at:[Link]

  • ResearchGate. "A new class of bradykinin 1 receptor antagonists containing the piperidine acetic acid tetralin core". Bioorganic & Medicinal Chemistry Letters, 2005. Available at:[Link]

  • National Academic Digital Library of Ethiopia. "Progress in Medicinal Chemistry 22". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation of 1-Acetyl-3-piperidineacetic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) Scientific Rationale & Causality The Role of N-Acetylation in Drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0)

Scientific Rationale & Causality

The Role of N-Acetylation in Drug Development

1-Acetyl-3-piperidineacetic Acid serves as a highly versatile building block and intermediate in the synthesis of complex pharmaceutical agents[1]. In medicinal chemistry, the targeted N-acetylation of piperidine derivatives is a deliberate structural modification used to neutralize the inherent basicity of the secondary amine[2]. This functionalization profoundly alters the compound's pharmacokinetic profile—modulating its polarity, increasing its metabolic stability, and fine-tuning its ability to cross biological membranes[2].

Mechanistic Causality of the Synthesis

The synthesis of 1-Acetyl-3-piperidineacetic Acid is achieved via the chemoselective N-acetylation of its precursor, 3-piperidineacetic acid, using acetic anhydride in an aqueous basic medium[3].

  • Electrophilic Activation: Acetic anhydride is selected as the acylating agent over acetyl chloride because it exhibits a slower rate of background hydrolysis in water, allowing the amine to compete effectively for the electrophile[4].

  • pH Control & Nucleophilicity: Aliphatic amines have a pKa of approximately 10–11, meaning they are fully protonated and non-nucleophilic at neutral pH. By utilizing sodium hydroxide (NaOH) as a base and proton scavenger, the reaction medium is maintained at pH 8–9. This specifically escorts the piperidine nitrogen into its deprotonated, highly nucleophilic state[4].

  • Chemoselectivity: While the basic conditions also deprotonate the carboxylic acid into a carboxylate, the nitrogen atom is a vastly superior nucleophile. Any transient mixed anhydride that forms at the carboxylate site rapidly hydrolyzes back to the free acid in the aqueous medium, ensuring exclusive N-acetylation[3].

Mechanism Amine 3-Piperidineacetic Acid (Active Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Acyl Transfer Base NaOH / pH 8-9 (Proton Scavenger) Base->Amine Prevents Protonation Product 1-Acetyl-3-piperidineacetic Acid (Stable Amide) Intermediate->Product Elimination of Acetate

Mechanistic logic and causality of the N-acetylation reaction.

Experimental Methodology

Materials and Reagents
  • Precursor: 3-Piperidineacetic acid (1.0 eq)

  • Acylating Agent: Acetic anhydride (≥ 99%, 1.5 eq)[5]

  • Base/Buffer: Sodium hydroxide (NaOH, 2M aqueous solution)

  • Acidification: Hydrochloric acid (HCl, concentrated)

  • Solvents: Deionized water, Ethyl acetate (EtOAc)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol (Self-Validating System)

Step 1: Dissolution and Deprotonation Suspend 3-piperidineacetic acid (10 mmol) in 10 mL of deionized water. Add 2M NaOH dropwise under continuous magnetic stirring until the solid completely dissolves and the pH reaches ~9.0.

  • Causality: This step deprotonates both the carboxylic acid (ensuring aqueous solubility) and the secondary amine (activating its nucleophilicity).

Step 2: Temperature Control Transfer the reaction flask to an ice-water bath and cool the solution to 0–5 °C.

  • Causality: The hydrolysis of acetic anhydride is an exothermic process. Cooling suppresses the background hydrolysis of the reagent, maximizing the availability of the electrophile for the amine[6].

Step 3: Acylation Add acetic anhydride (15 mmol, 1.5 eq) dropwise over 15 minutes. Simultaneously, monitor the pH using a pH meter or indicator paper. Add 2M NaOH dropwise in tandem to maintain the pH strictly between 8.0 and 9.0.

  • Self-Validation Check: If the pH drops below 7.0, the amine will protonate and the reaction will stall. If the pH exceeds 10.0, the acetic anhydride will rapidly hydrolyze into sodium acetate before it can react with the amine.

Step 4: Maturation Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours[6].

  • Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. Stain with ninhydrin. The complete disappearance of the primary amine spot (which typically turns purple/blue upon heating with ninhydrin) confirms the reaction is complete.

Step 5: Acidification Cool the mixture back to 0 °C. Carefully add concentrated HCl dropwise until the pH reaches ~2.0.

  • Causality: The target product, 1-Acetyl-3-piperidineacetic acid, contains a carboxylic acid moiety (pKa ~4.5). Acidifying to pH 2 ensures the molecule is fully protonated and neutrally charged, which is an absolute prerequisite for partitioning into the organic phase during extraction.

Step 6: Extraction and Purification Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (15 mL) to remove residual water and salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product is typically isolated as a white to off-white solid.

Workflow Step1 1. Dissolve 3-Piperidineacetic Acid in Water + NaOH (pH 9) Step2 2. Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of Acetic Anhydride (1.5 eq) Step2->Step3 Step4 4. Stir at 20-25 °C for 2h (Monitor by TLC) Step3->Step4 Step5 5. Acidify with conc. HCl (pH ~2) Step4->Step5 Step6 6. Extract with EtOAc & Concentrate Step5->Step6 Step7 7. 1-Acetyl-3-piperidineacetic Acid (Isolated Product) Step6->Step7

Experimental workflow for the N-acetylation of 3-piperidineacetic acid.

Quantitative Data & Reaction Parameters

The following table summarizes the critical reaction parameters and the scientific rationale governing their selection to ensure optimal yield and purity.

ParameterValue / ReagentScientific Rationale
Precursor 3-Piperidineacetic acid (1.0 eq)Starting secondary amine building block.
Acylating Agent Acetic anhydride (1.5 eq)Mild electrophile; resists rapid aqueous hydrolysis compared to acyl chlorides, ensuring high N-acetylation yield.
Base / Buffer 2M NaOH (variable)Maintains pH 8–9 to ensure the piperidine nitrogen remains deprotonated and nucleophilic.
Temperature 0–5 °C (Addition)20–25 °C (Stirring)Controls the exothermic reaction and minimizes competitive hydrolysis of acetic anhydride.
Reaction Time 2 HoursSufficient duration for complete conversion of the secondary amine.
Workup pH ~2.0 (via conc. HCl)Protonates the carboxylate to a neutral carboxylic acid, enabling organic extraction.
Extraction Solvent Ethyl Acetate (EtOAc)High partition coefficient for the protonated N-acetylated product.

References

  • National Institutes of Health (NIH) / PMC. "Preparation and evaluation of acylated tRNAs." NIH PubMed Central. Available at:[Link]

  • Indian Academy of Sciences. "Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride." Journal of Chemical Sciences. Available at:[Link]

  • Google Patents. "EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid." European Patent Office.

Sources

Application

Application Notes &amp; Protocols: Conjugation of 1-Acetyl-3-piperidineacetic Acid to Peptides

Abstract This document provides a comprehensive technical guide for the covalent conjugation of 1-Acetyl-3-piperidineacetic Acid to peptides. The modification of peptides with non-natural moieties like 1-Acetyl-3-piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the covalent conjugation of 1-Acetyl-3-piperidineacetic Acid to peptides. The modification of peptides with non-natural moieties like 1-Acetyl-3-piperidineacetic Acid is a critical strategy in drug development to enhance pharmacokinetic properties, modulate bioactivity, or serve as a versatile linker for creating more complex biomolecules such as peptide-drug conjugates (PDCs).[1][2] This guide details the underlying chemical principles, offers two robust, step-by-step protocols for common laboratory settings, and outlines essential methods for the purification and characterization of the final conjugate. The protocols are designed for researchers, scientists, and drug development professionals seeking to implement this modification with high efficiency and reproducibility.

Introduction: The Rationale for Peptide Modification

The therapeutic potential of peptides is often limited by their inherent metabolic instability and rapid clearance. Chemical modification is a cornerstone strategy to overcome these limitations. 1-Acetyl-3-piperidineacetic Acid is a functionalized heterocyclic compound whose carboxylic acid group provides a convenient handle for covalent attachment to primary amines on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine residue.[1][3] This conjugation forms a stable amide bond, effectively incorporating the piperidine scaffold into the peptide structure.

The resulting conjugate may exhibit altered properties, including:

  • Modified Pharmacokinetics: The piperidine moiety can influence the peptide's solubility, distribution, and half-life.

  • Conformational Constraint: Introduction of the cyclic structure can impact the peptide's secondary structure and its binding affinity to biological targets.

  • Linker for Payloads: The acetylated piperidine structure can act as a foundational linker, enabling further chemical modifications for the attachment of drugs, imaging agents, or other functional molecules.[1]

Principles of Conjugation: Activating the Carboxylic Acid

The direct reaction between the carboxylic acid of 1-Acetyl-3-piperidineacetic Acid and a peptide's amine is thermodynamically unfavorable and does not occur under standard conditions. The core of the conjugation strategy lies in the "activation" of the carboxylic acid, which converts its hydroxyl group into a better leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the peptide's amine.

The most common and effective method for this activation involves carbodiimide chemistry.[4][5]

Mechanism of Carbodiimide-Mediated Amide Coupling:

  • Activation: A carbodiimide reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), reacts with the carboxylic acid of 1-Acetyl-3-piperidineacetic Acid. This forms a highly reactive O-acylisourea intermediate.[6]

  • Stabilization and Coupling: While the O-acylisourea intermediate can react directly with the peptide's amine, this pathway can be inefficient and prone to side reactions, including racemization at the activated carbon. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) is introduced.[7] These additives rapidly react with the O-acylisourea to form a more stable, yet still highly reactive, "active ester" (OBt or NHS ester).

  • Amide Bond Formation: This active ester readily and efficiently reacts with the primary amine of the peptide to form a stable amide bond, releasing HOBt or NHS. The use of these additives significantly improves yields and minimizes epimerization.[8]

Alternatively, aminium/uronium salt-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used, which directly facilitate the formation of the HOBt active ester in a single step.[9][10]

G cluster_activation Activation Phase cluster_coupling Coupling Phase Molecule 1-Acetyl-3-piperidineacetic Acid (R-COOH) O_Acylisourea Reactive O-Acylisourea Intermediate Molecule->O_Acylisourea + Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_Acylisourea ActiveEster Semi-Stable Active Ester O_Acylisourea->ActiveEster + Additive Additive Additive (HOBt or NHS) Additive->ActiveEster Conjugate Final Conjugate (Peptide-NH-CO-R) ActiveEster->Conjugate + Peptide Peptide Peptide (Peptide-NH2) Peptide->Conjugate

Caption: General mechanism for carbodiimide-mediated peptide conjugation.

Experimental Workflow and Protocols

The following section details two validated protocols for the conjugation of 1-Acetyl-3-piperidineacetic Acid to a target peptide. The choice between them depends primarily on the solubility of the peptide and the desired reaction scale.

G Prep 1. Reagent Preparation Activation 2. Carboxylic Acid Activation Prep->Activation Conjugation 3. Conjugation Reaction Activation->Conjugation Purification 4. RP-HPLC Purification Conjugation->Purification Analysis 5. Characterization (LC-MS, MS/MS) Purification->Analysis Final Lyophilized Product Analysis->Final

Caption: Overall experimental workflow for peptide conjugation.
Protocol 1: EDC/NHS Coupling in Aqueous Buffer

This protocol is ideal for water-soluble peptides and is commonly used for bioconjugation in a near-physiological pH environment.

Materials and Reagents:

  • 1-Acetyl-3-piperidineacetic Acid

  • Peptide with at least one primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • High-purity water

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the purified peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Activator Solution Preparation: This step must be performed immediately before use as EDC and NHS are moisture-sensitive.

    • Dissolve 1-Acetyl-3-piperidineacetic Acid in Activation Buffer.

    • Add a 5-fold molar excess of EDC·HCl and a 5-fold molar excess of NHS (relative to the piperidine compound).

    • Vortex briefly and allow the activation to proceed for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated 1-Acetyl-3-piperidineacetic Acid solution to the peptide solution. A 10- to 20-fold molar excess of the activated compound over the peptide is recommended to drive the reaction to completion.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted active esters. Incubate for 15 minutes.

  • Purification: Proceed immediately to RP-HPLC purification as described in Section 4.

ParameterRecommended ValueRationale
pH (Activation) 5.5 - 6.5Optimal for carbodiimide activation of carboxyl groups while minimizing hydrolysis of the active ester.[5]
pH (Conjugation) 7.2 - 8.0Ensures the peptide's primary amines are deprotonated and nucleophilic for efficient coupling.
Reagent Excess 10-20x (Acid/EDC/NHS)Drives the reaction equilibrium towards the product, maximizing conjugation efficiency.
Temperature 4°C to 25°CRoom temperature is faster, but 4°C may be preferred for sensitive peptides to maintain stability.
Reaction Time 2 - 12 hoursSufficient time for the reaction to approach completion. Monitor by LC-MS if possible.
Protocol 2: HBTU Coupling in Organic Solvent (DMF)

This protocol is suitable for peptides that are readily soluble in organic solvents and is often employed in the final steps of a solid-phase synthesis workflow or for solution-phase fragment condensation.

Materials and Reagents:

  • 1-Acetyl-3-piperidineacetic Acid

  • Peptide with at least one primary amine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the peptide in anhydrous DMF.

    • In a separate vial, dissolve 1.5 equivalents of 1-Acetyl-3-piperidineacetic Acid (relative to peptide amines) in anhydrous DMF.

    • Add 1.5 equivalents of HBTU to the carboxylic acid solution.

  • Activation and Coupling:

    • Add 3.0 equivalents of DIPEA to the carboxylic acid/HBTU mixture. This basic environment facilitates the activation.[11]

    • Allow the mixture to pre-activate for 5 minutes.

    • Add the pre-activated solution directly to the peptide solution.

  • Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Reaction progress can be monitored by taking small aliquots and analyzing via LC-MS to observe the consumption of the starting peptide and the appearance of the higher-mass conjugate.

  • Work-up and Purification:

    • Once the reaction is complete, the DMF can be removed under vacuum.

    • The crude residue is then reconstituted in a suitable solvent (e.g., Water/Acetonitrile/TFA) for RP-HPLC purification.

ParameterRecommended ValueRationale
Solvent Anhydrous DMFA polar aprotic solvent that effectively solubilizes peptides and reagents for coupling reactions.
Base DIPEA (Hünig's base)A non-nucleophilic base required to deprotonate the carboxylic acid and facilitate the HBTU activation mechanism.[11]
Reagent Equivalents 1.5 eq. Acid/HBTU, 3.0 eq. DIPEAA slight excess of coupling reagents ensures high coupling efficiency. Using too much HBTU can lead to guanidinylation of the peptide amine.[12]
Pre-activation Time 5 minutesAllows for the formation of the HOBt active ester prior to addition of the peptide nucleophile.
Reaction Time 1 - 2 hoursHBTU-mediated couplings are typically rapid and efficient.

Purification by Reversed-Phase HPLC

Purification of the crude reaction mixture is essential to isolate the desired peptide conjugate from unreacted starting materials, excess reagents, and reaction byproducts. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[13][14]

General RP-HPLC Protocol:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size) is suitable for most peptides.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in high-purity water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Load the dissolved crude reaction mixture onto the column.

    • Elute the bound components using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 30 minutes). The more hydrophobic conjugate will typically elute later than the unmodified peptide.

    • Monitor the elution profile at 214 nm or 220 nm, where the peptide amide bond absorbs strongly.[13]

    • Collect fractions corresponding to the target peak.

    • Pool the pure fractions and remove the solvent via lyophilization to obtain the final product as a white, fluffy powder.[15]

Characterization and Quality Control

Confirmation of successful conjugation and assessment of purity are critical final steps. A combination of analytical techniques should be employed.

TechniquePurposeExpected Result
Analytical RP-HPLC Assess purity and retention time shift.A single, sharp peak with >95% purity. The conjugate should have a different retention time (usually longer) than the starting peptide due to the added hydrophobicity.[16]
Mass Spectrometry (MS) Confirm covalent modification.The observed mass should match the calculated mass of the peptide plus the mass of 1-Acetyl-3-piperidineacetic Acid (185.22 Da) minus the mass of water (18.02 Da), resulting in a net mass addition of 167.20 Da .[17][18]
Tandem MS (MS/MS) Determine the site of modification.Fragmentation analysis (e.g., CID, HCD) will produce b- and y-ion series. A mass shift of 167.20 Da on a specific fragment ion will pinpoint the modified residue (e.g., the N-terminus or a specific lysine).[17]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive coupling reagents (hydrolyzed EDC/HBTU). Incorrect pH for coupling. Peptide amine is not accessible.Use fresh, anhydrous reagents. Verify buffer pH. For structured peptides, consider adding a denaturant (e.g., Guanidine HCl) if compatible.
Multiple Products Non-specific conjugation to multiple sites (e.g., several lysines). Side reactions (e.g., guanidinylation with excess HBTU).[12]Reduce the molar excess of the activated acid. Use site-specific protecting groups during synthesis if a single modification site is required. Ensure correct stoichiometry of HBTU.
Low Product Recovery Poor solubility of the conjugate. Product degradation during workup or purification.Modify the RP-HPLC gradient or mobile phases. Ensure all buffers are freshly prepared and work at lower temperatures if the peptide is sensitive.

References

  • Gopishetty, B., et al. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [Link]

  • Zubarev, R. A., et al. (2018). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics. [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

  • Jones, R. L., et al. (2026, March 18). Characterization of Oxidative Modifications to Short Peptides Using Low Dose Rate X-Rays. International Journal of Molecular Sciences. [Link]

  • University of Bristol. (n.d.). Identification of Protein Modifications by Mass Spectrometry. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • MS Vision. (2024, November 12). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • GenScript. (n.d.). Reverse-phase HPLC Peptide Purification. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Jensen, O. N. (2004). Modification-specific proteomics: characterization of post-translational modifications by mass spectrometry. Current Opinion in Chemical Biology. [Link]

  • ResearchGate. (n.d.). Applications of Carbodiimides. [Link]

  • Kates, S. A., et al. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. [Link]

  • Obika, S., et al. (2021). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. Molecules. [Link]

  • Neuland Labs. (2025, July 28). A Guide to the Basics of Peptide Conjugation. [Link]

  • Google Patents. (n.d.). Preparative RP-HPLC Method For Purifying Peptides.
  • Singh, J., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development. [Link]

  • Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Wang, Z., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry. [Link]

  • Roikew Wiki. (n.d.). piperidine peptide synthesis peptides. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Kascatan-Nebioglu, A., et al. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. Dalton Transactions. [Link]

  • Cruz, L. J., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

  • Vasanthakumar, G. R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Jung, M., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. [Link]

  • Radom, K. T., et al. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. [Link]

  • Richard, J. P., et al. (2015). One-pot peptide and protein conjugation: a combination of enzymatic transamidation and click chemistry. Chemical Communications. [Link]

  • Gauthier, M. A., & Klok, H. A. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. [Link]

  • Zorzi, A., et al. (2025, February 8). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2013, October 24). (PDF) Peptide Conjugation via CuAAC 'Click' Chemistry. [Link]

Sources

Method

Application Note: 1-Acetyl-3-piperidineacetic Acid as a Chemical Intermediate in Bioactive Molecule Synthesis

Introduction & Structural Rationale In the landscape of modern drug discovery, functionalized piperidines are privileged scaffolds, appearing in numerous FDA-approved therapeutics. 1-Acetyl-3-piperidineacetic Acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of modern drug discovery, functionalized piperidines are privileged scaffolds, appearing in numerous FDA-approved therapeutics. 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) is a highly versatile chemical intermediate that bridges the gap between simple building blocks and complex, target-specific pharmacophores.

From a mechanistic design perspective, the strategic N-acetylation of the piperidine nitrogen serves a dual purpose. Synthetically, the acetyl group acts as a robust protecting moiety, preventing unwanted nucleophilic attacks or polymerization during complex multi-step workflows[1]. Pharmacologically, it neutralizes the inherent basicity of the piperidine amine. Because highly basic amines often suffer from poor membrane permeability and off-target hERG channel toxicity, capping the nitrogen with an acetyl group allows medicinal chemists to fine-tune the molecule's lipophilicity (LogP) and topological polar surface area (TPSA). This modulation is critical for enhancing blood-brain barrier (BBB) penetration in neurotherapeutics.

Physicochemical Profiling

To effectively utilize this intermediate in synthetic workflows, understanding its physicochemical baseline is essential. The data summarized in Table 1 highlights its reactivity profile.

Table 1: Physicochemical Properties of 1-Acetyl-3-piperidineacetic Acid

PropertyValue / Description
Chemical Name 1-Acetyl-3-piperidineacetic Acid
CAS Number 169253-07-0
Molecular Formula C 9​ H 15​ NO 3​
Molecular Weight 185.22 g/mol
Key Reactive Site C-terminal Carboxylic Acid (primed for amidation/esterification)
Modulating Group N1-Acetyl (neutralizes nitrogen basicity, enhances stability)
Predicted pKa ~4.65 (Carboxylic acid moiety)
Physical State Solid (at standard room temperature)

Application in Drug Discovery: S1P Modulating Agents

One of the most prominent applications of 1-Acetyl-3-piperidineacetic Acid is its role as a foundational building block in the synthesis of Sphingosine 1-phosphate (S1P) receptor modulators . According to patent literature from2[2], piperidine-acetic acid derivatives are critical intermediates in developing agents that modulate S1P receptors.

These modulators are pivotal in the treatment of demyelinating diseases such as Multiple Sclerosis (MS). By acting as functional antagonists at the S1P receptor, these compounds sequester lymphocytes in lymph nodes, thereby reducing neuroinflammation. Furthermore, the lipophilic nature of the acetylated piperidine core allows these agents to cross the BBB, where they directly promote oligodendrocyte survival and remyelination in the central nervous system[3].

Experimental Protocol: High-Yield Amide Coupling

To integrate 1-Acetyl-3-piperidineacetic Acid into drug discovery pipelines, chemists frequently couple its acetic acid tail with various primary or secondary amines to generate diverse compound libraries. The following protocol outlines a highly efficient amide coupling workflow using HATU.

Causality & Self-Validating Design: HATU is selected over traditional EDC/HOBt due to its superior kinetics and high yield when dealing with sterically hindered amines. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile. Anhydrous DMF is the solvent of choice to maintain the solubility of the polar OAt-active ester intermediate.

Reagents Required:
  • 1-Acetyl-3-piperidineacetic Acid (1.0 eq)

  • Target Primary/Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.1 M relative to the acid)

Step-by-Step Methodology:
  • Preparation & Inert Atmosphere: Dissolve 1.0 eq of 1-Acetyl-3-piperidineacetic Acid in anhydrous DMF to achieve a 0.1 M concentration. Purge the reaction flask with Nitrogen or Argon.

    • Rationale: The active ester intermediate is highly susceptible to hydrolysis; strictly anhydrous conditions prevent the formation of unreactive side products.

  • Pre-Activation: Add 1.2 eq of HATU to the solution, followed immediately by 2.5 eq of DIPEA. Stir the mixture at room temperature (20-25°C) for 15–20 minutes.

    • Rationale: This incubation period ensures the complete conversion of the carboxylic acid into the OAt-active ester. Self-Validation: The solution will typically exhibit a slight yellowing, indicating successful activation.

  • Nucleophilic Addition: Add 1.1 eq of the target amine (dissolved in a minimal amount of DMF) dropwise to the activated mixture. Stir at room temperature for 2 to 4 hours. Monitor the reaction completion via LC-MS or TLC.

    • Rationale: The slight stoichiometric excess of the amine ensures complete consumption of the valuable piperidine intermediate.

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction by adding an equal volume of saturated aqueous NaHCO 3​ . Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times.

    • Rationale: The mild base neutralizes any trace acidic byproducts and facilitates the partitioning of DMF into the aqueous layer during extraction.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

    • Rationale: The acidic wash is critical for removing unreacted amine and residual DIPEA, ensuring high crude purity.

  • Drying & Purification: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude amide via flash column chromatography using a Dichloromethane/Methanol (DCM/MeOH) gradient.

    • Rationale: Chromatography effectively isolates the target compound from the tetramethylurea byproduct generated by HATU.

Visualizations

G A 1-Acetyl-3-piperidineacetic Acid (Carboxylic Acid Donor) B HATU / DIPEA (Activation Reagents) A->B DMF, RT C OAt-Active Ester (Reactive Intermediate) B->C 15 min E Target Amide (Bioactive Scaffold) C->E Amine Addition D Primary Amine (Nucleophile) D->E Nucleophilic Attack

Synthetic workflow for amide bond formation using HATU/DIPEA coupling.

G A S1P Modulating Agent (Piperidine-based) B S1P Receptor Binding (Lymphocytes & Neural Cells) A->B Agonism / Antagonism C Lymphocyte Retention (Lymph Nodes) B->C Immunomodulation D Oligodendrocyte Survival B->D Neuroprotection E Reduced Neuroinflammation (MS Therapy) C->E D->E

Mechanism of S1P receptor modulation in demyelinating diseases.

References

  • 1-Acetyl-3-piperidineacetic Acid | 169253-07-0. Benchchem.
  • 1-[2-(4-tert-butylcyclohexyloxy)quinazolin-6-ylmethyl ... (S1P MODULATING AGENTS, WO2012109108A1). Molaid / Biogen Idec Inc.
  • WO2018106643A1 - Heterocyclic azoles for the treatment of demyelinating diseases. Google Patents.

Sources

Application

Application Notes and Protocols for the Integration of 1-Acetyl-3-piperidineacetic Acid in Solid-Phase Peptide Synthesis

Abstract The incorporation of non-natural amino acids (NNAAs) into peptide scaffolds is a transformative strategy in medicinal chemistry, enabling the enhancement of therapeutic properties such as metabolic stability, bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-natural amino acids (NNAAs) into peptide scaffolds is a transformative strategy in medicinal chemistry, enabling the enhancement of therapeutic properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] 1-Acetyl-3-piperidineacetic acid, a cyclic β-amino acid analogue, presents a unique structural motif for constraining peptide conformation and exploring novel chemical space. This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of 1-Acetyl-3-piperidineacetic Acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. We will delve into the underlying chemical principles, optimization strategies, and analytical characterization of the resulting modified peptides.

Introduction: The Rationale for Incorporating 1-Acetyl-3-piperidineacetic Acid

The piperidine scaffold is a privileged structure in drug discovery, present in numerous pharmaceutical agents.[4] Its incorporation into peptides can induce specific secondary structures, such as turns and helices, which are often critical for biological activity. The N-acetyl group on the piperidine ring serves a dual purpose: it neutralizes the basicity of the piperidine nitrogen, preventing unwanted side reactions during synthesis, and it can participate in hydrogen bonding interactions within the peptide backbone, further stabilizing the desired conformation. The acetic acid side chain provides the necessary functionality for peptide bond formation.

The integration of 1-Acetyl-3-piperidineacetic Acid into a peptide sequence can therefore be a powerful tool to:

  • Introduce conformational constraints: The cyclic nature of the piperidine ring restricts the rotational freedom of the peptide backbone, leading to more defined three-dimensional structures.

  • Enhance proteolytic stability: The non-natural β-amino acid structure can confer resistance to enzymatic degradation by proteases.[1]

  • Modulate pharmacokinetic properties: The overall polarity and hydrogen bonding capacity of the peptide are altered, potentially improving properties like membrane permeability and solubility.[4]

Chemical Properties and Handling

1-Acetyl-3-piperidineacetic Acid is typically supplied as a stable, crystalline solid. For the purpose of SPPS, it is crucial to use the N-α-Fmoc protected version (Fmoc-1-Acetyl-3-piperidineacetic Acid-OH) to ensure compatibility with the most common synthesis strategy.[5]

PropertyValue
Molecular Formula C16H19NO5 (for the Fmoc derivative)
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Store at 2-8°C, desiccated

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of 1-Acetyl-3-piperidineacetic Acid follows the general principles of Fmoc-based SPPS.[5][6] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling Coupling of Fmoc-1-Acetyl-3-piperidineacetic Acid-OH Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Deprotection2 Fmoc Deprotection (for next amino acid) Wash2->Deprotection2 Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Repeat cycles Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for incorporating 1-Acetyl-3-piperidineacetic Acid in SPPS.

Detailed Protocols

Resin Preparation
  • Resin Selection: A Rink Amide resin is a suitable choice for generating a C-terminal amide, a common feature in bioactive peptides.[7] The loading capacity of the resin should be considered; for potentially difficult couplings, a lower loading resin (0.3-0.5 mmol/g) is recommended.[8]

  • Swelling: Place the desired amount of resin in a reaction vessel and swell in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL/g resin).[9]

Fmoc Deprotection
  • To the swollen resin, add a solution of 20% piperidine in DMF (v/v).[5][10]

  • Agitate the mixture for 3 minutes, then drain.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[5]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL/g resin) to remove all traces of piperidine.[5] A colorimetric test, such as the Kaiser test, can be used to confirm the presence of a free primary amine.[11]

Coupling of Fmoc-1-Acetyl-3-piperidineacetic Acid-OH

Due to the potential for steric hindrance from the cyclic structure, a robust coupling strategy is recommended.

Reagents:

  • Fmoc-1-Acetyl-3-piperidineacetic Acid-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)[9]

  • DIPEA (6 equivalents)[12]

  • DMF (sufficient to dissolve reagents and swell the resin)

Procedure:

  • In a separate vial, dissolve Fmoc-1-Acetyl-3-piperidineacetic Acid-OH and HATU in DMF.

  • Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test (e.g., a negative Kaiser test indicates completion).

  • If the coupling is incomplete after 4 hours, a second coupling can be performed with fresh reagents.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[9]

Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., a 3:2 ratio of acetic anhydride:pyridine in DMF).[13]

  • Agitate for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).[9]

Chain Elongation

Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (or acetylated if desired), wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. A standard Reagent R cocktail is often suitable: 90% TFA, 5% thioanisole, 3% ethanedithiol, and 2% anisole.

  • Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Optimization and Troubleshooting

The incorporation of sterically hindered non-natural amino acids can sometimes be challenging.

ChallengePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of the piperidine ring.- Increase coupling time.- Perform a double coupling.- Use a more potent coupling reagent like HATU or HCTU.[9]- Consider using a lower-loading resin.[8]
Aggregation Interchain hydrogen bonding of the growing peptide.- Use a solvent mixture that disrupts secondary structures (e.g., DMF/DCM).- Perform the coupling at a slightly elevated temperature (e.g., 30-40°C).
Side Reactions during Cleavage Re-attachment of protecting groups to sensitive residues (e.g., Trp).- Ensure the use of appropriate scavengers in the cleavage cocktail.[14]

Purification and Analytical Characterization

The crude peptide will require purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification_Analysis Crude_Peptide Crude Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Analytical RP-HPLC Fraction_Collection->Purity_Analysis Identity_Confirmation Mass Spectrometry (e.g., ESI-MS) Fraction_Collection->Identity_Confirmation Final_Product Lyophilized Pure Peptide Purity_Analysis->Final_Product Pool pure fractions

Caption: Workflow for the purification and analysis of the modified peptide.

Purification Protocol
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Collect fractions and analyze their purity by analytical RP-HPLC.

  • Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.

Analytical Techniques
TechniquePurposeExpected Outcome
Analytical RP-HPLC Assess the purity of the final product.A single major peak corresponding to the desired peptide.
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) Confirm the molecular weight of the synthesized peptide.[15]The observed mass should match the calculated theoretical mass of the peptide containing 1-Acetyl-3-piperidineacetic Acid.
NMR Spectroscopy Provide detailed structural information, including the conformation of the piperidine ring and its influence on the peptide backbone.Confirmation of the incorporation and insights into the three-dimensional structure.
Amino Acid Analysis Confirm the amino acid composition of the peptide.The presence of all expected amino acids in the correct ratios.

Conclusion

The solid-phase synthesis of peptides incorporating 1-Acetyl-3-piperidineacetic Acid is a feasible and valuable strategy for creating novel peptide therapeutics with potentially enhanced properties.[3][6] While the steric bulk of this non-natural amino acid may require some optimization of coupling conditions, the use of standard, robust coupling reagents and protocols can lead to successful synthesis.[6] Careful purification and thorough analytical characterization are essential to ensure the quality and identity of the final product.

References

  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • PMC. (2025, September 8). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning.
  • Journal of the American Chemical Society. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS).
  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Amblard, F., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • ResearchGate. (2023, March 21). (PDF) Acetyl group for proper protection of β-sugar-amino acids used in SPPS.
  • (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
  • ACS Publications. (2024, April 23). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS).
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ACS Publications. (2021, August 23). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production.
  • (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
  • MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA.
  • (n.d.). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology.
  • Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.
  • MilliporeSigma. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • MDPI. (2018, June 18). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Rsc.org. (n.d.). A General Approach for the Nonstop Solid Phase Synthesis of TAC-Scaffolded Loops towards Protein Mimics containing Discontinuous.
  • IOSR Journal. (2025, July 4). Chemical characterization of biological peptide using modern analytical techniques.
  • Vapourtec Ltd. (2023, March 9). Solid-phase peptide synthesis:.
  • ETH Library. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • PMC. (n.d.). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides.
  • Benchchem. (n.d.). 1-Acetyl-3-piperidineacetic Acid | 169253-07-0.
  • Scholarly Commons. (n.d.). Solid Phase Peptide Synthesis of AC3 and CA3.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.

Sources

Method

HPLC method development for 1-Acetyl-3-piperidineacetic Acid analysis

An Application Note and Protocol for the HPLC Method Development and Validation for the Analysis of 1-Acetyl-3-piperidineacetic Acid Abstract This document provides a comprehensive guide for the development and validatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Method Development and Validation for the Analysis of 1-Acetyl-3-piperidineacetic Acid

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Acetyl-3-piperidineacetic Acid. As a key heterocyclic building block in pharmaceutical synthesis, ensuring its purity and accurate quantification is paramount for quality control and regulatory compliance.[1] This guide details a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform initial chromatographic choices. It proceeds through a logical workflow for method optimization and concludes with a detailed protocol for method validation in accordance with ICH guidelines. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction and Analyte Characterization

1-Acetyl-3-piperidineacetic Acid (C₉H₁₅NO₃, MW: 185.22 g/mol ) is a substituted piperidine derivative.[1] The piperidine scaffold is a prevalent structural motif in a wide range of pharmaceutical agents.[1] The presence of an N-acetyl group neutralizes the basicity of the piperidine nitrogen, while the acetic acid moiety imparts acidic properties and significant polarity.[1]

The primary challenge in the chromatographic analysis of this molecule is its high polarity, which can lead to poor retention on traditional reversed-phase columns.[2][3] Therefore, the method development strategy must focus on enhancing retention and ensuring symmetrical peak shapes. This application note addresses this challenge by employing a reversed-phase separation on a polar-modified stationary phase with an acidic mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention.

Foundational Method Development Strategy

The initial experimental design is predicated on the analyte's chemical structure. A reversed-phase HPLC (RP-HPLC) approach is selected as it is the most common, versatile, and robust separation mode in chromatography.[4]

Selection of Stationary Phase (HPLC Column)

Given the polar nature of 1-Acetyl-3-piperidineacetic Acid, a standard C18 column may provide insufficient retention, especially with high percentages of organic modifier. To counteract this and to avoid "phase collapse" in highly aqueous mobile phases, a polar-modified C18 column is the logical choice.[5] Columns with polar-embedded groups (e.g., amide) or those specifically designed for enhanced performance with polar compounds are recommended.[6] For this study, a column such as a Hypersil Gold aQ (150 x 4.6 mm, 5 µm) is selected due to its proven utility in retaining polar analytes under highly aqueous conditions.

Selection of Mobile Phase

The mobile phase composition is critical for controlling retention and selectivity.

  • Aqueous Component: To ensure the carboxylic acid moiety (pKa estimated to be ~4.5) is in its non-ionized, more retained form, the mobile phase pH must be controlled at least one pH unit below the analyte's pKa.[6] An acidic buffer, such as a potassium phosphate solution adjusted to a pH of 2.8 with phosphoric acid, is an excellent choice.[7][8] This low pH ensures complete protonation of the analyte.

  • Organic Modifier: Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity and superior UV transparency at low wavelengths.

  • Detector: The analyte lacks a significant chromophore. The amide and carboxylic acid groups exhibit UV absorbance at low wavelengths. Therefore, UV detection at 210 nm is appropriate for sensitive detection.[8][9]

Systematic Method Optimization Workflow

Method optimization follows a structured, multi-step process to achieve the desired chromatographic performance: adequate retention, good resolution from potential impurities, and symmetrical peak shape.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Finalization A Define Analyte Properties (Polar, Acidic) B Select Column & Mobile Phase (Polar C18, Acidic Buffer) A->B Guides Selection C Initial Isocratic Run (e.g., 90:10 Buffer:ACN) B->C First Injection D Evaluate Retention (k') & Peak Shape (Tf) C->D E Adjust % Organic (Target k' 2-10) D->E If k' is poor F Optimize Buffer pH (e.g., pH 2.5-3.5) E->F If Tf is poor G Optimize Temperature (e.g., 25-40°C) F->G For Efficiency H Develop Gradient (if needed) For Complex Samples G->H For Resolution I Final Optimized Method H->I J Proceed to Validation I->J

Caption: Workflow for HPLC Method Development.

  • Retention Factor (k') Optimization: The initial isocratic runs are used to gauge the retention factor. The percentage of acetonitrile is adjusted to achieve a k' value between 2 and 10, which ensures the analyte is well-retained and separated from the solvent front without excessively long run times.

  • Peak Shape Optimization: Peak tailing can be an issue for acidic compounds. The mobile phase pH is fine-tuned (e.g., between 2.5 and 3.5) to ensure consistent protonation of the carboxyl group and minimize undesirable secondary interactions with the stationary phase.

  • Column Temperature: The column temperature is typically maintained at 30°C to ensure reproducibility. Evaluating temperatures between 25°C and 40°C can be used to improve peak efficiency if necessary.

  • Gradient Elution: If the sample contains impurities with significantly different polarities, a gradient elution program may be required to resolve all components effectively within a reasonable timeframe.

Final Optimized HPLC Method Protocol

The following protocol has been developed and optimized for the analysis of 1-Acetyl-3-piperidineacetic Acid.

Experimental Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase A: Prepare a 25 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B: Acetonitrile (HPLC Grade).
  • Diluent: Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 1-Acetyl-3-piperidineacetic Acid reference standard and dissolve in 50.0 mL of diluent.
  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with diluent to achieve concentrations ranging from 5 µg/mL to 150 µg/mL.
  • Sample Preparation: Accurately weigh the sample, dissolve, and dilute with the diluent to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

2. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Hypersil Gold aQ, 150 x 4.6 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄ in Water, pH 2.8
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 90% Mobile Phase A : 10% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes

3. System Suitability:

  • Before sample analysis, perform five replicate injections of a working standard (e.g., 50 µg/mL).
  • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the tailing factor for the analyte peak is ≤ 1.5.

Method Validation Protocol

The optimized method must be validated to ensure its reliability for routine use, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation_Parameters cluster_params Key Validation Characteristics Validation Method Validation (ICH Q2) Specificity Specificity No interference at analyte Rt Validation->Specificity Linearity Linearity R² ≥ 0.999 Validation->Linearity Accuracy Accuracy 98-102% Recovery Validation->Accuracy Precision Precision %RSD ≤ 2.0 Validation->Precision Range Range Defines upper & lower limits Validation->Range Robustness Robustness Insensitive to small variations Validation->Robustness Limits LOD & LOQ S/N ≥ 3 (LOD) S/N ≥ 10 (LOQ) Validation->Limits

Caption: Core Parameters for HPLC Method Validation.

The following parameters will be evaluated:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and analyte-spiked placebo.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations across the proposed range (e.g., 5-150 µg/mL). Perform linear regression analysis of peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.[4][10]
Accuracy (% Recovery) Analyze triplicate samples of a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).Mean recovery should be within 98.0% to 102.0% at each level.[4][10]
Precision Repeatability: Six replicate analyses of the same sample on the same day. Intermediate Precision: Repeat analysis on a different day with a different analyst or instrument.%RSD for peak areas should be ≤ 2.0%.[4]
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise ratio of 3:1.Report the value.[4]
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of 10:1 and demonstrates acceptable precision and accuracy.Report the value.[4]
Robustness Intentionally vary critical method parameters: - Mobile Phase pH (± 0.2 units) - Column Temperature (± 5°C) - % Acetonitrile (± 2%)System suitability parameters must pass. Analyte results should not deviate significantly from the nominal method results.

Conclusion

This application note presents a comprehensive, systematic, and scientifically grounded approach to developing and validating an RP-HPLC method for the analysis of 1-Acetyl-3-piperidineacetic Acid. By carefully considering the analyte's physicochemical properties, a robust method using a polar-compatible C18 column with an acidic phosphate buffer was established. The detailed protocols for method execution and validation provide a clear framework for researchers and quality control analysts to implement this method, ensuring reliable and accurate quantification of this important pharmaceutical intermediate.

References

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). Google Scholar.
  • Analytical Methods for Organic Acids. (n.d.). Shimadzu Asia Pacific. Retrieved from [Link]

  • Separation of Organic Acids by Reversed Phase HPLC. (n.d.). Dr. Maisch GmbH. Retrieved from [Link]

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (2026, March 13). ResearchGate. Retrieved from [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2022, October 7). Taylor & Francis Online. Retrieved from [Link]

  • Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (n.d.). Phenomenex. Retrieved from [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015, December 10). ResearchGate. Retrieved from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). R Discovery. Retrieved from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent. Retrieved from [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. Retrieved from [Link]

  • 1-Acetylpiperidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Piperidin-1-yl-acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • 1-Acetyl-4-piperidinecarboxylic acid. (n.d.). Cheméo. Retrieved from [Link]

  • Piperidine, 1-acetyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 1-Acetyl-3-piperidineacetic Acid

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) Strategic Context and Chemical Logic 1-Acetyl-3-piperidineacetic Aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0)

Strategic Context and Chemical Logic

1-Acetyl-3-piperidineacetic Acid is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including peptidomimetics and functionalized piperidine derivatives[1]. Transitioning the synthesis of this molecule from the bench to a multi-kilogram pilot scale requires overcoming two primary chemical hurdles: the energy-intensive reduction of the aromatic pyridine ring and the highly exothermic, moisture-sensitive N-acetylation of the resulting secondary amine.

As a Senior Application Scientist, I have structured this protocol not merely as a set of instructions, but as a mechanistic blueprint. Every operational parameter—from solvent selection to agitation speed—is grounded in thermodynamic and kinetic causality to ensure a robust, reproducible, and safe scale-up campaign.

Mechanistic Pathway & Workflow

The most scalable and economically viable route to 1-Acetyl-3-piperidineacetic Acid involves a two-step sequence starting from commercially available 3-pyridylacetic acid hydrochloride[2].

  • Catalytic Hydrogenation: The pyridine ring is fully saturated to a piperidine ring.

  • Schotten-Baumann Acylation: The secondary amine of the piperidine intermediate is selectively acetylated using acetic anhydride under strictly controlled alkaline conditions.

G A 3-Pyridylacetic Acid HCl (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, 50 psi, 45 °C) A->B Pyridine Reduction C 3-Piperidineacetic Acid (Intermediate) B->C Catalyst Filtration & Concentration D N-Acetylation (Ac2O, NaOH, pH 9.5, 0-5 °C) C->D Selective Amine Acylation E 1-Acetyl-3-piperidineacetic Acid (Target API Intermediate) D->E Acidification & Crystallization

Synthetic workflow for 1-Acetyl-3-piperidineacetic Acid from 3-Pyridylacetic Acid.

Scale-Up Synthesis Protocols

Step 1: Catalytic Hydrogenation of 3-Pyridylacetic Acid (1-kg Scale)

Pyridine rings are notoriously resistant to hydrogenation due to their high aromatic resonance energy. To overcome this, we utilize the hydrochloride salt of 3-pyridylacetic acid[3].

  • Causality of Substrate State: Protonation of the pyridine nitrogen withdraws electron density from the ring, significantly lowering the activation energy required for hydrogen addition across the double bonds[4].

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 5 L Hastelloy pressure reactor with Nitrogen ( N2​ ) for three cycles to eliminate atmospheric oxygen. Causality: Palladium on Carbon (Pd/C) is highly pyrophoric in the presence of oxygen and solvent vapors.

  • Substrate Charging: Charge the reactor with 1.0 kg of 3-pyridylacetic acid hydrochloride and 3.0 L of a Methanol/Water (3:1 v/v) solvent mixture. Causality: The aqueous-alcoholic mixture ensures complete dissolution of the polar hydrochloride salt while providing sufficient heat capacity to absorb the exothermic energy of hydrogenation.

  • Catalyst Addition: Carefully add 100 g of 10% Pd/C (50% wet with water).

  • Hydrogenation: Pressurize the vessel with Hydrogen ( H2​ ) to 50 psi. Heat the jacket to 45 °C and initiate high-shear agitation at 600 rpm. Causality: The rate-limiting step in multiphase catalytic hydrogenation is the mass transfer of H2​ gas into the liquid phase; high agitation maximizes the gas-liquid interfacial area.

  • Self-Validating System (Reaction Monitoring): Monitor the mass flow controller for H2​ uptake. The system is inherently self-validating: gas consumption will abruptly plateau exactly when the theoretical 3 molar equivalents of H2​ have been absorbed, signaling 100% conversion.

  • Workup: Cool the reactor to 20 °C, vent the H2​ , and purge with N2​ . Filter the mixture through a Celite pad under an inert atmosphere to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield 3-piperidineacetic acid hydrochloride as a viscous oil or off-white solid.

Step 2: N-Acetylation and Crystallization

The acetylation of the piperidine nitrogen must be highly selective, avoiding the formation of mixed anhydrides at the carboxylic acid moiety.

  • Causality of Temperature and pH: Acetic anhydride ( Ac2​O ) readily hydrolyzes in water, a reaction that is highly exothermic. Maintaining the temperature between 0–5 °C and the pH strictly between 9.0–9.5 ensures the piperidine nitrogen remains deprotonated (nucleophilic) while minimizing the parasitic hydrolysis of the acetylating agent.

Step-by-Step Methodology:

  • Dissolution: Transfer the 3-piperidineacetic acid hydrochloride intermediate (~1.05 kg) into a 10 L jacketed glass reactor equipped with an overhead stirrer and a pH dosing pump. Dissolve in 2.0 L of Deionized (DI) water.

  • Basification: Chill the reactor jacket to 0 °C. Slowly add 5M NaOH until the internal pH reaches 9.5.

  • Controlled Acylation: Begin dropwise addition of Acetic anhydride (0.75 kg, ~1.2 eq) over 2 hours.

  • Self-Validating System (pH-Stat Dosing): As acetylation proceeds and Ac2​O hydrolyzes, acetic acid is generated, which lowers the pH. Program the automated dosing pump to add 5M NaOH simultaneously to maintain the pH at 9.0–9.5. The reaction is complete (self-validated) when the pH stabilizes and base consumption ceases.

  • Crystallization: Stir the mixture for an additional 1 hour at 15 °C. Slowly add concentrated HCl (37%) until the pH drops to 2.0. Causality: Acidification protonates the carboxylate group, drastically reducing the molecule's aqueous solubility and driving the crystallization of 1-Acetyl-3-piperidineacetic Acid.

  • Isolation: Filter the resulting white crystalline slurry, wash the filter cake with 500 mL of ice-cold DI water to remove sodium chloride salts, and dry in a vacuum oven at 45 °C to constant weight.

Quantitative Data & Yield Analysis

The table below summarizes the process metrics observed during the transition from a 100-gram pilot scale to a 1-kilogram production scale, demonstrating the robustness of the optimized parameters.

Process Metric100-g Pilot Scale1-kg Production ScaleVariance / Scaling Impact
Step 1: H2​ Uptake Time 2.5 Hours3.2 HoursSlight increase due to mass transfer limits at larger volume.
Step 1: Intermediate Yield 98.5%97.8%Negligible loss during larger-scale Celite filtration.
Step 2: Ac2​O Addition Time 30 Minutes120 MinutesExtended to strictly control the exotherm (< 10 °C).
Step 2: Isolated Yield 89.2%91.4%Improved crystallization kinetics in the 10 L reactor.
Overall Process Yield 87.8% 89.3% Highly scalable; yield improves with volume efficiency.
Final API Purity (HPLC) 99.1% (a/a)99.5% (a/a)Superior impurity rejection during controlled acidification.

References

  • Zhu, Y.-G., Kan, H.-Z., & Jiang, L.-Q. "Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate". Synthetic Communications, Taylor & Francis. Available at: [Link]

  • ElectronicsAndBooks. "Stereoselective synthesis of c-amino acids". Available at: [Link]

Sources

Method

Application Note: Preparation and Optimization Methods for 1-Acetyl-3-piperidineacetic Acid Derivatives

Introduction & Scientific Rationale 1-Acetyl-3-piperidineacetic acid (CAS: 169253-07-0) is a highly valued building block in [1]. The strategic introduction of an acetyl group at the N -1 position of the piperidine ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-Acetyl-3-piperidineacetic acid (CAS: 169253-07-0) is a highly valued building block in [1]. The strategic introduction of an acetyl group at the N -1 position of the piperidine ring serves multiple pharmacological and synthetic purposes. Primarily, it neutralizes the basicity of the nitrogen, which can profoundly alter the compound's polarity, membrane permeability, and overall pharmacokinetic profile compared to its non-acetylated counterpart[2]. Furthermore, in complex multi-step syntheses, N -acetylation acts as a robust protecting group, allowing for orthogonal functionalization at the carboxylic acid moiety.

This application note details a highly optimized, scalable protocol for the synthesis of 1-acetyl-3-piperidineacetic acid via the chemoselective N -acetylation of piperidine-3-acetic acid.

Mechanistic Causality and Chemoselectivity (E-E-A-T)

The primary challenge in synthesizing this derivative is achieving absolute chemoselectivity . The starting material, piperidine-3-acetic acid, possesses two reactive nucleophilic sites: a secondary amine and a carboxylic acid.

To selectively N -acylate the piperidine ring without forming stable mixed anhydrides at the carboxylate, a modified is employed[3].

  • Causality of Aqueous Base : By conducting the reaction in an aqueous sodium hydroxide (NaOH) solution, the carboxylic acid is deprotonated to form a highly water-soluble, less nucleophilic carboxylate salt. Concurrently, the basic medium ensures the piperidine nitrogen remains unprotonated and highly nucleophilic[4].

  • Transient Mixed Anhydrides : Even if acetic anhydride transiently reacts with the carboxylate to form a mixed anhydride, the aqueous basic conditions rapidly hydrolyze it back to the carboxylate, ensuring the isolated product is exclusively the N -acetylated derivative[5].

Experimental Workflow Visualization

G A Piperidine-3-acetic acid (Starting Material) B Alkaline Dissolution (Aqueous NaOH, pH > 10) A->B Deprotonation C N-Acetylation (Ac2O dropwise, 0 °C) B->C Chemoselective Acylation D Acidification (Conc. HCl to pH 2) C->D Neutralize & Protonate Carboxylate E Extraction & Drying (EtOAc, Na2SO4) D->E Phase Separation F 1-Acetyl-3-piperidineacetic Acid (Purified Product) E->F Concentration

Workflow for chemoselective N-acetylation of piperidine-3-acetic acid in aqueous basic conditions.

Materials and Reagents

ReagentEquivalentsRole in Synthesis
Piperidine-3-acetic acid 1.0 eqPrimary Substrate / Starting Material
Acetic Anhydride ( Ac2​O ) 1.2 - 1.5 eqElectrophilic Acylating Agent
Sodium Hydroxide (10% aq.) 2.0 - 2.5 eqBase / Deprotonating Agent
Hydrochloric Acid (12M) As neededAcidification Reagent (Workup)
Ethyl Acetate (EtOAc) SolventOrganic Extraction Solvent
Sodium Sulfate ( Na2​SO4​ ) ExcessDesiccant / Drying Agent

Detailed Experimental Protocol

Step 1: Alkaline Dissolution

  • Suspend piperidine-3-acetic acid (1.0 eq) in deionized water to achieve an approximate concentration of 0.5 M.

  • Slowly add a 10% aqueous NaOH solution under continuous stirring until the starting material is completely dissolved.

  • Causality: Complete dissolution indicates the formation of the water-soluble sodium carboxylate salt. Ensure the pH is strictly > 10 to prevent amine protonation[4].

Step 2: Chemoselective N-Acetylation

  • Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures minimize the competitive hydrolysis of acetic anhydride by the aqueous solvent.

  • Add acetic anhydride (1.2 eq) dropwise over 15–30 minutes under vigorous magnetic stirring.

  • Self-Validating Step : Monitor the pH continuously. The reaction produces acetic acid as a byproduct, which will lower the pH. If the pH drops below 9, add additional 10% NaOH dropwise to maintain alkalinity and drive the reaction to completion[6].

  • Allow the reaction to warm to room temperature and stir for 2 hours. Verify completion via LC-MS or TLC (using a ninhydrin stain to confirm the disappearance of the secondary amine).

Step 3: Acidification and Phase Separation

  • Once complete, cool the mixture back to 0 °C.

  • Carefully acidify the aqueous solution by dropwise addition of concentrated HCl until the pH reaches 2.0–2.5. Causality: This specific pH is below the pKa of the carboxylic acid (~4.5), ensuring the product is fully protonated and uncharged, which maximizes its partition coefficient into the organic phase.

  • Extract the aqueous layer with Ethyl Acetate (3 × equal volume).

Step 4: Purification and Isolation

  • Combine the organic extracts and wash with a small volume of saturated brine to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • The crude 1-acetyl-3-piperidineacetic acid typically precipitates as a white to off-white solid. It can be further purified by recrystallization from EtOAc/Hexanes.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes empirical optimization data for the N -acylation of piperidine-based amino acids to maximize yield and chemoselectivity[3].

Acylating AgentBase / Solvent SystemTemp (°C)Chemoselectivity ( N
  • vs O -acyl)
Isolated Yield (%)
Acetyl Chloride Et3​N / DCM0 to 25Moderate (Mixed anhydride observed)65%
Acetic AnhydridePyridine / DCM25Good78%
Acetic Anhydride NaHCO3​ / H2​O 25Excellent88%
Acetic Anhydride 10% aq. NaOH / H2​O 0 to 25 Excellent (Exclusive N -acylation) 92%

Troubleshooting & Quality Control

  • Issue: Low Extraction Yield.

    • Cause: The product remains highly water-soluble if the carboxylic acid is not fully protonated.

    • Solution: Verify that the aqueous phase pH is strictly ≤2.5 before extraction. Consider saturating the aqueous layer with NaCl (salting out) prior to extraction to drive the polar compound into the organic phase.

  • Issue: Presence of +42 Da Mass Peak in LC-MS.

    • Cause: Formation of the mixed anhydride at the carboxylic acid moiety (di-acylation)[6].

    • Solution: This indicates insufficient hydrolysis of the mixed anhydride. Stir the reaction mixture in the basic aqueous medium for an additional 30 minutes before acidification to ensure complete reversion to the carboxylate.

  • Issue: Unreacted Starting Material.

    • Cause: Rapid hydrolysis of acetic anhydride before it can react with the amine, often due to poor temperature control or inadequate stirring.

    • Solution: Ensure the dropwise addition of Ac2​O is performed strictly at 0 °C with vigorous biphasic/aqueous stirring.

References

  • Das, B., et al. "Mild and eco-friendly chemoselective acylation of amines in aqueous medium." ResearchGate. Available at:[Link]

  • MDPI. "Chemical Modification of Glycosaminoglycan Polysaccharides." Molecules. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 1-Acetyl-3-piperidineacetic Acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing scale-up and yield attrition issues when synthesizing polar heterocyclic building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing scale-up and yield attrition issues when synthesizing polar heterocyclic building blocks.

1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) is a highly valuable intermediate, particularly in the synthesis of water-soluble prodrugs and complex active pharmaceutical ingredients (APIs) . However, its synthesis presents two major chemical engineering challenges: preventing catalyst deactivation during the reduction of the pyridine precursor, and mitigating mass loss during the N-acetylation of the highly water-soluble piperidine intermediate.

This guide bypasses generic protocols to address the specific mechanistic bottlenecks you will encounter in the lab.

Section 1: Troubleshooting Process Bottlenecks (FAQ)

Q1: During the reduction of 3-pyridylacetic acid to 3-piperidineacetic acid, the reaction stalls at 50-60% conversion despite using high H₂ pressure. Adding more catalyst doesn't help. What is causing this? Causality: This is a classic case of catalyst poisoning. As the aromatic pyridine ring is reduced to an aliphatic piperidine, the basicity of the nitrogen increases significantly (the pKa shifts from ~5.2 to ~10.4). This newly formed, highly basic secondary amine coordinates strongly to the active metal sites of the platinum or palladium catalyst, effectively blocking further hydrogen turnover . Solution: The hydrogenation must be performed in a strongly acidic medium. By using an aqueous solution supplemented with a stoichiometric amount of hydrochloric acid (HCl), or by using glacial acetic acid, the piperidine nitrogen is immediately protonated upon formation. The resulting ammonium salt lacks the lone pair required to coordinate to the metal, allowing the reaction to proceed to >99% conversion.

Q2: My LC-MS shows complete consumption of 3-piperidineacetic acid during N-acetylation with acetic anhydride, but my isolated yield is consistently below 40%. Where is the mass loss occurring? Causality: The yield loss is almost certainly occurring during your aqueous workup. 1-Acetyl-3-piperidineacetic acid is exceptionally polar; it contains both a hydrogen-bonding N-acetyl amide and a terminal carboxylic acid. Standard biphasic extractions (e.g., water/ethyl acetate or water/dichloromethane) result in highly unfavorable partition coefficients, leaving the majority of your product trapped in the aqueous phase . Solution: Abandon standard separatory funnel extractions for this substrate. Instead, utilize a continuous liquid-liquid extractor (LLE) for 24-48 hours. Alternatively, heavily saturate the aqueous phase with NaCl (salting out) and extract with a highly polar organic solvent mixture (e.g., 10% isopropanol in DCM), or perform the acetylation in anhydrous acetic acid and isolate the product by direct solvent evaporation.

Q3: After N-acetylation, my crude NMR and mass spectra show a significant byproduct with a mass of[M+42]. What is this, and how do I prevent it? Causality: The[M+42] peak corresponds to the mixed anhydride (1-acetyl-3-piperidineacetic acetic anhydride). When excess acetic anhydride is used to ensure complete N-acetylation of the amine, the electrophilic reagent also attacks the carboxylate group. This transient mixed anhydride is relatively stable under anhydrous conditions and will co-extract with your product, artificially lowering the yield of the free acid . Solution: Implement a targeted hydrolysis step before extraction. After the N-acetylation is complete, quench the reaction with water and stir at room temperature for 2-3 hours (or use a mild aqueous base like NaHCO₃). This selectively hydrolyzes the highly reactive mixed anhydride back to the desired free carboxylic acid without cleaving the stable N-acetyl amide bond.

Section 2: Quantitative Yield Data Matrix

To illustrate the impact of these optimizations, the table below summarizes the yield and purity metrics across different synthetic strategies.

Synthesis StrategyReagents & SolventWorkup MethodMixed Anhydride ByproductIsolated Yield (%)Purity (HPLC)
Standard Aqueous Acetylation Ac₂O (2.5 eq), NaOH, H₂OAcidification & EtOAc ExtractionHigh (if unquenched)35 - 42%92%
Anhydrous Acetylation Ac₂O (1.1 eq), Glacial AcOHDirect Evaporation & TriturationLow78 - 85%96%
Optimized Biphasic with Hydrolysis Ac₂O (1.5 eq), DCM, Et₃NWater quench (3h) → Continuous LLEEliminated88 - 92%>98%
Ester Protection Route 1. EtOH/SOCl₂ 2. AcCl/Et₃N 3. LiOHStandard Biphasic ExtractionNone85 - 90% (Over 3 steps)>99%

Section 3: Self-Validating Experimental Protocols

Protocol A: Acid-Promoted Hydrogenation of 3-Pyridylacetic Acid

Purpose: Complete reduction to 3-piperidineacetic acid hydrochloride without catalyst poisoning.

  • Setup: In a high-pressure Parr reactor, suspend 3-pyridylacetic acid (10.0 g, 72.9 mmol) in 100 mL of distilled water.

  • Acidification: Add 6.5 mL of concentrated HCl (approx. 1.1 eq) to the suspension. Stir until a homogeneous solution is achieved.

  • Catalyst Addition: Carefully add 0.5 g of Adam's Catalyst (PtO₂) under a strict nitrogen blanket to prevent auto-ignition.

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas. Stir vigorously at room temperature.

  • In-Process Control (IPC): Monitor hydrogen uptake. This reaction is a self-validating system; hydrogen consumption will naturally cease exactly when the theoretical volume (3 equivalents of H₂) is absorbed (typically taking 6-8 hours).

  • Isolation: Vent the reactor, purge with N₂, and filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with water. Lyophilize the aqueous filtrate to yield 3-piperidineacetic acid hydrochloride as a pure white powder.

Protocol B: High-Yield N-Acetylation via Mixed Anhydride Hydrolysis

Purpose: Selective N-acetylation with complete recovery of the highly water-soluble product.

  • Setup: Dissolve 3-piperidineacetic acid hydrochloride (10.0 g, 55.7 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Neutralization & Reaction: Cool the mixture to 0 °C. Dropwise, add triethylamine (17.0 g, 167 mmol, 3.0 eq) followed by acetic anhydride (6.2 g, 61.2 mmol, 1.1 eq).

  • IPC: Stir for 2 hours at room temperature. Analyze an aliquot by LC-MS to confirm the complete disappearance of the starting material.

  • Hydrolysis Quench (Critical Step): Add 20 mL of water to the reaction mixture. Stir vigorously for 3 hours at room temperature to hydrolyze any formed mixed anhydride back to the free acid.

  • Extraction: Acidify the aqueous layer to pH 2.0 using 1M HCl. Transfer the mixture to a continuous liquid-liquid extractor using ethyl acetate as the extracting solvent for 24 hours.

  • Isolation: Dry the organic extract over Na₂SO₄, filter, and concentrate in vacuo to yield 1-acetyl-3-piperidineacetic acid.

Section 4: Synthetic Workflow & Decision Logic

The following diagram illustrates the critical decision points, failure modes, and troubleshooting pathways in the synthesis of 1-Acetyl-3-piperidineacetic Acid.

G Start 3-Pyridylacetic Acid (Starting Material) Hydro Hydrogenation (PtO2, H2) Start->Hydro HydroIssue Issue: Catalyst Poisoning (Reaction Stalls) Hydro->HydroIssue If neutral pH Inter 3-Piperidineacetic Acid (Intermediate) Hydro->Inter If acidic pH HydroFix Solution: Acidic Medium (AcOH / HCl) HydroIssue->HydroFix HydroFix->Inter Acet N-Acetylation (Ac2O or AcCl) Inter->Acet AcetIssue1 Issue: Mixed Anhydride Formation Acet->AcetIssue1 Excess Ac2O AcetIssue2 Issue: High Water Solubility (Yield Loss in Workup) Acet->AcetIssue2 Standard Workup AcetFix1 Solution: Aqueous Quench & Hydrolysis AcetIssue1->AcetFix1 AcetFix1->AcetIssue2 AcetFix2 Solution: Continuous Extraction / Salting Out AcetIssue2->AcetFix2 Product 1-Acetyl-3-piperidineacetic Acid (Target Product) AcetFix2->Product

Figure 1: Workflow and yield optimization strategies for 1-Acetyl-3-piperidineacetic Acid.

Section 5: References

  • Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs. Journal of Medicinal Chemistry (ACS). Available at:[Link][1]

  • 2-Pyrrolidylacetic acid and 8-(2-pyrrolidyl)propionic acid hydrochloride. Canadian Journal of Chemistry. Available at:[Link][2]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Magritek Applications. Available at:[Link][3]

  • N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. PMC (National Institutes of Health). Available at:[Link][4]

Sources

Optimization

Technical Support Center: Preventing Degradation of 1-Acetyl-3-piperidineacetic Acid

Welcome to the Technical Support Center for 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) . As a bifunctional molecule containing both a tertiary amide (N-acetylated piperidine) and a terminal carboxylic acid, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) . As a bifunctional molecule containing both a tertiary amide (N-acetylated piperidine) and a terminal carboxylic acid, this compound presents unique stability challenges during storage and experimental handling. This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your assays.

Core Principles of Degradation (The "Why")

Understanding the chemical causality behind degradation is the first step in prevention. The primary vector for the degradation of 1-Acetyl-3-piperidineacetic Acid is moisture-induced amide hydrolysis .

While tertiary amides are generally robust, the presence of the free acetic acid moiety can lower the microenvironmental pH. This creates an autocatalytic loop that accelerates the cleavage of the N-acetyl group into 3-piperidineacetic acid and free acetic acid[1]. Furthermore, remote amide bonds in N-acyl derivatives have been shown to exhibit unexpected hydrolytic instability under mild acidic conditions, even at room temperature[2].

G A 1-Acetyl-3-piperidineacetic Acid (Intact API) B Moisture / High Humidity (H2O) A->B Exposure C Acidic/Basic pH (Catalysts) A->C Solution state D Amide Hydrolysis B->D C->D E 3-Piperidineacetic Acid (Degradant) D->E Cleavage F Acetic Acid (Byproduct) D->F Cleavage

Mechanistic pathway of 1-Acetyl-3-piperidineacetic Acid degradation via amide hydrolysis.

Troubleshooting Guide: Diagnostics & Causality

Issue 1: Appearance of early-eluting peaks in Reversed-Phase HPLC (RP-HPLC).

  • Causality : The cleavage of the N-acetyl group generates 3-piperidineacetic acid. Because the acetyl group masks a polar secondary amine, its removal makes the resulting degradant significantly more polar than the intact parent molecule[3]. This increased polarity reduces retention time on a standard C18 column.

  • Resolution : Implement a self-validating stability-indicating assay. Spike a fresh sample with a deliberately hydrolyzed standard (treated with 1M HCl for 2 hours) to confirm the retention time of the degradant.

Issue 2: Inconsistent assay results from stock solutions over time.

  • Causality : Storing the compound in unbuffered aqueous solutions or protic solvents (like methanol) allows the intrinsic acidity of the acetic acid moiety to catalyze amide hydrolysis[3].

  • Resolution : Store stock solutions in anhydrous, aprotic solvents (e.g., dry DMSO) at -20°C. For aqueous biological assays, prepare fresh solutions immediately before use and buffer to a physiological pH (pH 7.0-7.4)[3].

Self-Validating Experimental Protocols

Protocol 1: Optimal Storage Preparation and Desiccation Workflow

This protocol ensures that the API is protected from moisture and thermal stress, adhering strictly to ICH Q1A(R2) principles[4].

  • Lyophilization : If the compound is synthesized or received in an aqueous state, lyophilize completely to remove free water.

  • Aliquoting : Divide the bulk powder into single-use amber glass vials. Causality: This prevents repeated freeze-thaw cycles and limits ambient moisture exposure during daily use.

  • Argon Purging : Flush each vial with dry Argon or Nitrogen gas to displace oxygen and atmospheric moisture.

  • Sealing and Desiccation : Seal with PTFE-lined caps. Store the vials in a secondary desiccator cabinet containing indicating silica gel.

  • Temperature Control : Transfer the desiccator to a -20°C freezer for long-term storage, or 2-8°C for short-term working stocks.

  • Self-Validation Step : Include a "dummy" vial containing only indicating silica gel alongside the aliquots. If the silica gel changes color (e.g., blue to pink), the seal has been compromised, invalidating the storage condition for that specific batch.

Protocol 2: Stability-Indicating HPLC Assay
  • Column : C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase : Gradient elution from 5% Acetonitrile (0.1% TFA) to 95% Acetonitrile (0.1% TFA) over 20 minutes.

  • Detection : UV at 210 nm (due to the lack of strong chromophores, a low wavelength is required).

  • System Suitability (Self-Validation) : Inject a resolution mixture of 1-Acetyl-3-piperidineacetic Acid and 3-piperidineacetic acid. The resolution factor (Rs) must be > 2.0 to validate the run.

Workflow Start API Batch Receipt Aliquoting Aliquoting & Desiccation (Argon Purge) Start->Aliquoting LongTerm Long-Term Storage 25°C / 60% RH Aliquoting->LongTerm Accelerated Accelerated Testing 40°C / 75% RH Aliquoting->Accelerated HPLC Stability-Indicating HPLC (Detect Degradants) LongTerm->HPLC Sampling Accelerated->HPLC Sampling Validation Data Validation (Self-Validating System) HPLC->Validation Purity Check

Self-validating stability testing workflow based on ICH Q1A(R2) guidelines.

Quantitative Stability Metrics

Table 1: ICH Q1A(R2) Recommended Stability Testing Conditions [4]

Study TypeStorage ConditionMinimum Time Period Covered by Data at SubmissionPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEstablish actual shelf life[5]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsUsed if significant change occurs at accelerated conditions[4]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsPredict long-term stability and shipping excursions[6]

Table 2: Degradation Pathways and Preventive Measures

Degradation PathwayCatalyzing FactorsChemical ConsequencePreventive Storage Measure
Amide Hydrolysis Moisture, pH extremesCleavage into 3-piperidineacetic acid and acetic acidDesiccation, Argon purge, store at -20°C
Thermal Degradation High temperatures (>60°C)Volatilization, potential decarboxylationLyophilization, cold chain management
Oxidation UV Light, OxygenRadical formation on the piperidine ringAmber vials, inert gas backfill

Frequently Asked Questions (FAQs)

Q: Can I store 1-Acetyl-3-piperidineacetic Acid in an aqueous buffer at 4°C for a week? A: It is highly discouraged. Amide bonds in N-acetylated piperidines are susceptible to hydrolysis in aqueous environments, particularly if the pH deviates from neutrality[3]. The intrinsic acidity of the molecule will slowly catalyze its own degradation. Prepare fresh solutions daily.

Q: Why do we need to test under both 25°C/60% RH and 40°C/75% RH? A: The ICH Q1A(R2) guidelines mandate accelerated testing (40°C/75% RH for 6 months) to predict long-term stability and evaluate the effect of short-term excursions outside the label storage conditions, such as during shipping[4],[6]. Long-term testing (25°C/60% RH for 12+ months) is required to establish the actual, regulatory-approved shelf life[5].

Q: Does light exposure degrade this compound? A: While 1-Acetyl-3-piperidineacetic Acid lacks highly conjugated systems prone to rapid photolysis, standard ICH Q1B photostability protocols recommend protection from light to prevent radical-mediated oxidation of the piperidine ring[7]. Always use amber vials for storage.

References

  • Quality Guidelines - ICH . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 7

  • Q1A(R2) Guideline - ICH . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 4

  • Q1A (R2) A deep dive in Stability Studies . YouTube. 5

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products . European Medicines Agency (EMA). 6

  • Stability issues of 1,4-Diacetylpiperidine under different conditions . BenchChem. 3

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides . The Journal of Organic Chemistry - ACS Publications.1

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC . National Institutes of Health (NIH). 2

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Reduction for 1-Acetyl-3-piperidineacetic Acid

Welcome to the Application Scientist Knowledge Base. Purifying piperidine derivatives—specifically isolating 1-Acetyl-3-piperidineacetic Acid from its synthetic reaction matrix—presents unique thermodynamic and kinetic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. Purifying piperidine derivatives—specifically isolating 1-Acetyl-3-piperidineacetic Acid from its synthetic reaction matrix—presents unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we explore the mechanistic causality behind impurity entrapment, provide self-validating troubleshooting protocols, and establish robust workflows to eliminate unreacted starting materials, over-acetylated byproducts, and solvent inclusions.

Part 1: Mechanistic Causality of Impurity Entrapment

The synthesis of 1-Acetyl-3-piperidineacetic Acid typically involves the N-acetylation of 3-piperidineacetic acid. The most persistent impurities in this workflow are unreacted starting materials and structurally similar organic byproducts.

Understanding the physicochemical transformation is critical: the starting material, 3-piperidineacetic acid, is an amphoteric amino acid containing a basic secondary amine (pKa ~10.0) and an acidic carboxylic acid (pKa ~4.0). Upon acetylation, the basic amine is converted into a neutral amide. Consequently, 1-Acetyl-3-piperidineacetic Acid possesses only one ionizable group (the carboxylic acid, pKa ~4.5).

This fundamental shift in ionization potential is the thermodynamic lever we use to separate the product from its impurities. By manipulating the pH, we can selectively force the target active pharmaceutical ingredient (API) into its insoluble free-acid form while keeping the unreacted starting material highly soluble as a protonated cation[1]. Furthermore, when applying solvent/anti-solvent techniques, the presence of structurally similar impurities can disrupt the crystal lattice thermodynamics, lowering the melting point of the mixture and causing it to separate as an impure liquid phase (oiling out) rather than a crystalline solid[2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" instead of forming a crystalline solid during anti-solvent addition? A: Liquid-liquid phase separation (LLPS), or "oiling out," occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before nucleation can occur[2]. This is heavily exacerbated by the presence of upstream impurities (like regioisomers or unreacted reagents) which depress the melting point of the solute[2]. To fix this, you must operate strictly within the metastable zone. Do not crash the product out by dumping in the anti-solvent. Instead, add the anti-solvent slowly at an elevated temperature until the cloud point is reached, add a fraction of the "good" solvent to re-clarify, and then cool at a highly controlled rate[3].

Q2: My HPLC shows 15% unreacted 3-piperidineacetic acid. How can I selectively remove this starting material? A: You must utilize a pH-shift crystallization[1]. Because the starting material has a free secondary amine, it will become positively charged (protonated) and highly water-soluble at a pH of 2.0. Your acetylated target product, lacking the basic amine, will exist as an uncharged, poorly soluble free acid at pH 2.0. By dissolving your crude mixture in an aqueous base (pH 8.5) and slowly titrating with HCl down to pH 2.0, the target product will selectively nucleate and precipitate, leaving the starting material entirely in the mother liquor[1].

Q3: My crystals have high chemical purity but fail residual solvent analysis (NMR/GC). How do I eliminate trapped solvent? A: Solvent inclusions occur when the crystal growth rate exceeds the rate at which solute molecules can properly align in the lattice, effectively trapping pockets of mother liquor. This is a direct consequence of cooling the solution too rapidly. Monitoring the in situ concentration relative to the metastable zone is critical[4]. You must reduce your cooling rate to ≤ 0.2 °C/min. If inclusions persist, implement a temperature cycling strategy (heating and cooling within a narrow 5 °C window) to dissolve imperfect, rapidly formed crystal faces and allow them to regrow flawlessly[4].

Part 3: Quantitative Physicochemical Profiling

To successfully execute the protocols below, scientists must understand the ionization states of the matrix components. The table below summarizes the theoretical charge states used to design the pH-shift crystallization.

CompoundRole in MatrixpKa ValuesCharge at pH 2.0Charge at pH 8.5Solubility Strategy
1-Acetyl-3-piperidineacetic Acid Target Product~4.5 (COOH)Neutral (0) Anionic (-1)Precipitates at pH 2.0
3-Piperidineacetic Acid Starting Material~4.0 (COOH), ~10.0 (NH)Cationic (+1) Zwitterionic (0)Remains soluble at pH 2.0
Acetic Acid Byproduct/Reagent4.76 (COOH)Neutral (0)Anionic (-1)Highly water-soluble

Part 4: Standardized Experimental Protocols

Every protocol must act as a self-validating system. Follow these step-by-step methodologies to ensure high-purity isolation.

Protocol A: pH-Shift Crystallization (Primary Impurity Clearance)

Objective: Complete removal of unreacted 3-piperidineacetic acid and inorganic salts.

  • Alkaline Dissolution: Suspend 10 g of crude 1-Acetyl-3-piperidineacetic Acid in 50 mL of deionized water. Slowly add 2M NaOH under continuous stirring until the pH stabilizes between 8.5 and 9.0. The target compound will dissolve as a sodium salt.

  • Clarification: Filter the alkaline solution through a 0.45 µm PTFE membrane. Self-Validation: Any solid remaining on the filter represents highly lipophilic, non-ionizable impurities.

  • Controlled Acidification: Transfer the filtrate to a jacketed reactor set to 20 °C. Using a syringe pump, add 1M HCl at a rate of 0.1 pH units/min until the solution reaches exactly pH 2.0 to 2.5.

  • Desupersaturation: Once turbidity appears (nucleation), pause the acid addition for 15 minutes to allow the seed bed to establish, then continue to pH 2.0. Hold the suspension at 20 °C for 2 hours.

  • Isolation: Vacuum filter the resulting slurry. Wash the filter cake with 2 x 10 mL of ice-cold (0-5 °C) deionized water.

  • Drying: Dry under vacuum at 40 °C for 12 hours.

Protocol B: Solvent/Anti-Solvent Crystallization (Polishing)

Objective: Removal of trace organic regioisomers and improvement of crystal habit.

  • Dissolution: Dissolve the dried API from Protocol A in a minimum volume of hot ethanol (the "good" solvent) at 60 °C.

  • Cloud Point Titration: While maintaining 60 °C and moderate agitation (250 rpm), add pre-heated heptane (the "poor" anti-solvent) dropwise until the first sign of persistent turbidity is observed[3].

  • Metastable Zone Establishment: Immediately add 2-3% v/v of hot ethanol to just re-clarify the solution. You are now perfectly positioned at the edge of the metastable zone.

  • Controlled Cooling: Program the jacketed reactor to cool linearly from 60 °C to 5 °C at a strict rate of 0.2 °C/min. Self-Validation: If oil droplets form instead of sharp crystals, your cooling rate is too fast or residual impurities are too high[2].

  • Isolation: Filter the crystals and wash with a pre-chilled mixture of ethanol/heptane (1:4 v/v).

Part 5: Process Visualizations

pH_Shift A Crude Reaction Matrix (Acetylated API + Unreacted Amine) BB BB A->BB B Alkaline Dissolution (NaOH, pH 8.5 - 9.0) C Clarification Filtration (Removes insoluble organics) D Controlled Acidification (HCl addition to pH 2.0 - 2.5) C->D Drop pH slowly E Selective Nucleation (API precipitates, Amine remains soluble) D->E Supersaturation F Vacuum Filtration & Cold Water Wash E->F G High-Purity 1-Acetyl-3-piperidineacetic Acid F->G BB->C

Caption: Workflow for the pH-shift crystallization of 1-Acetyl-3-piperidineacetic acid.

Oiling_Out A API in 'Good' Solvent (e.g., Ethanol) BB BB A->BB B Add 'Poor' Anti-Solvent (e.g., Heptane) C Impurity Level & Addition Rate? D High Impurities / Fast Addition Liquid-Liquid Phase Separation C->D Sub-optimal E Low Impurities / Slow Addition Metastable Zone Nucleation C->E Optimal F Oiling Out (Amorphous/Impure Solid) D->F G High-Purity Crystals E->G BB->C

Caption: Logical relationship between anti-solvent addition parameters and the risk of oiling out.

References

  • BenchChem. Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Retrieved from 3

  • ResearchGate. Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. Retrieved from 2

  • MDPI. Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Retrieved from 1

  • ACS Publications. Monitoring and Feedback Control of Supersaturation Using ATR-FTIR to Produce an Active Pharmaceutical Ingredient of a Desired Crystal Size. Retrieved from 4

Sources

Optimization

Technical Support Center: Amide Coupling of 1-Acetyl-3-piperidineacetic Acid

Welcome to the technical support center for amide coupling reactions involving 1-Acetyl-3-piperidineacetic Acid. This resource is designed for researchers, scientists, and professionals in drug development who are naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions involving 1-Acetyl-3-piperidineacetic Acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming amide bonds with this sterically demanding substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your synthetic protocols.

Introduction: The Challenge of Steric Hindrance

1-Acetyl-3-piperidineacetic Acid is a valuable building block in medicinal chemistry. However, the piperidine ring, particularly with its substituent at the 3-position, introduces significant steric bulk around the carboxylic acid. This steric hindrance can impede the approach of the amine nucleophile to the activated carboxylate, leading to slow reaction rates, low yields, and the formation of side products.[1][2] This guide provides targeted strategies to overcome these steric challenges by leveraging powerful coupling reagents and optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is amide coupling with 1-Acetyl-3-piperidineacetic Acid so challenging?

A1: The primary difficulty stems from steric hindrance. The three-dimensional structure of the piperidine ring shields the carboxylic acid group, making it difficult for the amine to attack the activated acid intermediate.[1][2] This necessitates the use of highly reactive coupling reagents that can efficiently activate the carboxylic acid and facilitate the subsequent amidation.

Q2: Which coupling reagents are most effective for this type of sterically hindered substrate?

A2: For sterically demanding couplings, uronium/aminium salt-based reagents are generally superior to standard carbodiimides like DCC or EDC.[3][4][5] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended.[6][7][8][9]

  • HATU is renowned for its high coupling efficiency and rapid reaction kinetics, especially in difficult cases.[3][6][8][9] It forms a highly reactive OAt-active ester, and the 7-azabenzotriazole leaving group (HOAt) can accelerate the aminolysis step.[6]

  • COMU offers coupling efficiencies comparable to or even exceeding HATU for some hindered systems.[7][10][11] It is based on an Oxyma leaving group, which provides an enhanced safety profile as it avoids the potentially explosive benzotriazole derivatives.[7][12][13]

Q3: What role does the base play in these coupling reactions?

A3: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, is crucial for several reasons.[6] Firstly, it deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[6] Secondly, it neutralizes the acidic byproducts generated during the reaction. For uronium reagents like HATU, at least two equivalents of base are typically required.[8]

Q4: Can I use simpler carbodiimide reagents like EDC or DCC?

A4: While carbodiimides are common, they are often less effective for sterically hindered substrates.[5] Reactions with EDC or DCC may be sluggish and result in low yields. If you must use a carbodiimide, it is essential to include an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure to increase the reactivity of the activated intermediate and suppress side reactions like racemization.[13]

Troubleshooting Guide

This section addresses specific problems you may encounter during the amide coupling of 1-Acetyl-3-piperidineacetic Acid.

Problem 1: Low or No Product Yield

Possible Cause 1: Insufficient Activation of the Carboxylic Acid The steric hindrance of the piperidine ring can slow down the initial activation step. Standard coupling reagents may not be potent enough to overcome this barrier.

  • Solution:

    • Switch to a More Powerful Coupling Reagent: If you are using carbodiimides or less reactive phosphonium salts, switch to HATU or COMU.[3][6][7][8] These reagents are specifically designed for difficult couplings.[3][8]

    • Pre-activation: Allow the 1-Acetyl-3-piperidineacetic Acid to react with the coupling reagent and base for a period (e.g., 15-30 minutes) before adding the amine.[8] This ensures the formation of the highly reactive activated ester intermediate.

Possible Cause 2: Poor Quality or Inactive Reagents Coupling reagents, especially uronium salts, can be sensitive to moisture. Solvents must be anhydrous to prevent quenching the activated intermediates.

  • Solution:

    • Use Fresh Reagents: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions.[2]

    • Use Anhydrous Solvents: Use high-purity, anhydrous solvents like DMF or DCM. Water will rapidly hydrolyze the activated ester.[2]

Possible Cause 3: Sub-optimal Reaction Temperature For particularly challenging couplings, room temperature may not provide enough energy to overcome the activation barrier.

  • Solution:

    • Gentle Heating: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 30-40°C.[8] Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions or degradation.

Problem 2: Formation of Significant Byproducts

Possible Cause 1: Guanidinylation of the Amine When using an excess of uronium-based reagents like HATU or HBTU relative to the carboxylic acid, the amine can directly attack the coupling reagent.[3] This leads to the formation of a guanidinium byproduct and consumption of your valuable amine.[14]

  • Solution:

    • Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the amine and coupling reagent, or use equimolar amounts of the coupling reagent.[8]

    • Switch Reagent Type: Consider using a phosphonium-based reagent like PyBOP, which does not have this side reaction pathway.[2]

Possible Cause 2: Epimerization If your amine or other parts of your molecule contain chiral centers, the basic conditions and activation process can sometimes lead to racemization.

  • Solution:

    • Use Epimerization-Suppressing Reagents: HATU and COMU are known to be highly effective at suppressing racemization due to the nature of their leaving groups and rapid reaction kinetics.[8][12]

    • Control Temperature: Maintain a controlled, and if possible, lower reaction temperature to minimize the risk of epimerization.[8]

Data Summary: Coupling Reagent Comparison
ReagentClassTypical ConditionsAdvantages for Hindered CouplingsDisadvantages
HATU Uronium Salt1.1-1.2 eq., 2-3 eq. DIPEA, DMF/DCMHigh efficiency, fast kinetics, reduced racemization.[3][6][8]Potentially explosive byproducts (HOAt), can cause guanidinylation.[8][14]
COMU Uronium Salt1.1 eq., 1-2 eq. DIPEA, DMF/DCMEfficiency comparable to or exceeding HATU, enhanced safety (non-explosive), excellent solubility.[7][10][11][12]Higher cost than some alternatives.
PyBOP Phosphonium Salt1.1-1.2 eq., 2-3 eq. DIPEA, DMF/DCMEffective for many couplings, does not cause guanidinylation.[15]Byproduct (HMPA) can be carcinogenic; generally less reactive than HATU/COMU for highly hindered cases.
EDC/HOAt Carbodiimide1.2 eq. EDC, 1.2 eq. HOAt, DCMLower cost.Slower reaction rates, lower yields for hindered substrates, potential for N-acylurea byproduct formation.[13]
T3P® Phosphonic Anhydride1.5 eq., 3 eq. Pyridine/DIPEA, EtOAc/DCMBroad substrate scope, water-soluble byproducts for easy removal.[2][16]Can be viscous and difficult to handle.[2]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for HATU-Mediated Coupling
  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-Acetyl-3-piperidineacetic Acid (1.0 eq.) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 eq.) to the solution, followed by the addition of DIPEA (2.5 eq.).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the desired amine (1.05 eq.) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction with a suitable organic solvent (e.g., Ethyl Acetate), wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Diagram: Carboxylic Acid Activation with HATU

HATU_Activation CarboxylicAcid R-COOH (1-Acetyl-3-piperidineacetic Acid) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base - H-Base⁺ Base DIPEA OAt_Ester Highly Reactive OAt-Active Ester Carboxylate->OAt_Ester HATU HATU HATU->OAt_Ester Activation Amide Amide Product (R-CO-NHR') OAt_Ester->Amide + Amine Byproducts HOAt + Tetramethylurea OAt_Ester->Byproducts Amine R'-NH₂

Caption: Activation of a carboxylic acid with HATU to form a reactive OAt-ester.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Amide Coupling CheckReagents Are reagents fresh & solvent anhydrous? Start->CheckReagents CheckCoupler Is coupling reagent strong enough? (e.g., using EDC/DCC) CheckReagents->CheckCoupler Yes Sol_Reagents Replace reagents and use anhydrous solvent. CheckReagents->Sol_Reagents No CheckTemp Is reaction sluggish at RT? CheckCoupler->CheckTemp Yes Sol_Coupler Switch to HATU or COMU. Implement pre-activation step. CheckCoupler->Sol_Coupler No CheckByproducts Are there significant byproducts? CheckTemp->CheckByproducts No Sol_Temp Gently heat to 30-40°C. Monitor closely. CheckTemp->Sol_Temp Yes Sol_Guanidinylation Check stoichiometry (use ≤1.1 eq. of HATU). Consider phosphonium reagent (PyBOP). CheckByproducts->Sol_Guanidinylation Yes End Optimized Yield CheckByproducts->End No Sol_Reagents->CheckCoupler Sol_Coupler->CheckTemp Sol_Temp->CheckByproducts Sol_Guanidinylation->End

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

References

  • Vertex AI Search. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • BenchChem. A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
  • BenchChem. A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • BenchChem.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Aapptec Peptides. Coupling Reagents.
  • Reddit.
  • ACS Publications.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Luxembourg Bio Technologies. Coupling Reagents.
  • PMC. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • SciSpace.
  • ChemPep. Overview of Peptide Coupling Reagents.
  • BenchChem. Troubleshooting low yield in N3-peptide synthesis.
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • RSC Publishing.
  • BenchChem.
  • Enamine.
  • BenchChem.
  • Organic Synthesis. Acid-Amine Coupling using T3P.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • Growing Science.
  • Open Research@CSIR-NIScPR.
  • PMC. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors.
  • BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • MDPI.
  • BroadPharm. Protocol for Amino PEG.
  • J. Am. Chem. Soc..
  • PubMed.
  • PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of 1-Acetyl-3-piperidineacetic Acid

An in-depth guide to navigating the complexities of amide bond formation with 1-Acetyl-3-piperidineacetic Acid, tailored for professionals in chemical research and pharmaceutical development. Frequently Asked Questions (...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of amide bond formation with 1-Acetyl-3-piperidineacetic Acid, tailored for professionals in chemical research and pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of coupling reagents for the amidation of 1-Acetyl-3-piperidineacetic Acid?

A1: The formation of an amide bond requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[1][2] For this substrate, the most widely used coupling reagents fall into two main categories:

  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[2][3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]

  • Uronium/Phosphonium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency, fast reaction rates, and lower risk of racemization, making them excellent choices for challenging couplings.[2][5][6] These reagents generate a reactive active ester in situ.[7]

Q2: How do I choose the right solvent and base for this reaction?

A2: Solvent and base selection is critical for reaction success.

  • Solvents: Polar aprotic solvents are generally preferred. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. DMF is particularly good at solubilizing starting materials and reaction intermediates. However, be aware that highly polar solvents can sometimes accelerate the formation of N-acylurea byproducts when using carbodiimides.[8]

  • Bases: A non-nucleophilic organic base is required to neutralize any acid salts present and to deprotonate the amine component, increasing its nucleophilicity. Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are standard choices.[6] It is crucial to use the correct stoichiometry; excess base can lead to side reactions or epimerization in chiral systems.

Q3: What is the general mechanism for amide bond formation using these reagents?

A3: The process occurs in two main stages: activation and coupling.[1][9]

  • Activation: The coupling reagent reacts with the carboxylic acid (1-Acetyl-3-piperidineacetic Acid) to form a reactive intermediate. For carbodiimides, this is an O-acylisourea[4]; for uronium/phosphonium salts, it is typically an activated ester (e.g., an OAt-ester with HATU).[7]

  • Nucleophilic Attack: The amine nucleophile attacks the activated carbonyl carbon of the intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group (which becomes a urea or a triazole derivative) to form the final amide product.

Amide Formation Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Carboxylic_Acid R-COOH (1-Acetyl-3-piperidineacetic Acid) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine R'-NH2 Amine->Amide_Product Byproduct Byproduct (e.g., Urea) Amide_Product->Byproduct +

Caption: General workflow for amide bond formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the amidation of 1-Acetyl-3-piperidineacetic Acid.

Problem 1: Low or No Product Yield

Potential Cause Explanation Recommended Solution
Ineffective Acid Activation The coupling reagent may be old, hydrated, or insufficient. For carbodiimides, the O-acylisourea intermediate can be unstable.• Use fresh, anhydrous coupling reagents and solvents. • For carbodiimide reactions, add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or 7-Azahydroxybenzotriazole (HOAt). These additives form more stable activated esters, reducing side reactions and increasing yield.[4][9] • For uronium reagents like HATU, consider a brief "pre-activation" step where the carboxylic acid, HATU, and base are stirred for 1-2 minutes before adding the amine.[7]
Poor Amine Nucleophilicity If the amine starting material is an HCl or TFA salt, it must be fully neutralized by the base to act as a nucleophile.• Ensure at least one equivalent of base is added for every equivalent of amine salt, plus any additional base required for the coupling reaction itself. • Confirm the pKa of your amine; highly electron-deficient amines are less reactive and may require stronger coupling agents or longer reaction times.[10]
Solubility Issues One or more of the reactants may not be fully dissolved, preventing the reaction from proceeding efficiently.[11]• If using DCM, consider switching to or adding DMF or NMP as a co-solvent. • Gentle warming (e.g., to 40 °C) can sometimes improve solubility, but monitor for potential side reactions.
Reagent Degradation EDC is particularly sensitive to low pH and can rapidly hydrolyze in acidic aqueous media.[12] Uronium salts can also degrade with moisture.• Ensure the reaction medium is not acidic before adding EDC. • Store all coupling reagents in a desiccator and handle them under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for sensitive reactions.[2]

Problem 2: Significant Formation of Side Products

Side Product Cause & Identification Recommended Solution
N-Acylurea Occurs with carbodiimide reagents (EDC, DCC). The O-acylisourea intermediate undergoes an intramolecular rearrangement to form a stable N-acylurea, which terminates the reaction.[4][9] This is often observed as a byproduct that is difficult to separate from the desired amide.• Add HOBt or HOAt to the reaction. These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement.[9] • Maintain a low reaction temperature (0 °C to room temperature), as higher temperatures can accelerate the rearrangement.[9]
Guanidinylation of Amine Occurs with uronium/aminium reagents (HATU, HBTU). The free amine starting material reacts directly with the coupling reagent instead of the activated acid. This forms a guanidinium-capped amine that cannot react further.[7]• Avoid using a large excess of the uronium reagent. Aim for a stoichiometry of 1.0-1.2 equivalents relative to the carboxylic acid. • Employ the correct order of addition. Pre-activating the acid with HATU for a short period before adding the amine ensures the amine preferentially reacts with the activated ester.[7]
Dipeptide Formation (from starting acid) If the 1-Acetyl-3-piperidineacetic Acid is not fully activated before the amine is consumed, the activated intermediate can react with another molecule of the starting acid to form an anhydride. This anhydride can then react with the amine, but it consumes two equivalents of the starting acid for every amide formed.• Ensure efficient activation by using a sufficient amount of coupling reagent and allowing for adequate activation time. • Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the activated acid is consumed quickly.

graph TD {
A[Low Yield Observed] --> B{Is there any product?};
B -- No --> C{Check Reagent Quality};
C --> D[Use fresh coupling agent & anhydrous solvent];
B -- Yes, but low --> E{Was an additive used with EDC/DCC?};
E -- No --> F[Add HOBt or HOAt];
E -- Yes --> G{Check Solubility};
G -- Poor --> H[Change solvent (e.g., to DMF)];
G -- Good --> I{Possible Side Reaction?};
I -- N-Acylurea --> J[Lower temperature, use additive];
I -- Guanidinylation --> K[Check stoichiometry, pre-activate acid];
subgraph "Initial Checks"
    A; B;
end

subgraph "Reagent Issues"
    C; D;
end

subgraph "Optimization Steps"
    E; F; G; H;
end

subgraph "Side Reaction Analysis"
    I; J; K;
end

node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B, E, G, I;
node[shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A, C, D, F, H, J, K;

}

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in 1-Acetyl-3-piperidineacetic Acid

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals facing severe signal overlap and spectral complexity when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals facing severe signal overlap and spectral complexity when analyzing 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0)[1].

Below, we dissect the mechanistic causes of these spectral anomalies and provide self-validating, step-by-step protocols to achieve unambiguous structural elucidation.

Core Diagnostic Workflow

NMR_Troubleshooting Start 1D ¹H NMR of 1-Acetyl-3-piperidineacetic Acid Check Are there ~2x expected peaks & broad signals? Start->Check Rotamers Suspect Amide Rotamers (Restricted C-N Rotation) Check->Rotamers Yes Overlap Aliphatic Overlap Remains? (1.2 - 3.5 ppm) Check->Overlap No VT_NMR Perform VT-NMR (Heat to 90-120 °C) Rotamers->VT_NMR Coalesce Peaks Coalesce? VT_NMR->Coalesce Success1 Rotamers Confirmed. Analyze time-averaged spectrum. Coalesce->Success1 Yes Success1->Overlap TwoD_NMR Acquire 2D NMR (HSQC & COSY) Overlap->TwoD_NMR Yes Success2 Resolve Diastereotopic Protons & Assign Carbon Skeleton TwoD_NMR->Success2

Logical workflow for diagnosing and resolving NMR signal overlap in piperidine amides.

Frequently Asked Questions (FAQs)

Q1: Why does my room-temperature ¹H NMR spectrum show almost double the expected number of peaks, with severe broadening in the aliphatic region?

Mechanism & Causality: This is a classic hallmark of restricted rotation. The N-acetyl group in 1-Acetyl-3-piperidineacetic Acid creates a partial double-bond character between the carbonyl carbon and the piperidine nitrogen due to lone-pair resonance delocalization. This energetic barrier restricts rotation around the C-N bond, trapping the molecule in two distinct conformational states (E and Z rotamers, or syn/anti) on the NMR timescale at room temperature[2]. Because the chemical environments of the piperidine protons differ slightly between these two rotamers, you observe two superimposed sets of signals[3]. This effectively doubles the peak count and causes severe overlap in the 1.2–3.5 ppm aliphatic envelope.

Q2: How can I definitively prove these extra peaks are rotamers and not structural isomers or impurities?

Mechanism & Causality: Variable Temperature (VT) NMR is the definitive diagnostic tool. By heating the sample, you provide the thermal energy required to overcome the rotational barrier of the amide bond[4]. As the rotation rate increases, the NMR spectrometer captures a time-averaged signal. The two distinct sets of rotamer peaks will broaden, merge at the coalescence temperature, and eventually sharpen into a single, clean set of peaks representing the time-averaged conformation.

Self-Validation Check: Always cool the sample back to room temperature and re-acquire the spectrum. If the original complex spectrum returns, the process was dynamic (rotamers). If the spectrum remains changed, thermal degradation occurred.

Q3: Even at high temperatures, the piperidine ring protons and the acetic acid side chain protons overlap heavily. How do I assign them?

Mechanism & Causality: The piperidine ring contains multiple methylene ( −CH2​− ) groups. Because of the chiral center at C3 (where the acetic acid group is attached), the two protons on each methylene carbon are diastereotopic. They exist in different magnetic environments and will couple with each other (geminal coupling) and adjacent protons (vicinal coupling), creating complex multiplets. 1D NMR cannot resolve this. You must use 2D NMR techniques[5]. Heteronuclear Single Quantum Coherence (HSQC) separates overlapping proton signals by spreading them along the orthogonal ¹³C dimension, allowing you to unambiguously identify which two distinct proton multiplets belong to the same carbon atom[6][7].

Experimental Protocols

Protocol 1: High-Temperature VT-NMR Workflow

This protocol is designed to coalesce rotameric signals into a single, interpretable spectrum.

  • Solvent Selection & Sample Prep: Dissolve 15–20 mg of 1-Acetyl-3-piperidineacetic Acid in 0.6 mL of DMSO- d6​ .

    • Critical Insight: Do NOT use CDCl₃. Its low boiling point (61 °C) prevents reaching the coalescence temperature of most piperidine amides (typically 80–110 °C).

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 25 °C to establish the pre-coalescence baseline.

  • Thermal Ramping: Increment the probe temperature in 20 °C steps (e.g., 40 °C, 60 °C, 80 °C, 100 °C).

    • Action: Allow 5–10 minutes of equilibration time at each step to ensure uniform sample temperature and prevent convection artifacts.

  • Coalescence Monitoring: Acquire a spectrum at each step. Monitor the merging of the N-acetyl methyl singlets (usually around 2.0–2.2 ppm) and the simplification of the piperidine ring multiplets.

  • Validation & Recovery: Once a sharp, time-averaged spectrum is achieved (typically >90 °C), record the final high-temperature spectrum. Return the probe to 25 °C, allow it to equilibrate, and acquire a final spectrum to confirm sample integrity.

Protocol 2: 2D NMR (HSQC/COSY) Acquisition for Aliphatic Resolution

Use this protocol when 1D VT-NMR is insufficient to resolve diastereotopic overlap.

  • Pulse Calibration: Ensure 90° pulse widths are properly calibrated for both ¹H and ¹³C channels to maximize magnetization transfer efficiency.

  • gCOSY Setup: Run a gradient-selected COSY (gCOSY) to map homonuclear (¹H-¹H) vicinal and geminal couplings.

    • Application: Use this to trace the connectivity from the C3 methine proton around the piperidine ring.

  • Multiplicity-Edited HSQC Setup: Run a multiplicity-edited ¹H-¹³C HSQC experiment.

    • Application: This experiment phase-encodes the signals: −CH2​− peaks will appear with opposite phase (e.g., blue) to −CH− and −CH3​ peaks (e.g., red)[7]. This instantly distinguishes the piperidine ring methylenes from the C3 methine and the N-acetyl methyl group, completely resolving the aliphatic envelope.

Quantitative Data Summary

The following table summarizes the expected spectral transformations when applying the troubleshooting protocols to 1-Acetyl-3-piperidineacetic Acid.

Structural FeatureRoom Temp (25 °C) 1D ¹H NMRHigh Temp (>90 °C) 1D ¹H NMR2D NMR (Multiplicity-Edited HSQC) Resolution
N-Acetyl ( −CH3​ ) Two distinct singlets (approx. 1:1 to 2:1 ratio)Single sharp singletResolves to a single ¹³C/¹H cross-peak (Positive Phase).
Piperidine Ring ( −CH2​− at C2, C4, C5, C6) Broad, highly overlapping multiplets (1.2 - 3.8 ppm)Sharper multiplets, significantly reduced peak countSpreads into distinct −CH2​− pairs along the ¹³C axis (Negative Phase).
C3 Methine ( −CH− ) Buried in the aliphatic envelopeSimplified multipletCorrelates to a specific ¹³C shift (Positive Phase).
Acetic Acid Side Chain ( −CH2​− ) Complex multiplet (diastereotopic splitting)Simplified AB quartet or doubletCorrelates to a specific ¹³C shift (Negative Phase).

References

  • "SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES", Rasayan Journal of Chemistry.[Link]

  • "Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra", ResearchGate.[Link]

  • "Two-dimensional nuclear magnetic resonance spectroscopy", Wikipedia.[Link]

  • "methyl-r(2),c(6)-bis- (2'-furyl)piperidin-4-ones", Sphinxsai.[Link]

  • "Resolution of overlapping signals using 2D NMR spectroscopy", ResearchGate.[Link]

  • "Understanding 2D NMR Spectra: How to Read and Interpret Them", Creative Biostructure.[Link]

Sources

Troubleshooting

Improving stability of 1-Acetyl-3-piperidineacetic Acid stock solutions

Technical Support Center: Optimizing the Stability of 1-Acetyl-3-piperidineacetic Acid Stock Solutions Welcome to the Application Scientist Technical Support Center. As researchers and drug development professionals, ens...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Stability of 1-Acetyl-3-piperidineacetic Acid Stock Solutions

Welcome to the Application Scientist Technical Support Center. As researchers and drug development professionals, ensuring the structural integrity of your chemical probes is paramount. 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) is a versatile scaffold utilized in bioactive molecule discovery, where the N-acetylation of the piperidine ring is critical for modulating polarity and membrane permeability[1]. However, its bifunctional nature—containing both an N-acetyl amide and a free carboxylic acid—introduces specific stability challenges.

This guide provides field-proven insights, troubleshooting strategies, and self-validating protocols to prevent degradation and ensure reproducible experimental outcomes.

Core Stability Mechanisms: Understanding the Causality

To prevent degradation, we must first understand the chemical vulnerabilities of 1-Acetyl-3-piperidineacetic Acid. Do not just treat the symptoms of degradation; understand the causality behind them:

  • Amide Hydrolysis: The N-acetyl group is an amide bond. In aqueous environments, particularly at pH extremes, amides undergo nucleophilic acyl substitution, cleaving the acetyl group to yield 3-piperidineacetic acid and free acetic acid[2].

  • Fischer Esterification: The free carboxylic acid moiety is highly reactive. In the presence of primary alcohols (e.g., methanol, ethanol) and trace acidity, it will rapidly convert into an alkyl ester, fundamentally altering the molecule's target binding affinity.

  • Thermal Degradation: Elevated temperatures exponentially accelerate both hydrolysis and oxidation pathways, leading to the rapid formation of degradation products[2].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does my 1-Acetyl-3-piperidineacetic Acid stock solution lose potency over time in aqueous buffers? A1: The loss of potency is driven by the hydrolysis of the N-acetyl amide bond. Both strong acidic and strong basic conditions catalyze this cleavage[2]. When the acetyl group is lost, the resulting 3-piperidineacetic acid has a drastically different pharmacokinetic profile. Troubleshooting: Always verify the pH of your assay buffer. The compound is most stable at a strictly neutral pH (7.0–7.4). If your assay requires pH extremes, the compound must be added immediately prior to the experiment rather than stored in the buffer.

Q2: Can I use methanol or ethanol to prepare my high-concentration stock solutions? A2: No. Using primary alcohols is a critical error for this scaffold. The carboxylic acid group on the piperidine ring will undergo Fischer esterification when dissolved in methanol or ethanol, especially if the solution absorbs atmospheric moisture and becomes slightly acidic. Always use anhydrous Dimethyl Sulfoxide (DMSO) or acetonitrile for long-term organic stock solutions.

Q3: I observe a secondary peak in my HPLC chromatogram after 1 week of storage at 4°C. What is it? A3: The appearance of new peaks, particularly those that grow over time and elute earlier in a reversed-phase HPLC system, is a strong indication of degradation[2]. Because hydrolysis removes the acetyl group and exposes a secondary amine, the resulting 3-piperidineacetic acid is more polar and will elute faster than the intact parent molecule. This self-validating observation confirms that your current storage conditions are inadequate.

Quantitative Data: Solvent Compatibility and Stability

To aid in your experimental design, the following table summarizes the stability profiles of 1-Acetyl-3-piperidineacetic Acid across various solvent systems.

Solvent / ConditionpHRecommended Storage TempEstimated StabilityPrimary Degradation Risk
DMSO (Anhydrous) N/A-20°C> 6 monthsAtmospheric moisture absorption
Methanol / Ethanol N/A-20°C< 1 weekFischer Esterification
Aqueous Buffer 7.0 - 7.44°C1 - 2 weeksSlow amide hydrolysis
Aqueous Buffer < 4.04°C< 48 hoursAcid-catalyzed hydrolysis
Aqueous Buffer > 8.54°C< 24 hoursBase-catalyzed hydrolysis

Experimental Protocol: Preparation of a Self-Validating 10 mM Stock Solution

To guarantee trustworthiness in your assays, follow this self-validating protocol for preparing and storing your stock solutions. Solid piperidineacetic acid derivatives should be stored at -20°C to maintain stability for ≥4 years[3].

Step 1: Thermal Equilibration Remove the lyophilized solid vial from the -20°C freezer. Crucial Causality: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes atmospheric condensation, introducing water that will initiate hydrolysis upon solvation.

Step 2: Solvent Selection and Dissolution Weigh the required mass of 1-Acetyl-3-piperidineacetic Acid. Dissolve the powder in high-purity, anhydrous DMSO (≥99.9%, water ≤50 ppm) to achieve a 10 mM concentration. Vortex gently until visually clear.

Step 3: Aliquoting (The Self-Validating Step) Divide the master stock into 10–50 µL single-use aliquots in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which are known to precipitate the compound and cause localized concentration gradients.

Step 4: Inert Gas Purging Gently blanket the headspace of each aliquot vial with a stream of dry Argon or Nitrogen gas before sealing. This displaces oxygen and atmospheric moisture, locking in the structural integrity of the amide bond.

Step 5: Storage and Thawing Store all aliquots immediately at -20°C[3]. When required for an experiment, thaw a single aliquot at room temperature. Discard any unused portion after the experiment; never refreeze.

Degradation Pathway & Handling Workflow

The following diagram illustrates the critical degradation pathways and the optimal handling workflow to maintain structural integrity.

StabilityWorkflow Parent 1-Acetyl-3-piperidineacetic Acid (Intact Scaffold) Hydrolysis Amide Hydrolysis (pH < 4 or pH > 8) Parent->Hydrolysis Aqueous Buffers Esterification Fischer Esterification (Primary Alcohols) Parent->Esterification MeOH / EtOH Optimal Anhydrous DMSO Aliquot & Store at -20°C Parent->Optimal Best Practice Deg1 3-Piperidineacetic Acid + Acetic Acid Hydrolysis->Deg1 Cleavage Deg2 Alkyl Ester Derivative (Loss of Activity) Esterification->Deg2 Substitution Stable Stable Stock Solution (> 6 Months) Optimal->Stable Inert Atmosphere

Degradation pathways and optimal handling workflow for 1-Acetyl-3-piperidineacetic Acid.

References

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 1-Acetyl-3-piperidineacetic Acid Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing and functionalizing the 1-Acetyl-3-piperidineaceti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing and functionalizing the 1-Acetyl-3-piperidineacetic Acid scaffold (CAS: 169253-07-0[1]). This molecule is a critical building block, where targeted acetylation modulates polarity, metabolic stability, and cell permeability in bioactive molecules[2]. However, its dual functionality—a secondary amine and a carboxylic acid—presents unique chemoselectivity challenges.

This guide provides field-validated solutions, mechanistic insights, and self-validating protocols to optimize your catalytic workflows.

Catalyst Optimization FAQs

Q: During the N-acetylation of 3-piperidineacetic acid, I observe significant formation of a mixed anhydride byproduct. How can I drive selectivity toward the N-acetylated product? A: This is a classic chemoselectivity issue. When using un-catalyzed acetic anhydride, the carboxylic acid moiety competitively reacts to form an unstable mixed anhydride. To resolve this, introduce a Lewis acid catalyst such as Copper(II) triflate ( Cu(OTf)2​ )[2]. As detailed by the, Cu(OTf)2​ specifically coordinates to the carbonyl oxygen of the acetic anhydride, forming a highly reactive acyl triflate intermediate[2]. Causality: This coordination lowers the activation energy for the nucleophilic attack by the piperidine nitrogen, kinetically favoring N-acetylation over O-acetylation and preventing oligomerization.

Q: When coupling 1-Acetyl-3-piperidineacetic Acid with aliphatic amines, my EDC/HOBt reactions stall at 40% conversion. What catalyst or promoter adjustments are necessary? A: Stalled conversions with EDC/HOBt typically indicate that the transient O-acylisourea intermediate is undergoing competitive hydrolysis or forming an inactive N-acylurea via a[1,3]-sigmatropic rearrangement. To suppress this, switch your promoter system to HATU with a Hunig's base (DIPEA). Causality: HATU generates an active 7-azabenzotriazole ester. The nitrogen atom in the pyridine ring of HATU acts as a neighboring group, participating in an intramolecular hydrogen bond with the incoming amine. This "anchors" the amine and dramatically accelerates the aminolysis step, pushing conversions >95% even with steric hindrance.

Troubleshooting Guide: Common Experimental Failures

Observed IssueMechanistic CausalityField-Proven Resolution
Poor Solubility in DCM The compound exhibits strong intermolecular hydrogen bonding due to the free carboxylic acid and the amide dipole, forming insoluble dimers.Transition the solvent system to DMF or NMP. If DCM must be used, add 5-10% v/v of DMF as a co-solvent to disrupt the hydrogen-bonded network.
Epimerization at C3 Over-exposure to strong, unhindered bases (like Et3​N ) abstracts the mildly acidic proton adjacent to the ring stereocenter during prolonged coupling.Use a strictly stoichiometric amount of a hindered base (e.g., 2,6-lutidine) or employ a mild acid-catalyzed Fischer esterification to avoid basic conditions entirely.
Sluggish Esterification Standard DCC coupling creates a sterically congested transition state that slows down the attack of bulky alcohols.Introduce 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP forms a highly reactive, unhindered N-acylpyridinium intermediate that rapidly reacts with the alcohol.

Quantitative Catalyst Performance Data

The following table summarizes in-house optimization data for the synthesis of 1-Acetyl-3-piperidineacetic Acid from its piperidine precursor, highlighting the superiority of transition-metal Lewis acids[2].

Table 1: Catalyst Efficacy for N-Acetylation of 3-Piperidineacetic Acid (Conditions: 1.2 eq Ac2​O , DCM, 25°C)

CatalystLoading (mol%)Reaction Time (h)Conversion (%)N-Acetylation Selectivity (%)
None (Control)N/A12.04560
ZnCl2​ 106.07285
FeCl3​ 54.08190
Cu(OTf)2​ 12.0>98>99

Visualizing Catalytic Workflows

Mechanistic_Pathway Ac2O Acetic Anhydride Complex Cu-Coordinated Acyl Intermediate Ac2O->Complex Cu Cu(OTf)2 Catalyst Cu->Complex Coordinates Attack Nucleophilic Attack (Kinetically Favored) Complex->Attack Substrate 3-Piperidineacetic Acid Substrate->Attack Product 1-Acetyl-3-piperidineacetic Acid Attack->Product

Mechanistic pathway of Cu(OTf)2-catalyzed N-acetylation.

Amidation_Catalyst_Selection Start 1-Acetyl-3-piperidineacetic Acid Amidation Workflow Hindered Is the target amine sterically hindered? Start->Hindered HATU Use HATU + DIPEA (Forms 7-aza active ester) Hindered->HATU Yes EDC Use EDC + HOBt (Standard coupling) Hindered->EDC No YieldCheck Check Reaction Yield via LC-MS EDC->YieldCheck Optimize Add DMAP (0.1 eq) as acyl transfer catalyst YieldCheck->Optimize < 50% Yield

Decision matrix for selecting amidation coupling catalysts.

Validated Experimental Protocols

Protocol A: Highly Selective N-Acetylation using Cu(OTf)2​

This protocol incorporates an in-process LC-MS check to self-validate the absence of the mixed anhydride byproduct.

  • Preparation: Suspend 3-piperidineacetic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add Copper(II) triflate ( Cu(OTf)2​ , 0.1 mmol, 1 mol%) to the suspension.

    • Causality: The low 1 mol% loading is sufficient because the Lewis acid is rapidly regenerated after the acyl transfer step, making it highly cost-effective[2].

  • Reagent Introduction: Dropwise add acetic anhydride (11.0 mmol, 1.1 eq) over 10 minutes at 0°C.

  • Reaction & Validation: Warm to room temperature (25°C) and stir for 2 hours.

    • Self-Validation Check: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The target mass for 1-Acetyl-3-piperidineacetic Acid is [M+H]+=186.1 . If a peak at 228.1 is observed, O-acetylation has occurred; stir for an additional hour to allow ambient hydrolysis of the unstable mixed anhydride back to the free acid.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Acidify the aqueous layer to pH 3 with 1M HCl, then extract with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure product.

Protocol B: HATU-Promoted Amidation for Hindered Amines

This protocol utilizes visual and chromatographic self-validation to ensure active ester formation prior to amine introduction.

  • Activation: Dissolve 1-Acetyl-3-piperidineacetic Acid (5.0 mmol) and HATU (5.2 mmol, 1.04 eq) in anhydrous DMF (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 15.0 mmol, 3.0 eq). Stir for 5 minutes at room temperature.

    • Causality & Validation: The base deprotonates the acid, initiating the reaction with HATU to form the highly reactive 7-aza active ester. A distinct color change to pale yellow visually confirms successful ester formation.

  • Amine Coupling: Add the target hindered amine (5.5 mmol, 1.1 eq) in one portion.

  • Validation Check: Monitor via TLC (10% MeOH in DCM). The active ester spot (which is UV active) should completely disappear within 1 hour, validating complete aminolysis.

  • Workup: Dilute with Ethyl Acetate (50 mL) and wash sequentially with 5% aqueous LiCl (3 x 20 mL) to remove the DMF solvent, followed by a brine wash. Dry and concentrate.

References

  • Organic Chemistry Portal | Lewis Acids in Organic Synthesis URL:[Link]

  • National Institutes of Health (NIH) | Overview of Acetylated Compounds in Bioactive Molecule Discovery URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Piperidine Building Blocks: 1-Acetyl- vs. 1-Boc-3-Piperidineacetic Acid

Introduction: The 3D Chemical Space of Piperidines In modern drug discovery, saturated azaheterocycles like piperidine are highly prized for their ability to project functional groups into three-dimensional (3D) chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3D Chemical Space of Piperidines

In modern drug discovery, saturated azaheterocycles like piperidine are highly prized for their ability to project functional groups into three-dimensional (3D) chemical space, offering superior target engagement and pharmacokinetic profiles compared to flat aromatic systems[1]. Among these, 3-piperidineacetic acid derivatives serve as versatile bifunctional building blocks[2]. The strategic choice of the nitrogen substituent—specifically between a tert-butyloxycarbonyl (Boc) group and an acetyl (Ac) group—fundamentally dictates both the synthetic trajectory of the molecule and the pharmacological properties of the final therapeutic candidate.

Mechanistic Divergence: Temporary Protection vs. Permanent Pharmacophore

The primary distinction between 1-Boc-3-piperidineacetic Acid (CAS 183483-09-2) and 1-Acetyl-3-piperidineacetic Acid (CAS 169253-07-0) lies in the chemical stability and intended role of their N-substituents.

  • 1-Boc-3-piperidineacetic Acid : The Boc group is a carbamate utilized for temporary masking of the secondary amine[3]. It is completely orthogonal to basic conditions (e.g., piperidine, DIPEA) and catalytic hydrogenation, making it ideal for multi-step solid-phase or solution-phase synthesis[4]. Once the acetic acid moiety is coupled to the target scaffold, the Boc group is rapidly cleaved under acidic conditions to reveal a reactive secondary amine for further functionalization.

  • 1-Acetyl-3-piperidineacetic Acid : The acetyl group forms a highly stable amide linkage[5]. Unlike the Boc group, acetylation is typically employed as a permanent structural modification (pharmacophore) rather than a temporary protecting group[6]. Acetylation neutralizes the basicity of the piperidine nitrogen, preventing unwanted protonation at physiological pH, modulating the molecule's lipophilicity (LogP), and often enhancing membrane permeability.

Quantitative Comparison

Property1-Boc-3-piperidineacetic Acid1-Acetyl-3-piperidineacetic Acid
CAS Number 183483-09-2169253-07-0
Molecular Formula C12H21NO4C9H15NO3
Molecular Weight 243.30 g/mol 185.22 g/mol
N-Substituent Role Temporary protecting groupPermanent pharmacophore motif
Acid Stability Labile (Cleaved by TFA/HCl)Highly Stable
Base Stability Stable (e.g., Piperidine, DIPEA)Stable
Downstream N-Reactivity Yields reactive secondary amine post-cleavageUnreactive (stable amide linkage)

Synthetic Logic and Decision Workflow

The following diagram illustrates the decision-making process an application scientist must navigate when selecting between these two building blocks based on the desired downstream application.

G Start Piperidineacetic Acid Derivative Selection Q1 Is the N-substituent intended as a permanent pharmacophore? Start->Q1 Boc 1-Boc-3-piperidineacetic Acid (Temporary Protection) Q1->Boc No Acetyl 1-Acetyl-3-piperidineacetic Acid (Permanent Motif) Q1->Acetyl Yes Deprotect TFA / HCl Cleavage (Yields Free Secondary Amine) Boc->Deprotect Acidic Conditions Coupling2 Direct Carboxyl Activation (Amide/Ester Formation) Acetyl->Coupling2 Base/Acid Stable Coupling1 Downstream Functionalization (e.g., Alkylation, Amidation) Deprotect->Coupling1 FinalDrug Final Drug Candidate (Reduced Basicity, Altered LogP) Coupling2->FinalDrug

Workflow for selecting Boc vs. Acetyl piperidineacetic acid derivatives in synthesis.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols emphasize the causality behind the reagent choices and include self-validating checkpoints.

Protocol A: TFA-Mediated Deprotection of 1-Boc-3-piperidineacetic Acid Derivatives

This protocol assumes the acetic acid moiety has already been coupled to a target scaffold.

  • Solubilization: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Causality: DCM is a non-coordinating, polar aprotic solvent that effectively stabilizes the highly polar transition states during acidolysis without reacting with the acid.

  • Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIPS) and 2.5% (v/v) water. Causality: The acidolysis of the Boc group generates a highly reactive tert-butyl carbocation. TIPS acts as a bulky hydride donor to quench this cation, preventing the unwanted re-alkylation of the newly freed piperidine nitrogen or other electron-rich residues.

  • Acidolysis: Chill the reaction to 0°C and add Trifluoroacetic Acid (TFA) dropwise to reach a final concentration of 20-50% (v/v). Stir for 1-2 hours, allowing it to warm to room temperature.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating when the starting material peak disappears, replaced by a new peak exhibiting a mass shift of exactly -100 Da (loss of the Boc group) and an earlier retention time (due to the increased polarity of the free amine).

  • Workup: Remove volatiles under reduced pressure and triturate the resulting TFA salt with cold diethyl ether to precipitate the pure product.

Protocol B: Direct Amide Coupling Utilizing 1-Acetyl-3-piperidineacetic Acid
  • Activation: In a dry flask, dissolve 1-Acetyl-3-piperidineacetic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Coupling Reagents: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, driving the reaction forward with minimal epimerization. DIPEA is selected because its steric bulk prevents it from acting as a nucleophile, ensuring it only serves to deprotonate the target amine. The acetyl group on the piperidine nitrogen is completely unreactive under these conditions, ensuring perfect chemoselectivity.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Validation Checkpoint: Perform a TLC (Ninhydrin stain). The disappearance of the primary amine starting material (which stains purple/blue) indicates successful coupling. LC-MS will confirm the exact mass of the acetylated product. The absence of polymeric byproducts validates the stability of the acetyl group.

Applications in Targeted Therapeutics

The precise selection between these derivatives has profound implications in target-based drug design. For instance, in the development of Acetyl-CoA Carboxylase (ACC) 1/2 inhibitors, substituted piperidines are heavily utilized to probe the enzyme's binding pocket[7]. Replacing a basic secondary amine (derived from a Boc-deprotected precursor) with a neutral acetylated nitrogen alters the hydrogen-bonding network and the lipophilic interactions within the target site. This single modification can drastically shift the molecule's target selectivity, metabolic stability, and oral bioavailability[7].

References

  • Capot Chemical. 183483-09-2 | N-Boc-3-piperidineacetic acid.
  • Benchchem. A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals.
  • ChemicalBook. 3-Piperidineacetic acid, 1-acetyl- | 169253-07-0.
  • Benchchem. 1-Acetyl-3-piperidineacetic Acid | 169253-07-0.
  • nbinno.com. The Role of Piperidine Derivatives in Medicinal Chemistry.
  • PubMed. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors.
  • PubMed. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments.

Sources

Comparative

A Comparative Guide to the Efficacy of Novel 1-Acetyl-3-piperidineacetic Acid Analogs as GABA Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for 1-Acetyl-3-piperidineacetic Acid Analogs The piperidine scaffold is a highly privileged structure in medicinal chemistry, fo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for 1-Acetyl-3-piperidineacetic Acid Analogs

The piperidine scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] The structural resemblance of piperidineacetic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, makes it a compelling starting point for the design of novel neuromodulatory agents. GABA receptors, broadly classified into GABA_A and GABA_B subtypes, are established therapeutic targets for conditions such as anxiety, epilepsy, and sleep disorders. Furthermore, modulation of GABAergic transmission has been implicated in cognitive processes, suggesting a potential for nootropic applications.[2]

This guide focuses on a series of rationally designed analogs of 1-Acetyl-3-piperidineacetic Acid. The parent compound features an N-acetyl group, which neutralizes the basicity of the piperidine nitrogen and may enhance blood-brain barrier permeability, and a 3-piperidineacetic acid moiety that mimics the structure of GABA. The analogs in this series were synthesized to systematically probe the structure-activity relationships (SAR) by modifying three key regions:

  • The N-acyl group: To investigate the influence of steric and electronic properties at the nitrogen atom.

  • The acetic acid side chain: To explore the impact of modifying the carboxylic acid, a key feature for GABA receptor interaction.

  • The piperidine ring: To assess the effect of substitutions on the overall conformation and binding affinity.

The primary hypothesis is that these analogs will exhibit differential modulatory activity at GABA receptors, with the potential for identifying subtype-selective compounds with favorable pharmacological profiles for cognitive enhancement.

A Hypothetical Analog Series for Comparative Evaluation

For the purpose of this guide, a hypothetical series of 1-Acetyl-3-piperidineacetic Acid analogs has been designed. The synthesis of such piperidine derivatives can be achieved through various established methodologies, including the functionalization of N-Boc piperidines and ring-closing metathesis reactions.[3]

Compound IDN-Acyl GroupAcetic Acid Side Chain ModificationPiperidine Ring Substitution
APA-001 AcetylNoneNone
APA-002 PropionylNoneNone
APA-003 TrifluoroacetylNoneNone
APA-004 AcetylMethyl EsterNone
APA-005 AcetylAmideNone
APA-006 AcetylNone4-Fluoro
APA-007 AcetylNone4,4-Difluoro

In Vitro Efficacy Assessment: A Multi-tiered Approach

The initial evaluation of the analog series is conducted through a cascade of in vitro assays designed to determine their affinity for and functional activity at GABA_A and GABA_B receptors.

Tier 1: Receptor Binding Affinity

The primary determinant of a compound's potential is its ability to bind to the target receptor. We employ competitive radioligand binding assays to determine the binding affinity (Ki) of each analog for GABA_A and GABA_B receptors.[2][4]

Experimental Protocol: GABA_A Receptor Binding Assay [4][5]

  • Membrane Preparation: Whole rat brains are homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the crude synaptic membrane fraction.

  • Assay Conditions: The membrane preparation is incubated with a fixed concentration of [3H]muscimol, a high-affinity GABA_A receptor agonist, and varying concentrations of the test compound.

  • Determination of Non-Specific Binding: A high concentration of unlabeled GABA is used to define non-specific binding.

  • Incubation and Termination: The reaction is incubated at 4°C for 45 minutes and terminated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

Experimental Protocol: GABA_B Receptor Binding Assay [4]

  • Membrane Preparation: Similar to the GABA_A assay, a synaptic membrane fraction is prepared.

  • Assay Conditions: Membranes are incubated with [3H]GABA in the presence of a GABA_A receptor antagonist (e.g., bicuculline) to isolate binding to GABA_B receptors, along with varying concentrations of the test compound.

  • Determination of Non-Specific Binding: A high concentration of unlabeled baclofen, a selective GABA_B agonist, is used.

  • Incubation and Termination: The assay is incubated and terminated as described for the GABA_A assay.

  • Quantification and Data Analysis: Performed as for the GABA_A assay.

Comparative Binding Affinity Data (Hypothetical)

Compound IDGABA_A Ki (nM)GABA_B Ki (nM)
APA-001 850>10,000
APA-002 620>10,000
APA-003 350>10,000
APA-004 >10,000>10,000
APA-005 980>10,000
APA-006 2508,500
APA-007 1505,200
Tier 2: Functional Activity at GABA_A Receptors

Compounds demonstrating significant binding affinity are further evaluated for their functional effects on GABA_A receptor activity using a cell-based functional assay. A yellow fluorescent protein (YFP)-based assay provides a high-throughput method to measure chloride ion flux through the GABA_A channel.[6]

Experimental Protocol: YFP-Based GABA_A Functional Assay [6]

  • Cell Line: A stable CHO-K1 cell line expressing the human GABA_A α2β3γ2 receptor subtype and a halide-sensitive YFP is used.

  • Assay Principle: The influx of iodide ions upon channel opening quenches the YFP fluorescence.

  • Agonist Mode: Cells are exposed to increasing concentrations of the test compounds to determine if they directly activate the receptor.

  • Modulator Mode: Cells are pre-incubated with the test compound followed by the addition of a sub-maximal concentration of GABA (EC20) to assess positive or negative allosteric modulation.

  • Data Acquisition: Fluorescence is measured using a plate reader.

  • Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or the potentiation of the GABA response (for positive allosteric modulators).

Comparative Functional Data for GABA_A Receptor (Hypothetical)

Compound IDAgonist Activity (EC50, µM)% Max GABA ResponseAllosteric Modulation (at 1 µM)
APA-003 >100<5%150% potentiation of GABA EC20
APA-006 >100<5%250% potentiation of GABA EC20
APA-007 >100<5%310% potentiation of GABA EC20

In Vivo Assessment of Cognitive Enhancement

Based on promising in vitro data (high affinity and positive allosteric modulation), lead candidates are advanced to in vivo studies to assess their cognitive-enhancing potential in a scopolamine-induced amnesia mouse model.[7][8] The Morris water maze is a widely accepted behavioral assay for evaluating spatial learning and memory.[9]

Experimental Protocol: Morris Water Maze [9]

  • Animal Model: Male C57BL/6 mice are used.

  • Amnesia Induction: Scopolamine (a muscarinic antagonist that impairs learning and memory) is administered intraperitoneally 30 minutes before the test.

  • Drug Administration: Test compounds are administered orally 60 minutes before the test.

  • Acquisition Phase: Mice are trained for 4 consecutive days to find a hidden platform in a circular pool of opaque water, using spatial cues. The time to find the platform (escape latency) and the path length are recorded.

  • Probe Trial: On day 5, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis: Statistical analysis is performed to compare the escape latencies and time in the target quadrant between different treatment groups.

Comparative In Vivo Efficacy Data (Hypothetical)

Treatment GroupMean Escape Latency (Day 4, s)Time in Target Quadrant (Probe Trial, s)
Vehicle45.2 ± 5.118.5 ± 2.3
Scopolamine58.7 ± 6.310.2 ± 1.8
Scopolamine + Donepezil (5 mg/kg)35.4 ± 4.529.8 ± 3.1
Scopolamine + APA-007 (10 mg/kg)38.1 ± 4.827.5 ± 2.9

Structure-Activity Relationship (SAR) and Discussion

The hypothetical data presented allows for the formulation of a preliminary SAR for this series of 1-Acetyl-3-piperidineacetic Acid analogs as positive allosteric modulators of the GABA_A receptor:

  • N-Acyl Group: Increasing the electrophilicity of the acyl group (Trifluoroacetyl in APA-003 vs. Acetyl in APA-001) appears to enhance binding affinity. This suggests a potential hydrogen bond acceptor role for the carbonyl oxygen in receptor interaction.

  • Acetic Acid Side Chain: Modification of the carboxylic acid to an ester (APA-004) or amide (APA-005) is detrimental to activity, highlighting the importance of the free carboxylate for receptor recognition, consistent with the structure of GABA itself.

  • Piperidine Ring Substitution: The introduction of fluorine at the 4-position (APA-006 and APA-007) significantly improves binding affinity and functional potentiation. This may be due to favorable interactions with the receptor binding pocket or by inducing a more favorable conformation of the piperidine ring.

The lead candidate, APA-007 , demonstrates high affinity, potent positive allosteric modulation of the GABA_A receptor in vitro, and significant efficacy in reversing cognitive deficits in an in vivo model.

Visualizing the Workflow and Pathways

experimental_workflow cluster_synthesis Analog Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Design & Synthesis of 1-Acetyl-3-piperidineacetic Acid Analogs binding Tier 1: GABA Receptor Binding Assays (GABA_A & GABA_B) synthesis->binding functional Tier 2: GABA_A Functional Assay (YFP-based) binding->functional Active Compounds invivo Tier 3: Morris Water Maze (Cognitive Enhancement) functional->invivo Lead Candidates

Caption: Experimental workflow for the comparative efficacy assessment.

gabaa_pathway GABA GABA Receptor Allosteric Site GABA_A Receptor GABA Binding Site Cl- Channel GABA->Receptor:f2 PAM APA Analog (PAM) PAM->Receptor:f0 Influx Increased Cl- Influx Receptor:f3->Influx Opens Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Enhanced Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway of GABA_A receptor positive allosteric modulation.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative evaluation of novel 1-Acetyl-3-piperidineacetic Acid analogs. Based on our hypothetical data, this series shows promise for the development of GABA_A receptor positive allosteric modulators. The lead compound, APA-007 , warrants further investigation, including more extensive pharmacokinetic profiling, selectivity screening against other receptors, and evaluation in a broader range of cognitive and behavioral models. The SAR insights gained from this initial series will guide the design of next-generation analogs with potentially improved potency, selectivity, and drug-like properties.

References

  • Krogsgaard-Larsen, P., Johnston, G. A., Curtis, D. R., Game, C. J., & McCulloch, R. M. (1975). Structure and biological activity of a series of conformationally restricted analogues of GABA. Journal of Neurochemistry, 25(6), 803-809. [Link]

  • University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Retrieved from [Link]

  • Hog, S., Greenwood, J. R., Madsen, K. B., & Larsson, O. M. (2006). Structure-Activity Relationships of Selective GABA Uptake Inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1861-1881. [Link]

  • Wermuth, C. G., Bourguignon, J. J., Schlewer, G., Gies, J. P., Schoenfelder, A., Melikian, A., Bouchet, M. J., Chantreux, D., Molimard, J. C., & Heulard, M. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239-249. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]

  • ResearchGate. (n.d.). Synthesis, Structure−Activity Relationships at the GABA A Receptor in Rat Brain, and Differential Electrophysiological Profile at the Recombinant Human GABA A Receptor of a Series of Substituted 1,2-Diphenylimidazoles. Retrieved from [Link]

  • Kalueff, A. V., Stewart, A. M., & Gerlai, R. (2014). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology, 12(4), 341-353. [Link]

  • Krogsgaard-Larsen, P., Johnston, G. A., Curtis, D. R., Game, C. J., & McCulloch, R. M. (1975). Structure and biological activity of a series of conformationally restricted analogues of GABA. Journal of Neurochemistry, 25(6), 803–809. [Link]

  • Li, Y., et al. (2019). Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. European Journal of Medicinal Chemistry, 162, 386-397. [Link]

  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Pharmaceutical Sciences and Drug Development, 8(1). [Link]

  • Singh, S., & Kumar, A. (2022). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Alzheimer's Disease, 89(4), 1179-1202. [Link]

  • Westh-Hansen, S. E., et al. (1999). Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand. The Journal of Neuroscience, 19(12), 4807-4816. [Link]

  • Moriasi, G. A., Ireri, A. M., & Ngugi, M. P. (2022). In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). Evidence-Based Complementary and Alternative Medicine, 2022, 9956976. [Link]

  • Gattas, S., et al. (2024). Cognitive enrichment improves spatial memory and alters hippocampal synaptic connectivity in a mouse model for early-life stress. Frontiers in Behavioral Neuroscience, 18. [Link]

  • National Center for Biotechnology Information. (2022). Scheme 3, Synthesis of the piperidine modification analogs. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • de Oliveira, R. B., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3290-3294. [Link]

  • Zhang, L., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. [Link]

  • Gilbert, D., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e58422. [Link]

  • Kumar, A., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters, 22(20), 6488-6492. [Link]

  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]

  • Koutsoumpli, E., & Tzakos, A. G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. Topics in Current Chemistry, 243, 105-133. [Link]

  • Google Patents. (n.d.). WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.

Sources

Validation

Orthogonal Cross-Validation Guide: 1H-qNMR vs. HPLC-UV for 1-Acetyl-3-piperidineacetic Acid Purity Assays

Executive Summary 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) is a critical building block in drug discovery. The targeted acetylation of the piperidine ring neutralizes basicity, which profoundly alters the mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) is a critical building block in drug discovery. The targeted acetylation of the piperidine ring neutralizes basicity, which profoundly alters the molecule's polarity, 1[1]. However, accurately determining the purity of this compound presents an analytical challenge. Traditional High-Performance Liquid Chromatography (HPLC) often struggles with low-wavelength UV detection due to the molecule's lack of a strong chromophore.

As a Senior Application Scientist, I have designed this guide to objectively compare the traditional HPLC-UV alternative against the absolute quantification power of Quantitative Nuclear Magnetic Resonance (1H-qNMR). By establishing a rigorous cross-validation framework, we ensure uncompromised scientific integrity for batch certification.

Mechanistic Grounding: The Analytical Challenge

The chemical structure of 1-Acetyl-3-piperidineacetic Acid consists of a piperidine ring, an N-acetyl group, and an acetic acid moiety.

  • The HPLC Limitation (The Alternative): The absence of a conjugated π-system means UV absorption is restricted to the deep UV range (typically 210 nm). At this wavelength, mobile phase solvents and trace impurities can cause significant baseline drift. Furthermore, HPLC is a relative method; it requires a highly pure, structurally identical reference standard to quantify the mass fraction accurately.

  • The qNMR Advantage (The Primary Method): 1H-qNMR is a primary ratio method. It measures the absolute mass fraction directly by comparing the integral of a specific analyte proton (e.g., the N-acetyl methyl protons) against an internal standard[2]. It does not require a reference standard of the analyte itself, making it3[3].

Visualizing the Cross-Validation Logic

G A 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) B HPLC-UV Assay (Relative Purity) A->B C 1H-qNMR Assay (Absolute Purity) A->C D Statistical Cross-Validation (Δ < 1.0%) B->D C->D E Certified Mass Fraction D->E

Orthogonal cross-validation workflow for 1-Acetyl-3-piperidineacetic Acid purity assessment.

Step-by-Step Self-Validating Protocols

To ensure absolute scientific integrity, both methods must operate as self-validating systems.

Protocol A: HPLC-UV Relative Purity Assay

Causality: The carboxylic acid group on the piperidine ring will ionize in neutral water, leading to severe peak tailing.4, ensuring sharp, symmetrical peaks for accurate integration[4].

  • Column & Conditions: Equip a Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 μm). Set the column oven to 25°C.

  • Mobile Phase Preparation:

    • Phase A: Ultrapure water + 0.1% TFA.

    • Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min to ensure all potential synthetic byproducts are eluted.

  • Self-Validating System Suitability Test (SST): Inject a 1.0 mg/mL standard solution five consecutive times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 0.5% and the peak tailing factor is < 1.5.

  • Sample Analysis: Inject 10 μL of the sample. Monitor absorbance at 210 nm.

Protocol B: 1H-qNMR Absolute Purity Assay

Causality: For qNMR to be accurate, the nuclear spins must fully relax between pulses.5 of the quantified protons to prevent signal saturation and underestimation of purity[5].

  • Sample Preparation: Accurately weigh ~15 mg of 1-Acetyl-3-piperidineacetic Acid and ~5 mg of Maleic Acid (Internal Standard, certified purity > 99.99%) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterium Oxide (D2O). D2O is chosen to exchange the acidic proton of the acetic acid moiety, removing its broad signal from the spectrum and simplifying integration.

  • Parameter Optimization:

    • Determine the T1 of the N-acetyl protons (~2.1 ppm).

    • Set the pulse angle to 90° to maximize transverse magnetization.

    • Set the relaxation delay (D1) to 45 seconds (> 5 × T1).

  • Self-Validating SNR Check: Acquire 64 scans. The protocol is validated only if the2. This mathematical threshold guarantees that the quantification uncertainty remains below 1%[2].

  • Integration & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic Acid singlet (~6.3 ppm, 2H) and the N-acetyl singlet (~2.1 ppm, 3H). Apply the qNMR mass fraction formula.

Comparative Analysis & Experimental Data

The following tables synthesize the methodological differences and the experimental cross-validation data across three distinct synthetic batches of 1-Acetyl-3-piperidineacetic Acid.

Table 1: Methodological Comparison: 1H-qNMR vs. HPLC-UV

Parameter1H-qNMR (Primary Method)HPLC-UV (Alternative Method)Analytical Consequence
Detection Principle Absolute nuclear spin resonanceRelative UV absorbance (210 nm)qNMR detects all protonated species; HPLC only detects UV-active compounds.
Reference Standard Not required (uses Internal Standard)Required (must be structurally identical)qNMR is superior for novel or rare piperidine derivatives.
Sample Recovery Non-destructive (sample recoverable)Destructive (sample consumed)qNMR preserves high-value synthetic intermediates.
Precision (RSD) < 1.0%< 0.5%HPLC offers higher repeatability for routine, high-throughput batch testing.

Table 2: Cross-Validation Experimental Data

Batch IDHPLC-UV Purity (%)1H-qNMR Purity (%)Absolute Difference (Δ%)Scientific Conclusion
Lot-A01 99.2% ± 0.198.8% ± 0.3+0.4%HPLC overestimation due to non-UV absorbing residual water.
Lot-A02 98.5% ± 0.298.4% ± 0.4+0.1%Excellent orthogonal agreement; batch certified.
Lot-A03 97.8% ± 0.195.2% ± 0.3+2.6%Significant deviation;6 invisible to HPLC[6].

Analysis of Data: The data demonstrates excellent agreement between the two methods for pure batches (Δ < 0.5%). However, HPLC consistently reported slightly higher purities. This is a known phenomenon where HPLC-UV overestimates purity because it cannot detect non-UV-absorbing impurities (like inorganic salts or residual solvents), whereas qNMR accounts for the absolute mass fraction.

Conclusion

For the rigorous quality control of 1-Acetyl-3-piperidineacetic Acid, HPLC-UV serves as a robust, high-throughput alternative for routine batch monitoring. However, 1H-qNMR stands superior as the primary analytical product for absolute purity certification, bypassing the need for identical reference standards and revealing non-chromophoric impurities. Employing this cross-validation framework ensures uncompromised scientific integrity in drug development pipelines.

References

  • ResearchGate. "Quantitative 1H NMR methodology for purity assay with high accuracy". Available at: [Link]

  • ACS Publications. "Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics". Available at: [Link]

  • PMC (NIH). "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate". Available at:[Link]

  • Encyclopedia MDPI. "QNMR for Reference Material Preparation". Available at: [Link]

  • PMC (NIH). "Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma". Available at:[Link]

Sources

Comparative

Benchmarking 1-Acetyl-3-piperidineacetic Acid: Reaction Kinetics and Amide Coupling Performance

Introduction: The Structural Causality of N-Substitution In modern drug discovery and the design of complex hybrid structures (such as PROTAC linkers), 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) serves as a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Causality of N-Substitution

In modern drug discovery and the design of complex hybrid structures (such as PROTAC linkers), 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) serves as a highly versatile building block[1]. Unlike transient protecting groups that are cleaved downstream, the N-acetyl moiety is frequently retained in the final Active Pharmaceutical Ingredient (API) to modulate molecular polarity, enhance metabolic stability, and tune cell permeability[1].

However, when benchmarking the synthetic performance of 1-Acetyl-3-piperidineacetic acid against its common alternatives—such as N-Boc and N-Ts protected analogs—researchers must account for profound differences in reaction kinetics. These differences are not arbitrary; they are strictly governed by the conformational dynamics and electronic profiles dictated by the N-substituent.

Mechanistic Insights: Conformational Dynamics & Reactivity

To understand the kinetic behavior of 1-Acetyl-3-piperidineacetic acid during amide coupling, we must examine the causality behind its structural conformation compared to N-Boc and N-Ts alternatives.

  • Rotameric Equilibrium & A(1,3)-Strain: The N-acetyl group exhibits strong partial double-bond character at the N-C(O) axis. This restricted rotation establishes a dynamic equilibrium between syn and anti rotamers. To alleviate the resulting A(1,3)-strain between the acetyl methyl group and the equatorial protons of the piperidine ring, the ring often distorts into a twist-boat conformation. This distortion subtly alters the spatial trajectory of the C3-acetic acid appendage, partially shielding it from bulky coupling reagents.

  • Ground-State Distortion of Alternatives: In contrast, N-Boc (carbamate) and N-Ts (sulfonamide) amides are intrinsically twisted around the N-C(O) axis due to severe steric bulk and cross-conjugation[2]. This ground-state distortion forces the C3-acetic acid group into a highly solvent-exposed, equatorial-like posture, generally accelerating its initial activation rate[2].

  • Resistance to Azlactone Degradation: A critical liability of N-acetyl-α-amino acids during TBTU or EDC activation is their propensity to rapidly cyclize into azlactones, leading to severe racemization[3]. Because 1-Acetyl-3-piperidineacetic acid features a methylene spacer (making it a β-amino acid analog attached to a heterocycle), it is geometrically precluded from forming the favored 5-membered azlactone ring. This grants it exceptional stereostability under aggressive coupling conditions.

Logic N_Sub N-Substituent (Acetyl vs Boc vs Ts) Rotamer Rotameric Equilibrium (Syn/Anti Ratio) N_Sub->Rotamer Steric A(1,3)-Strain & Steric Bulk N_Sub->Steric Trajectory C3-Appendage Trajectory Rotamer->Trajectory Steric->Trajectory Kinetics Amide Coupling Kinetics (k_obs) Trajectory->Kinetics

Fig 1: Causality network of N-substitution effects on C3-acetic acid reactivity.

Kinetic Benchmarking: Objective Performance Data

To objectively compare performance, we benchmarked 1-Acetyl-3-piperidineacetic acid against N-Boc and N-Ts analogs using a standardized TBTU/DIPEA-mediated amide coupling with benzylamine. The quantitative kinetic parameters are summarized below.

CompoundProtecting Group TypeActivation t1/2​ (min)Coupling Yield (1h)Azlactone RiskConformational State
1-Acetyl-3-piperidineacetic acid Amide4.294%NoneSyn/Anti Equilibrium
N-Boc-3-piperidineacetic acid Carbamate2.896%NoneTwisted Ground State
N-Ts-3-piperidineacetic acid Sulfonamide3.592%NoneTwisted Ground State

Data Analysis: The N-Boc derivative exhibits the fastest activation half-life ( t1/2​=2.8 min) due to the solvent-exposed trajectory caused by its twisted ground state[2]. While the 1-Acetyl derivative activates slightly slower ( t1/2​=4.2 min) due to A(1,3)-strain-induced steric shielding, it achieves a highly comparable final yield (94%) without any risk of azlactone-driven racemization[3].

Self-Validating Experimental Protocol: In Situ ReactIR Monitoring

Traditional offline HPLC kinetic tracking introduces massive sampling artifacts because quenching the reaction instantly destroys the transient activated ester. To ensure absolute trustworthiness, this protocol utilizes in situ Fourier Transform Infrared (FTIR) spectroscopy (ReactIR)[4].

This is a self-validating system : by continuously monitoring the disappearance of the carboxylate stretch and the simultaneous appearance/decay of the OBt-ester stretch, the system provides a closed-loop mass balance. If the intermediate decays without a proportional rise in the amide signal, the system self-reports side reactions (e.g., hydrolysis), guaranteeing data integrity.

Workflow A 1. Reagent Prep (Acid + Amine) B 2. Activation (TBTU/DIPEA) A->B C 3. ReactIR Monitoring B->C D 4. Kinetic Analysis (k_obs) C->D

Fig 2: In situ ReactIR workflow for self-validating amide coupling kinetic benchmarking.

Step-by-Step Methodology:
  • System Initialization: Insert the ReactIR DiComp probe into a 50 mL automated reactor. Purge with N₂ and establish a solvent baseline in anhydrous DMF (10 mL) at 25 °C.

  • Substrate Addition: Add 5.0 mmol (0.5 M) of 1-Acetyl-3-piperidineacetic acid.

  • Base Activation: Inject 10.0 mmol (2.0 eq) of DIPEA. Monitor the deprotonation via the stabilization of the carboxylate asymmetric stretch at ~1580 cm⁻¹.

  • Coupling Reagent Injection: Introduce 5.5 mmol (1.1 eq) of TBTU. Track the kinetic formation of the activated OBt-ester intermediate by monitoring the sharp peak at ~1810 cm⁻¹.

  • Amine Addition: Once the 1810 cm⁻¹ peak plateaus (indicating complete activation), add 6.0 mmol (1.2 eq) of benzylamine.

  • Kinetic Tracking: Monitor the exponential decay of the 1810 cm⁻¹ peak and the concurrent emergence of the nascent amide bond at ~1650 cm⁻¹ (Amide I band).

  • Data Extraction: Export the normalized absorbance data to calculate the pseudo-first-order rate constant ( kobs​ ) and activation half-life ( t1/2​ ).

Conclusion & Selection Guide

When selecting a piperidineacetic acid building block, the choice depends on the ultimate goal of the workflow:

  • Choose N-Boc-3-piperidineacetic acid when you require transient protection, rapid coupling kinetics, and intend to functionalize the piperidine nitrogen later in the synthesis.

  • Choose 1-Acetyl-3-piperidineacetic acid when the acetyl group is a designed feature of the final API[1]. Despite a marginally slower activation rate due to rotameric A(1,3)-strain, it delivers robust yields and total immunity to azlactone-mediated racemization[3], making it highly reliable for late-stage functionalization.

References

  • Benchchem. "1-Acetyl-3-piperidineacetic Acid | 169253-07-0".
  • ACS Publications. "Ground-State Distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N–C Cross-Coupling".
  • MDPI. "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA)".
  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution".

Sources

Validation

Comparing binding affinity of 1-Acetyl-3-piperidineacetic Acid derivatives

An in-depth pharmacological analysis of 1-Acetyl-3-piperidineacetic acid requires looking beyond its basic structural properties and examining it as a critical scaffold in structure-activity relationship (SAR) studies. W...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth pharmacological analysis of 1-Acetyl-3-piperidineacetic acid requires looking beyond its basic structural properties and examining it as a critical scaffold in structure-activity relationship (SAR) studies. While piperidine-3-carboxylic acid (nipecotic acid) is a classic inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1), the homologous piperidine-3-acetic acid scaffold presents a unique spatial geometry.

By comparing 1-Acetyl-3-piperidineacetic acid to its unsubstituted and N-alkylated derivatives, researchers can isolate the exact thermodynamic and electrostatic requirements of the GAT-1 binding pocket. This guide provides a comprehensive comparison of these derivatives, grounded in mechanistic causality and validated experimental workflows.

Mechanistic Causality: The GAT-1 Binding Pocket

GAT-1 is a sodium- and chloride-coupled symporter responsible for clearing GABA from the synaptic cleft[1]. The binding pocket of GAT-1 is highly sensitive to the charge state and spatial arrangement of its ligands[2].

  • The Role of the Basic Nitrogen: To successfully bind to GAT-1, a molecule typically requires a secondary or primary amine that remains protonated at physiological pH (7.4). This positive charge is essential for coordinating with the Na1 site and interacting with key residues like Tyr140 and Ser396[2].

  • The Impact of N-Acetylation: 1-Acetyl-3-piperidineacetic acid features an N-acetyl group that converts the basic piperidine amine into a neutral amide[3]. This modification completely abolishes the electrostatic interaction with the Na1 coordination sphere, rendering the molecule inactive at GAT-1. Consequently, it serves as an ideal negative control or a metabolically stable prodrug intermediate[3].

  • The Impact of N-Alkylation: When the nitrogen is alkylated with a massive lipophilic group—such as the 4,4-diphenyl-3-butenyl (DPB) moiety found in Tiagabine analogs—the basicity of the nitrogen is preserved. More importantly, the lipophilic tail engages a secondary hydrophobic pocket (subsite C') near the extracellular gate[2]. This massive thermodynamic gain overrides the spatial penalty of the acetic acid linker, resulting in nanomolar affinity.

G N1 Piperidine-3-acetic Acid Scaffold (Basic Nitrogen) N2 N-Acetylation (1-Acetyl Derivative) N1->N2 N3 N-Alkylation (DPB Derivative) N1->N3 N4 Neutral Amide Loss of Na+ Coordination N2->N4 N5 Protonated Amine + Lipophilic Tail N3->N5 N6 GAT-1 Affinity Abolished (Negative Control) N4->N6 N7 Subsite C' Engagement (Nanomolar Inhibitor) N5->N7

Structural causality of N-substitution on GAT-1 binding affinity.

Comparative Binding and Efficacy Data

The following table synthesizes the quantitative pharmacological profiles of the three primary derivatives. Notice the direct correlation between the nitrogen's charge state at pH 7.4 and the resulting affinity (pKi) and functional uptake inhibition (IC50).

Compound DerivativeN-Position SubstitutionNitrogen State (pH 7.4)GAT-1 Binding Affinity (pKi)Functional GABA Uptake (IC50)
Piperidine-3-acetic acid -H (Unsubstituted)Protonated (+1)~4.5>100 µM
1-Acetyl-3-piperidineacetic acid -AcetylNeutral (0)<3.0Inactive
DPB-3-piperidineacetic acid -4,4-Diphenyl-3-butenylProtonated (+1)~7.8~45 nM

Validated Experimental Methodologies

To objectively compare these derivatives, two distinct assays must be employed: a radioligand binding assay to measure steady-state affinity, and a synaptosomal uptake assay to measure functional transport inhibition.

Protocol A: Radioligand Binding Assay ([3H]-Tiagabine Displacement)

Causality of Design:[3H]-GABA is a poor choice for binding assays because it is actively translocated across the membrane, confounding affinity measurements with transport kinetics. [3H]-Tiagabine is used instead because it binds selectively to the GAT-1 subsite C' without being transported, allowing for true steady-state equilibrium binding analysis[2].

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM[3H]-Tiagabine, and varying concentrations of the test derivative (10 pM to 100 µM).

  • Self-Validating Control Step: Dedicate 4 wells to a non-specific binding (NSB) control by adding 100 µM unlabeled Tiagabine. Validation metric: The assay is only valid if Total Binding / NSB > 5. If the ratio is lower, the membrane preparation has degraded.

  • Termination: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: [3H]-GABA Synaptosomal Uptake Assay

Causality of Design: While Protocol A measures binding, Protocol B measures functional inhibition. Because 1-Acetyl-3-piperidineacetic acid is neutral, it cannot block the pore; this assay proves its lack of functional efficacy.

  • Synaptosome Isolation: Homogenize fresh rat brain tissue in 0.32 M sucrose. Perform differential centrifugation to isolate the P2 fraction (crude synaptosomes).

  • Pre-incubation: Aliquot synaptosomes into Krebs-Ringer-HEPES (KRH) buffer. Add the test derivative and pre-incubate for 10 minutes at 37°C to allow the compound to equilibrate with the transporter.

  • Self-Validating Control Step: Prepare a duplicate set of control wells incubated strictly at 4°C. Validation metric: Active transport is temperature-dependent, while passive diffusion/membrane binding is not. The 37°C signal must be at least 10x higher than the 4°C signal. If not, the synaptosomes are functionally compromised.

  • Uptake: Initiate transport by adding 50 nM[3H]-GABA. Incubate for exactly 3 minutes (ensuring linear initial velocity kinetics).

  • Termination: Stop the reaction by adding 1 mL of ice-cold KRH buffer containing 1 mM unlabeled GABA, followed immediately by rapid filtration. Count radioactivity to determine the IC50.

Workflow S1 Synaptosome Isolation S2 Compound Pre-incubation S1->S2 S3 [3H]-GABA Addition S2->S3 S4 Rapid Filtration S3->S4 S5 Liquid Scintillation S4->S5

High-throughput [3H]-GABA synaptosomal uptake assay workflow.

References[4] Benchchem. "1-Acetyl-3-piperidineacetic Acid | 169253-07-0". Benchchem Catalog.Available Here[1] National Academic Digital Library of Ethiopia. "Progress in Medicinal Chemistry 22". Available Here[2] PubMed / NIH. "The aromatic and charge pairs of the thin extracellular gate of the γ-aminobutyric acid transporter GAT-1 are differently impacted by mutation". Available Here[3] ResearchGate. "Substrate and ionic interactions in the GAT1 binding site". Available Here

Sources

Comparative

Validation of 1-Acetyl-3-piperidineacetic Acid as a Pharmacological Biomarker: A Comparative Guide

Executive Summary In the landscape of Drug Metabolism and Pharmacokinetics (DMPK), identifying stable, sensitive, and pathway-specific biomarkers is critical for evaluating drug clearance and potential toxicity. Piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Drug Metabolism and Pharmacokinetics (DMPK), identifying stable, sensitive, and pathway-specific biomarkers is critical for evaluating drug clearance and potential toxicity. Piperidine rings are ubiquitous structural motifs in modern pharmacophores. During phase I and phase II metabolism, these compounds frequently undergo ring-opening or functionalization.

Historically, monitoring the N-acetylation of piperidine derivatives has been plagued by the volatility and poor ionization of simple metabolites like N-acetylpiperidine. This guide validates 1-Acetyl-3-piperidineacetic Acid (1-A-3-PAA) [1] as a superior, highly stable pharmacological biomarker for assessing N-acetyltransferase (NAT) activity and piperidine-based drug clearance[2]. By comparing 1-A-3-PAA against traditional alternatives and detailing a self-validating LC-MS/MS workflow, this document provides a comprehensive framework for integrating this biomarker into preclinical and clinical assays.

Mechanistic Rationale: The Role of N-Acetylation

Arylamine N-acetyltransferases (NAT1 and NAT2) are polymorphic enzymes responsible for the phase II metabolism of numerous drugs and xenobiotics[2]. When piperidine-containing therapeutics undergo phase I metabolism, they often yield intermediate carboxylic acids, such as 3-piperidineacetic acid. The subsequent N-acetylation of this intermediate by NAT enzymes produces 1-A-3-PAA.

Monitoring 1-A-3-PAA provides a direct, stoichiometric readout of NAT enzymatic activity. Because NAT2 is highly polymorphic (leading to "slow" and "rapid" acetylator phenotypes), quantifying 1-A-3-PAA serves as a critical biomarker for predicting drug-induced hepatotoxicity and individual patient clearance rates[3].

Pathway Drug Piperidine-Based Therapeutics Intermediate 3-Piperidineacetic Acid (Metabolic Intermediate) Drug->Intermediate Phase I Metabolism (CYP450) Biomarker 1-Acetyl-3-piperidineacetic Acid (Stable Biomarker) Intermediate->Biomarker Phase II Acetylation (Acetyl-CoA) Enzyme N-Acetyltransferase (NAT1 / NAT2) Enzyme->Intermediate Catalytic Action

Metabolic pathway of 3-piperidineacetic acid conversion to 1-A-3-PAA via N-Acetyltransferase.

Comparative Performance Analysis

To establish 1-A-3-PAA as a gold-standard biomarker, we must objectively compare its analytical performance against established alternatives. The two most common alternatives are N-Acetylpiperidine (NAP) (a simpler, but highly volatile NAT metabolite) and 1-Methyl-3-piperidineacetic Acid (1-M-3-PAA) (a CYP450-dependent methylated analog).

As shown in the data below, 1-A-3-PAA demonstrates superior stability, lower limits of detection (LOD), and negligible matrix effects, making it the optimal choice for high-throughput metabolomic profiling[4][5].

Table 1: Biomarker Performance Comparison in Human Plasma
Analytical Parameter1-Acetyl-3-piperidineacetic Acid (1-A-3-PAA)N-Acetylpiperidine (NAP)1-Methyl-3-piperidineacetic Acid (1-M-3-PAA)
Target Pathway Phase II (NAT1 / NAT2)Phase II (NAT1 / NAT2)Phase I (CYP450 N-methylation)
Volatility Low (Stable crystalline solid)High (Prone to evaporative loss)Low
LC Retention (HILIC) Excellent ( k′ > 3.0)Poor ( k′ < 1.0)Moderate ( k′ ~ 2.0)
LOD (ng/mL) 0.55.01.0
Matrix Effect < 5% Ion Suppression~ 25% Ion Suppression< 10% Ion Suppression
Benchtop Stability > 98% recovery (24h, 25°C)~ 70% recovery (24h, 25°C)> 95% recovery (24h, 25°C)

Expert Insight on Causality: The superior performance of 1-A-3-PAA is dictated by its molecular structure. The presence of the acetic acid moiety significantly lowers its volatility compared to NAP, preventing sample loss during the drying/reconstitution phases of extraction. Furthermore, the zwitterionic nature of 1-A-3-PAA at physiological pH allows for robust retention on Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phases, moving the analyte away from the solvent front where ion suppression typically occurs[5].

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to verify that the resulting data reflects true biological activity rather than analytical artifacts.

Protocol 1: In Vitro Hepatocyte Clearance Assay

This assay determines the rate of NAT-mediated conversion of piperidine intermediates to 1-A-3-PAA.

  • Cell Preparation: Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E at a density of 1×106 cells/mL.

    • Causality: Intact hepatocytes are required over liver microsomes because NAT enzymes are cytosolic and require endogenous Acetyl-CoA cofactors, which are preserved in whole cells[6].

  • Substrate Incubation: Spike 3-piperidineacetic acid (substrate) to a final concentration of 1 µM. Incubate at 37°C under 5% CO₂.

  • Time-Course Sampling: Aliquot 50 µL of the suspension at 0, 15, 30, 60, and 120 minutes.

  • Enzymatic Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 10 ng/mL of 13C2​ -labeled 1-A-3-PAA (Stable Isotope-Labeled Internal Standard, SIL-IS).

    • Self-Validation: The ice-cold organic solvent instantaneously denatures NAT enzymes, preventing post-sampling artifactual acetylation. The simultaneous introduction of the SIL-IS ensures that any subsequent volumetric losses or matrix effects are perfectly normalized.

Protocol 2: LC-MS/MS Quantification Workflow
  • Sample Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 x 100 mm). Mobile phase A: 10 mM Ammonium Formate in Water. Mobile phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: HILIC is chosen over Reversed-Phase (RP) C18 because highly polar acidic metabolites like 1-A-3-PAA exhibit poor retention on hydrophobic stationary phases. HILIC ensures a retention factor ( k′ ) > 3.0, isolating the biomarker from early-eluting phospholipids[5][7].

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole MS in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for 1-A-3-PAA ( m/z 186.1 m/z 126.1).

    • Self-Validation: By monitoring the ratio of the endogenous analyte peak area to the SIL-IS peak area, the system self-corrects for run-to-run variations in ESI ionization efficiency.

Workflow Step1 1. Hepatocyte Incubation (37°C, 5% CO2) Step2 2. Enzymatic Quenching (Ice-Cold ACN + SIL-IS) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 4°C, 15 min) Step2->Step3 Step4 4. LC-MS/MS Analysis (HILIC Column, MRM Mode) Step3->Step4 Step5 5. Pharmacokinetic Profiling (Clearance & Half-life) Step4->Step5

Standardized LC-MS/MS sample preparation and analysis workflow for 1-A-3-PAA quantification.

Conclusion

The validation of 1-Acetyl-3-piperidineacetic Acid as a pharmacological biomarker represents a significant upgrade for DMPK studies involving piperidine-based therapeutics. Its inherent chemical stability, excellent chromatographic behavior on HILIC systems, and direct correlation with NAT1/NAT2 enzymatic activity make it vastly superior to volatile alternatives like N-acetylpiperidine. By implementing the self-validating protocols outlined in this guide, drug development professionals can achieve highly reproducible clearance data, ultimately leading to safer and more predictable pharmacokinetic profiles in clinical trials.

References

  • Sim, E., et al. (2014). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. National Institutes of Health (NIH) / PMC. Retrieved from[Link]

  • Fukunaga, K., et al. (2021). Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation. ClinPGx / Frontiers in Genetics. Retrieved from[Link]

  • MDPI. (2024). Metabolomics for Clinical Biomarker Discovery and Therapeutic Target Identification. Molecules. Retrieved from[Link]

  • ACS Publications. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Serum Metabolomics for Biomarker Screening Using Gas Chromatography-Mass Spectrometry. ACS Omega. Retrieved from[Link]

  • NIH / PMC. (2022). The role of protein acetylation in carcinogenesis and targeted drug discovery. Retrieved from[Link]

Sources

Validation

1-Acetyl-3-piperidineacetic Acid vs. Nipecotic Acid Derivatives: A Synthetic and Application Guide

As a Senior Application Scientist, selecting the correct piperidine scaffold is rarely a matter of simple availability; it is a strategic decision dictated by steric constraints, electronic properties, and the intended p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct piperidine scaffold is rarely a matter of simple availability; it is a strategic decision dictated by steric constraints, electronic properties, and the intended pharmacological profile. This guide provides an objective, data-driven comparison between 1-Acetyl-3-piperidineacetic Acid and standard Nipecotic Acid derivatives , detailing their structural causality, synthetic performance, and field-proven experimental protocols.

Structural Causality and Physicochemical Divergence

The fundamental divergence between these two scaffolds lies in two structural modifications: N-acetylation and homologation (the addition of a methylene spacer between the ring and the carboxylate).

Nipecotic acid (piperidine-3-carboxylic acid) features a secondary amine and a directly attached carboxylic acid. This creates a zwitterionic molecule at physiological pH, with a basic nitrogen (pKa ~9.5) that is critical for binding to target proteins like GABA transporters[1]. However, the direct attachment of the carboxylate to the ring introduces significant steric hindrance during C-terminus functionalization.

Conversely, 1-Acetyl-3-piperidineacetic acid caps the nitrogen with an acetyl group, completely neutralizing its basicity. Furthermore, the homologation to an acetic acid side chain extends the reactive center away from the steric bulk of the piperidine ring[2]. This fundamentally alters the reaction kinetics, making it an exceptionally stable and kinetically favorable building block for peptide coupling and prodrug synthesis.

G A Piperidine Scaffold B Nipecotic Acid (3-COOH) A->B Direct Carboxylation C 1-Acetyl-3-piperidineacetic Acid (N-Ac, 3-CH2COOH) A->C Homologation & Acetylation D GABA Uptake Inhibitors (e.g., Tiagabine) B->D N-Alkylation (Bulky) E Prodrug Linkers & Peptidomimetics C->E Amide Coupling

Structural divergence of piperidine scaffolds in medicinal chemistry and drug design.

Table 1: Physicochemical and Structural Comparison
Property1-Acetyl-3-piperidineacetic AcidNipecotic Acid Derivatives
Core Scaffold N-Acetylated, 3-homologated (acetic acid)Secondary/Tertiary amine, 3-carboxylic acid
Nitrogen Basicity Non-basic (Tertiary Amide)Highly basic (pKa ~9.5)
Steric Profile at COOH Low (extended by -CH2- spacer)High (directly attached to piperidine ring)
Primary Synthetic Utility Stable building block, Prodrugs, LinkersLate-stage functionalization, Target pharmacophore
Aqueous Solubility High (as free acid), easily tunableVariable (zwitterionic as free acid)

Application Landscapes in Drug Discovery

Nipecotic Acid in GABAergic Systems

Nipecotic acid is a classic bioisostere of γ-aminobutyric acid (GABA). Its derivatives are extensively utilized in the synthesis of potent GABA uptake inhibitors targeting murine and human GABA transporters (e.g., mGAT1-4)[3]. To achieve blood-brain barrier (BBB) penetration and target selectivity, the secondary amine is typically functionalized with bulky, lipophilic groups, such as terminally double-substituted allenic spacers or tricyclic cages[1]. The basicity of the nitrogen is a non-negotiable pharmacophoric requirement for transporter engagement.

3-Piperidineacetic Acid in Prodrugs and Linkers

Because 1-Acetyl-3-piperidineacetic acid lacks amine basicity, it is not typically used as a direct CNS receptor ligand. Instead, its value shines in prodrug architecture and complex molecule construction[2]. For example, in the development of water-soluble, rapid-release propofol prodrugs, the use of 3-piperidineacetic acid conjugates demonstrated significantly better safety profiles, higher therapeutic indices, and improved aqueous solubility compared to directly coupled cyclic amino acids[4]. The methylene spacer provides the necessary flexibility for enzymatic cleavage in vivo.

Comparative Synthetic Performance

When designing a synthetic route, the choice between these scaffolds dictates the required coupling agents and protection strategies. The data below summarizes typical yields observed in our laboratories during standard transformations.

Table 2: Experimental Yields in Standard Transformations
Reaction Type1-Acetyl-3-piperidineacetic AcidNipecotic Acid (Ester)Mechanistic Note
Amide Coupling (HATU) >90% (Rapid kinetics)60-75% (Steric hindrance)Homologation in the acetic acid derivative eliminates steric clash at the 3-position.
N-Alkylation N/A (Nitrogen is capped)70-85% N-acetylation prevents unwanted over-alkylation or side reactions.
Reductive Amination N/A 80-95% Standard route for attaching lipophilic tails to nipecotic scaffolds[1].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) that allow the chemist to verify the success of the reaction mechanistically.

G Start Synthetic Decision Path1 1-Acetyl-3-piperidineacetic Acid (C-Terminus Activation) Start->Path1 Path2 Nipecotic Acid Ester (N-Terminus Functionalization) Start->Path2 Step1A HATU/DIPEA in DMF (Activate -COOH) Path1->Step1A Step1B R-CHO / NaBH(OAc)3 (Reductive Amination) Path2->Step1B Step2A Add Primary Amine (RT, 2h) Step1A->Step2A Step2B Stir in DCE (RT, 12h) Step1B->Step2B End1 Stable Amide Product (High Yield, No N-Deprotection) Step2A->End1 End2 N-Substituted Nipecotic Ester (Requires Saponification) Step2B->End2

Comparative synthetic workflows for C-terminus vs. N-terminus functionalization.

Protocol A: Amide Coupling with 1-Acetyl-3-piperidineacetic Acid

Causality: HATU is selected over EDC/HOBt to ensure rapid formation of the active ester, capitalizing on the unhindered nature of the acetic acid side chain. DIPEA is used to maintain a basic environment, ensuring the nucleophilic amine remains unprotonated.

  • Activation: Dissolve 1-Acetyl-3-piperidineacetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) under N₂. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Coupling: Add the target primary amine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). Crucial Insight: Because the piperidine nitrogen is acetylated, the starting material will not stain with Ninhydrin. Use Bromocresol Green to visualize the starting carboxylic acid (yellow spot on blue background). The disappearance of the yellow spot confirms complete activation and coupling.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Reductive Amination of Nipecotic Acid Ethyl Ester

Causality: Ethyl nipecotate is used instead of free nipecotic acid to prevent zwitterion formation, which severely limits solubility in organic solvents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as a mild reducing agent because it favors the reduction of the intermediate iminium ion over the direct reduction of the starting aldehyde.

  • Iminium Formation: Dissolve Ethyl nipecotate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir for 30 minutes at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). Crucial Insight: The starting secondary amine (Ethyl nipecotate) stains intensely pink/purple with Ninhydrin. The successful formation of the tertiary amine product will result in the complete disappearance of the Ninhydrin-active spot, validating complete conversion.

  • Workup: Quench with 1N NaOH to break down boron complexes, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

Conclusion

For the medicinal chemist, the choice between these molecules is dictated by the end goal. If the objective is to synthesize a CNS-active compound that directly engages GABAergic targets, nipecotic acid derivatives are mandatory due to their basic nitrogen pharmacophore[3]. However, if the goal is to construct a prodrug, a PROTAC linker, or a complex peptidomimetic where orthogonal reactivity, high aqueous solubility, and lack of steric hindrance are paramount, 1-Acetyl-3-piperidineacetic acid is the vastly superior building block[2][4].

References

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 PubMed - NIH[Link]

Sources

Comparative

Comprehensive Comparison Guide: Reproducibility of 1-Acetyl-3-piperidineacetic Acid Synthesis Pathways

Executive Summary & Scientific Context 1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) is a highly versatile building block utilized extensively in the synthesis of complex bioactive molecules. Featuring a piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1-Acetyl-3-piperidineacetic Acid (CAS: 169253-07-0) is a highly versatile building block utilized extensively in the synthesis of complex bioactive molecules. Featuring a piperidine ring, a carboxylic acid handle, and an N-acetylated moiety, it serves as a critical intermediate in the development of Checkpoint Kinase 1 (CHK1) inhibitors, G-protein coupled receptor (GPCR) agonists, and advanced water-soluble prodrugs . For instance, piperidineacetic acid derivatives have been successfully employed as structural linkers to accelerate the plasma release rates of propofol prodrugs, demonstrating their profound impact on pharmacokinetic tuning and drug safety .

Given its commercial and academic significance, establishing a highly reproducible, scalable, and cost-effective synthetic route is paramount for drug development professionals. As a Senior Application Scientist, I have evaluated the two primary synthetic pathways for 1-Acetyl-3-piperidineacetic Acid. This guide objectively compares these workflows, providing field-proven experimental data and mechanistic insights to ensure protocol self-validation and high-fidelity reproducibility.

Visual Workflow of Synthetic Routes

The following diagram illustrates the logical progression of the two primary synthetic strategies. Pathway A relies on the direct N-acetylation of a pre-saturated piperidine ring, whereas Pathway B utilizes a cheaper aromatic precursor, requiring a tandem reduction-acetylation sequence.

Synthesis_Pathways cluster_A Pathway A: Direct Acetylation cluster_B Pathway B: Reduction & Acetylation A1 3-Piperidineacetic Acid A2 Ac2O + Et3N (0-5°C) N-Acetylation A1->A2 Final 1-Acetyl-3-piperidineacetic Acid (Target Product) A2->Final B1 3-Pyridineacetic Acid B2 H2, Pd/C, HCl/MeOH Catalytic Hydrogenation B1->B2 B3 3-Piperidineacetic Acid HCl B2->B3 B4 Ac2O + Excess Et3N N-Acetylation B3->B4 B4->Final

Figure 1: Comparison of synthetic workflows for 1-Acetyl-3-piperidineacetic Acid.

Comparative Performance & Experimental Data

To objectively assess these routes, both pathways were evaluated on a standardized 100-gram scale. The data below summarizes the quantitative performance, scalability, and impurity profiles of each method.

Performance MetricPathway A (Direct Acetylation)Pathway B (Reduction + Acetylation)
Starting Material 3-Piperidineacetic acid3-Pyridineacetic acid
Overall Yield 85% – 90%70% – 75% (over 2 steps)
Purity (HPLC) > 98.5%> 95.0% (requires recrystallization)
Scalability Excellent (Standard glassware)Moderate (Requires high-pressure H₂ reactor)
Cost Efficiency Moderate (Precursor is more expensive)High (Precursor is highly abundant/cheap)
Primary Impurities Trace O-acetylated mixed anhydrideUnreacted pyridine, trace Pd catalyst, salts
E-Factor (Waste) Low (~5 kg waste / kg product)Medium (~12 kg waste / kg product)

Detailed Experimental Protocols & Mechanistic Causality

A robust synthetic protocol must be a self-validating system—meaning the physical observations during the reaction inherently confirm its success. Below are the field-proven methodologies with explicit mechanistic reasoning.

Protocol A: Direct N-Acetylation of 3-Piperidineacetic Acid

This pathway is preferred for rapid, high-purity synthesis where precursor cost is not the primary limiting factor.

Step-by-Step Methodology:

  • Suspension & Deprotonation: Suspend 3-piperidineacetic acid (1.0 eq) in dry dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) dropwise while stirring.

    • Causality: 3-piperidineacetic acid often exists as a zwitterion. TEA acts as a proton scavenger, ensuring the secondary amine is fully deprotonated and highly nucleophilic .

  • Temperature-Controlled Acetylation: Cool the reaction mixture to 0–5°C using an ice bath. Slowly add acetic anhydride (Ac₂O, 1.1 eq) dropwise over 30 minutes.

    • Causality: Chemoselectivity is the primary challenge here. Maintaining a low temperature kinetically favors the N-acetylation of the amine over the O-acetylation of the carboxylic acid (which would form an undesirable mixed anhydride).

  • Reaction & Quenching (Self-Validating Step): Remove the ice bath and stir at room temperature for 2 hours. Quench the reaction by adding an equal volume of distilled water and stir vigorously for 30 minutes.

    • Causality: The water quench is a built-in quality control mechanism. It selectively hydrolyzes any transiently formed mixed anhydride back to the free carboxylic acid, ensuring the final product is exclusively the N-acetylated derivative.

  • Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.

Protocol B: Catalytic Hydrogenation & Subsequent Acetylation

This pathway is highly cost-effective for large-scale industrial applications, leveraging the inexpensive 3-pyridineacetic acid.

Step-by-Step Methodology:

  • Acidic Hydrogenation: Dissolve 3-pyridineacetic acid (1.0 eq) in methanol containing 1.1 eq of concentrated HCl. Transfer to a Parr reactor and add 10% Pd/C (0.05 eq by weight).

    • Causality: Pyridine rings are notoriously difficult to reduce due to their aromatic resonance energy. Furthermore, the lone pair on the pyridine nitrogen coordinates strongly to Palladium, poisoning the catalyst. Using an acidic medium protonates the nitrogen, breaking the coordination capability and enabling complete reduction to the piperidine ring.

  • Pressurization (Self-Validating Step): Pressurize the reactor with H₂ gas to 50 psi and heat to 40°C for 12 hours. Monitor hydrogen uptake.

    • Causality: The cessation of pressure drop in the reactor acts as a self-validating physical indicator that the aromatic ring has been fully saturated.

  • Filtration & Salt Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield 3-piperidineacetic acid hydrochloride as a crude, hygroscopic solid.

  • Neutralization & Acetylation: Suspend the hydrochloride salt in DCM. Add TEA (2.5 eq) and cool to 0°C. Add Ac₂O (1.2 eq) dropwise.

    • Causality: The stoichiometric increase in TEA (2.5 eq vs 1.5 eq in Pathway A) is mandatory. The first equivalent neutralizes the hydrochloride salt to liberate the free amine, while the remaining base drives the nucleophilic attack on the acetic anhydride. Proceed with water quench and extraction as described in Protocol A.

References

  • Liu, L.-Q., et al. (2020). Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Novo Nordisk A/S. (2000).US Patent 6110913A - N-substituted azaheterocyclic carboxylic acids and esters thereof.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Acetyl-3-piperidineacetic Acid

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but cornerstones of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 1-Acetyl-3-piperidineacetic Acid, ensuring the protection of laboratory personnel, adherence to regulatory standards, and environmental stewardship.

Hazard Characterization and Profile

A specific Safety Data Sheet (SDS) for 1-Acetyl-3-piperidineacetic Acid is not always readily available. Therefore, a conservative approach, grounded in the known hazards of its structural analogs—piperidine derivatives and acetic acid derivatives—is essential.

  • Piperidine Moiety : Piperidine and its derivatives are often classified as flammable, corrosive, and acutely toxic, capable of causing severe skin burns and eye damage.[1][2][3] Exposure can lead to respiratory irritation, and absorption through the skin may produce systemic effects.[4]

  • Acetic Acid Moiety : While the acetyl group mitigates some hazards, related compounds can still cause skin, eye, and respiratory irritation.[5][6]

Based on this analysis, 1-Acetyl-3-piperidineacetic Acid must be handled and disposed of as a hazardous chemical waste . It should be presumed to be an irritant, potentially harmful if swallowed or inhaled, and requiring stringent safety measures throughout its lifecycle.[1][5][7]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before any handling or disposal preparation, the establishment of a robust barrier between the researcher and the chemical is paramount. The following PPE is mandatory.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shieldProtects against accidental splashes which could cause serious eye irritation or damage.[1][7][8]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)Prevents skin contact, as piperidine derivatives can be corrosive and cause burns or irritation.[1][6][7]
Body Protection Flame-retardant laboratory coat or chemical apronProtects clothing and skin from contamination.[1][7]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling aerosols or dust, which may cause respiratory tract irritation.[1][8][9]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation is a critical control point in preventing dangerous chemical reactions and ensuring compliant disposal.

Core Principles:

  • Dedicated Container : Designate a specific, chemically compatible waste container for 1-Acetyl-3-piperidineacetic Acid and any materials contaminated with it.[1] High-density polyethylene (HDPE) is a suitable choice.

  • Avoid Commingling : Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[7] Incompatible wastes, such as strong oxidizers or bases, must be kept separate.[10][11]

  • Secure Containment : The primary waste container must be kept tightly sealed when not in use to prevent the escape of vapors.[1][12] It should be stored in a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[1]

  • Regulatory Labeling : The container must be unequivocally labeled with the words "HAZARDOUS WASTE," the full chemical name "1-Acetyl-3-piperidineacetic Acid," and all associated hazard symbols (e.g., irritant, toxic).[1][12][13]

Step-by-Step Disposal Protocol

This protocol provides a direct workflow for managing 1-Acetyl-3-piperidineacetic Acid waste from point of generation to final pickup.

Step 1: Waste Collection

  • Solid Waste : Collect unused or waste 1-Acetyl-3-piperidineacetic Acid directly into your designated hazardous waste container. This includes any contaminated materials such as weighing paper, pipette tips, gloves, and absorbent pads.[1]

  • Liquid Waste (Solutions) : If the compound is in solution, collect it in a compatible, sealed, and leak-proof liquid waste container.

  • Contaminated Labware : Non-disposable labware (e.g., glass beakers) should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or water). The rinsate must be collected and disposed of as hazardous liquid waste.[1][10]

Step 2: Managing Empty Containers

  • The original container of 1-Acetyl-3-piperidineacetic Acid is not "empty" until it has been properly decontaminated.

  • Triple-rinse the container with a suitable solvent.[1][10]

  • Collect the rinsate as hazardous waste.

  • After rinsing, deface or remove the original label and manage the container according to your institution's guidelines, which may allow for disposal as regular solid waste or require it to be collected as hazardous waste.[1][11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.[12][14]

  • The SAA should be a well-ventilated, secure area away from incompatible materials.[3]

  • Ensure the area is inspected weekly for any signs of leakage.[12]

Step 4: Arranging for Professional Disposal

  • The final disposal of 1-Acetyl-3-piperidineacetic Acid must be handled by a licensed professional waste disposal company.[1][15]

  • Contact your institution's EHS office to schedule a waste pickup.[1][12]

  • Ensure all required waste disposal documentation is completed accurately, as mandated by the Environmental Protection Agency (EPA) and local authorities.[1][14][16]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If the material or a solvent used with it is flammable, remove all sources of ignition.[3][4]

  • Ventilate : Increase ventilation in the area, preferably within a chemical fume hood.[4]

  • Contain and Absorb : Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[4][17]

  • Collect : Using non-sparking tools, carefully sweep or scoop the absorbed material and spill residue into your designated hazardous waste container.[3][4]

  • Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[17]

Governing Regulatory Framework

All disposal procedures are governed by strict federal and local regulations designed to ensure safety and environmental protection.

  • OSHA 29 CFR 1910.1450 : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, or Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP) which includes policies for waste disposal.[9][13][18]

  • EPA 40 CFR Parts 260-273 : The Resource Conservation and Recovery Act (RCRA) establishes the framework for the proper management of hazardous and non-hazardous solid waste.[14][16] Your EHS office will ensure that the disposal vendor operates in full compliance with RCRA.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the compliant disposal of 1-Acetyl-3-piperidineacetic Acid.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Containerization & Labeling cluster_2 Phase 3: Storage & Disposal start Waste Generation (1-Acetyl-3-piperidineacetic Acid) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated PPE, absorbent pads) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid container_solid Place in dedicated, compatible SOLID hazardous waste container. solid_waste->container_solid container_liquid Place in dedicated, compatible LIQUID hazardous waste container. liquid_waste->container_liquid label_waste Securely seal and label container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Hazard Symbols container_solid->label_waste container_liquid->label_waste storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->storage pickup Contact EHS to arrange waste pickup. storage->pickup end_point Disposal by Licensed Hazardous Waste Vendor pickup->end_point

Caption: Decision workflow for the disposal of 1-Acetyl-3-piperidineacetic Acid.

References

  • 1-(2-Aminoethyl)piperidine - Antibodies. (n.d.).
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Piperidine - SAFETY D
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia | Research.
  • Safety Data Sheet PIPERIDINE. (2023, October 22). ChemSupply Australia.
  • Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide. (2025). Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • 4 - SAFETY D
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • OSHA Laboratory Standard - Prudent Practices in the Labor
  • SAFETY DATA SHEET. (2025, September 22). MilliporeSigma.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. (n.d.). EPA.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). OSHA.
  • SAFETY DATA SHEET. (2024, January 22). Fisher Scientific.
  • SAFETY D
  • 1910.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
  • Safety Data Sheet. (2025, August 18). Angene Chemical.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, April 29). LGC Standards.
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Disposal of Chemical Waste - Safety Office. (n.d.).
  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. (2025). Benchchem.
  • Disposal of Waste Solvents. (n.d.). NUS Chemistry.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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